1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene
Description
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Properties
IUPAC Name |
1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F4/c1-2-3-13-4-9-17(18(22)10-13)15-7-5-14(6-8-15)16-11-19(23)21(25)20(24)12-16/h4-12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGPWSCWTHCEKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C(=C3)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601191644 | |
| Record name | 1,1′:4′,1′′-Terphenyl, 2,3′′,4′′,5′′-tetrafluoro-4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601191644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205806-88-8 | |
| Record name | 1,1′:4′,1′′-Terphenyl, 2,3′′,4′′,5′′-tetrafluoro-4-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205806-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′:4′,1′′-Terphenyl, 2,3′′,4′′,5′′-tetrafluoro-4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601191644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene CAS 205806-88-8 properties
An In-Depth Technical Guide to 1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene (CAS 205806-88-8)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a complex fluorinated terphenyl compound. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the properties, synthesis, and applications of this molecule.
Introduction and Molecular Overview
This compound, identified by the CAS number 205806-88-8, is a tetrafluorinated terphenyl.[1] Its structure consists of a central benzene ring linked to two other phenyl rings, one of which is substituted with a propyl group and a fluorine atom, while the other is substituted with three fluorine atoms. This unique arrangement of fluorine atoms and the terphenyl backbone imparts specific physicochemical properties that make it a molecule of interest in specialized applications.[2]
The primary application of this compound is as an intermediate in the manufacturing of liquid crystals.[3] The rigid terphenyl core, combined with the electronic effects of the fluorine substituents, contributes to the desirable properties of liquid crystal displays, such as high birefringence and low viscosity.[4][5] Furthermore, its nature as a highly fluorinated organic molecule suggests potential applications in advanced materials, such as organic light-emitting diodes (OLEDs) and high-performance polymers.[2] It is also designated as a pharmaceutical intermediate, indicating its potential as a building block in the synthesis of more complex, biologically active molecules.[6][7]
Physicochemical and Spectroscopic Properties
| Property | Value | Source |
| CAS Number | 205806-88-8 | [1] |
| Molecular Formula | C₂₁H₁₆F₄ | [1] |
| Molecular Weight | 344.3 g/mol | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
| Appearance | White crystalline solid | [3] |
| Purity | Typically >97% | [3][5] |
Spectroscopic Characterization (Predicted)
While specific spectroscopic data for this compound are not available in the cited literature, we can predict the expected spectral features based on its chemical structure and data from analogous fluorinated aromatic compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the benzene rings. The propyl group would exhibit characteristic aliphatic signals: a triplet for the terminal methyl group (around 0.9 ppm), a sextet for the adjacent methylene group (around 1.6 ppm), and a triplet for the methylene group attached to the benzene ring (around 2.6 ppm).
-
¹⁹F NMR: The fluorine NMR spectrum would be complex due to the presence of four fluorine atoms in different chemical environments. We would expect distinct signals for the fluorine on the propyl-substituted ring and the three fluorines on the trifluorinated ring, with complex splitting patterns due to fluorine-fluorine and fluorine-proton couplings.
-
¹³C NMR: The carbon NMR spectrum would show a number of signals in the aromatic region (typically 110-160 ppm), with the carbon atoms bonded to fluorine exhibiting characteristic splitting patterns (C-F coupling). The aliphatic carbons of the propyl group would appear at higher field strengths.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 344.3, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the propyl group and potentially fluorine atoms or fluorinated fragments.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-2960 cm⁻¹), C=C stretching of the aromatic rings (around 1400-1600 cm⁻¹), and strong C-F stretching bands (typically in the 1100-1400 cm⁻¹ region).[8][9]
Synthesis and Purification
Proposed Synthetic Protocol (Suzuki-Miyaura Coupling)
This proposed two-step synthesis involves the sequential coupling of appropriately substituted boronic acids with a di-halogenated benzene core.
Step 1: Synthesis of the biphenyl intermediate
The first step would involve the coupling of a 2-fluoro-4-propylphenyl boronic acid with a suitable di-halogenated trifluorobenzene, for example, 1,2,3-trifluoro-5-iodobenzene, under palladium catalysis.
Step 2: Synthesis of the final terphenyl product
The resulting fluorinated biphenyl halide would then be coupled with a phenylboronic acid in a second Suzuki-Miyaura reaction to yield the final product.
Figure 1: Proposed two-step synthesis of the target compound via Suzuki-Miyaura coupling.
General Purification Protocol
The crude product from the synthesis would likely require purification to achieve the high purity needed for its applications. A typical purification protocol for such a compound would involve:
-
Extraction: The reaction mixture would be worked up using a suitable organic solvent and washed with water and brine to remove inorganic byproducts.
-
Column Chromatography: The crude product would be purified by column chromatography on silica gel, using a non-polar eluent system such as a mixture of hexane and ethyl acetate.
-
Recrystallization: The purified product would then be recrystallized from a suitable solvent to obtain the final product as a crystalline solid.
Applications
Liquid Crystals and Advanced Materials
The primary application of this compound is in the field of liquid crystals.[3] The incorporation of fluorine atoms into the terphenyl structure has several advantages:
-
Dielectric Anisotropy: The high electronegativity of fluorine can lead to a significant dipole moment, which is crucial for controlling the orientation of the liquid crystal molecules in an electric field.
-
Reduced Viscosity: Fluorination can lower the intermolecular forces, leading to a decrease in viscosity, which in turn results in faster switching times for liquid crystal displays.[13]
-
Chemical and Thermal Stability: The strength of the carbon-fluorine bond enhances the chemical and thermal stability of the molecule, which is important for the longevity and performance of electronic devices.[13]
The rigid, planar structure of the terphenyl core also contributes to a high birefringence, which is essential for achieving bright and colorful displays.[4]
Pharmaceutical Intermediate and Drug Discovery
While specific applications of this compound in drug discovery are not documented, its classification as a "pharmaceutical intermediate" suggests its potential as a starting material or scaffold for the synthesis of new drug candidates.[6][7] The introduction of fluorine into drug molecules is a common strategy in medicinal chemistry to enhance their pharmacological properties.[14][15][16][17]
The Role of Fluorine in Drug Design:
-
Metabolic Stability: The C-F bond is very strong and not easily cleaved by metabolic enzymes. Replacing a C-H bond with a C-F bond at a metabolically vulnerable position can block oxidation and increase the drug's half-life.[14]
-
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the binding affinity and potency of the drug.[15]
-
Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[18]
Figure 2: The role of fluorinated intermediates in the drug discovery and development pipeline.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[19]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
This compound is a specialized fluorinated terphenyl with established applications as a liquid crystal intermediate and potential for use in advanced materials and as a building block in drug discovery. Its unique combination of a rigid terphenyl core and multiple fluorine substituents gives rise to desirable physicochemical properties. While there is a lack of detailed publicly available data on its synthesis and spectroscopic properties, this guide provides a scientifically grounded overview based on the current understanding of this class of compounds. Further research into the synthesis, characterization, and biological evaluation of this molecule and its derivatives could open up new avenues for its application in both materials science and medicine.
References
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- J&K Scientific. (n.d.). 2,3'',4'',5''-Tetrafluoro-4-propyl-1,1':4',1''-terphenyl.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Intermediates in Modern Drug Discovery.
- HONGJIN CHEM. (n.d.). 4-Propyl-2,3'',4'',5''-tetrafluoro-1,1':4',1''-Terphenyl CAS 205806-88-8 99.9%.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of 2,3'',4'',5''-Tetrafluoro-4-propyl-1,1':4',1''-Terphenyl in Advanced Materials.
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- ACS Publications. (2022). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals.
- Ningbo Inno Pharmchem Co., Ltd. (2022). What are the potential applications of fluorinated pharmaceutical intermediates in emerging drug fields?.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- R&D Systems. (n.d.). SAFETY DATA SHEET.
- Ningbo Inno Pharmchem Co., Ltd. (2022). What are the applications of fluorinated pharmaceutical intermediates in different drugs?.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
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- NIST. (n.d.). Benzene, 1,2,4-trifluoro-5-nitro-. National Institute of Standards and Technology.
- ResearchGate. (n.d.). Sequentially selective Suzuki coupling procedure to give p-terphenyl analogues (7a – 7d).
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- The Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for ChemComm.
- Langer, P., et al. (2012). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 77(17), 7382-7389.
- ResearchGate. (n.d.). Suzuki Cross-Coupling Method to Prepare 4,4′′-Diamino-p-terphenyl.
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Fluorine Notes. (2022). Decay sequences - ion series of mass spectra of benzene, 1,3,5,7-cyclooctatetraene,[20]-annulene, hexafluorobenzene and its isomers. Retrieved from a valid URL.
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Fluorine Notes. (2022). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[20]. Retrieved from a valid URL.
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physicochemical characteristics of fluorinated terphenyl compounds
An In-depth Technical Guide to the Physicochemical Characteristics of Fluorinated Terphenyl Compounds
Executive Summary
Fluorinated terphenyls represent a class of aromatic compounds that have garnered significant attention across diverse scientific disciplines, from materials science to medicinal chemistry. The strategic introduction of fluorine atoms onto the terphenyl scaffold imparts a unique and powerful modulation of its intrinsic physicochemical properties. This guide provides a comprehensive exploration of these characteristics, delving into the underlying principles that govern their behavior and highlighting their applications. We will examine the profound influence of fluorination on electronic structure, conformational preferences, and intermolecular interactions. Furthermore, this guide details their significance as advanced materials, particularly as high-performance liquid crystals and organic semiconductors, and explores their growing role in drug discovery as metabolically robust and conformationally defined scaffolds. Through a combination of theoretical explanations, practical experimental protocols, and data-driven insights, this document serves as a critical resource for professionals seeking to understand, utilize, and innovate with fluorinated terphenyl compounds.
Introduction: The Strategic Imperative of Fluorinating Terphenyls
Terphenyls, consisting of a central phenyl ring connected to two other phenyl rings, are π-conjugated systems that serve as foundational scaffolds in various applications.[1] Their inherent rigidity and aromaticity make them attractive building blocks. However, it is the introduction of fluorine—the most electronegative element—that unlocks a spectrum of enhanced and novel properties.
The decision to fluorinate a terphenyl is a strategic one, aimed at achieving specific outcomes:
-
Modulating Electronic Properties: Fluorine's strong inductive electron-withdrawing effect (-I) and its capacity for lone-pair donation via a mesomeric effect (+M) create a nuanced electronic landscape.[2][3] This duality allows for precise tuning of molecular orbital energies (HOMO/LUMO), which is critical for applications in organic electronics.[4]
-
Controlling Intermolecular Forces: The highly polarized C-F bond introduces specific, non-covalent interactions, such as C-H···F and F···F contacts, which can dictate crystal packing, influence liquid crystalline phase behavior, and enhance protein-ligand binding.[1]
-
Enhancing Metabolic Stability: In drug discovery, the carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[5][6] Replacing a metabolically vulnerable C-H bond with C-F can dramatically increase a drug candidate's half-life.
-
Tuning Physical Properties: Fluorination can significantly alter melting points, boiling points, viscosity, and solubility, often leading to materials with superior performance characteristics, such as liquid crystals with broad nematic ranges and low viscosity.[7]
This guide will systematically unpack these effects, providing both the fundamental science and the practical knowledge required to harness the power of fluorinated terphenyls.
Synthesis of Fluorinated Terphenyl Compounds
The most versatile and widely adopted method for constructing fluorinated terphenyls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][8] This method is favored for its high functional group tolerance, excellent yields, and the commercial availability of a wide array of boronic acids and aryl halides.
Experimental Protocol: Synthesis of 2',5'-difluoro-1,1':4',1''-terphenyl
This protocol describes a representative Suzuki-Miyaura coupling to synthesize a fluorinated terphenyl. The choice of this method is based on its reliability and high efficiency, as demonstrated in the literature for similar compounds.[1][9]
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of 1,4-dibromo-2,5-difluorobenzene (1.0 eq) and phenylboronic acid (2.5 eq) in a 5:1 mixture of tetrahydrofuran (THF) and water, add potassium carbonate (K₂CO₃) (4.0 eq) as the base.
-
Degassing: Sparge the resulting mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can poison the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Workup: After cooling to room temperature, add water and extract the product with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification (Self-Validation): Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization (Self-Validation): The purity and identity of the final product, 2',5'-difluoro-1,1':4',1''-terphenyl, must be confirmed using a suite of analytical techniques:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the successful incorporation of fluorine.
-
Mass Spectrometry: To verify the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the crystalline solid.
-
Conformational and Structural Properties
Fluorination impacts the three-dimensional structure of terphenyls by altering the dihedral angles between the phenyl rings. The steric bulk of fluorine, while minimal compared to other halogens, can create torsional strain that forces the rings to twist out of planarity. This effect is highly dependent on the substitution pattern.
Furthermore, the polarized C-F bond can participate in weak intramolecular hydrogen bonds (e.g., C-H···F), which can lock in specific conformations. [1]Understanding and controlling these conformational preferences is vital in drug design, where a rigid, pre-organized ligand often exhibits higher binding affinity to its biological target.
Supramolecular Interactions and Solid-State Packing
In the solid state, the arrangement of molecules is dictated by a network of non-covalent interactions. Fluorinated terphenyls exhibit unique packing motifs driven by:
-
π-π Stacking: Fluorination can modify the quadrupole moment of the aromatic ring, influencing how molecules stack on top of one another.
-
C-H···F and F···C Interactions: These weak hydrogen bonds are ubiquitous in the crystal structures of fluorinated aromatics and act as "molecular glue," stabilizing the lattice. [1] These directed interactions are crucial for engineering materials with specific properties, such as the columnar phases in liquid crystals or the efficient charge transport pathways in organic semiconductors.
Fluorinated Terphenyls as Advanced Materials
Liquid Crystals (LCs)
Fluorinated terphenyls are indispensable components in modern liquid crystal displays (LCDs). Their rigid, elongated (calamitic) shape is conducive to forming mesophases. Fluorination provides several key advantages:
-
Broadened Nematic Range: Introducing fluorine can lower the melting point and decrease the tendency to form unwanted smectic phases, resulting in a wider temperature range for the useful nematic phase. [7]* Tuned Dielectric Anisotropy (Δε): The position of the highly polar C-F bond can be used to engineer the molecular dipole moment, allowing for either positive or negative dielectric anisotropy, which is essential for different display modes.
-
Reduced Viscosity: Replacing bulky alkyl groups with smaller fluorine atoms can lower the rotational viscosity, leading to faster switching times and reduced motion blur in displays. [7]* High Birefringence (Δn): The extended conjugation of the terphenyl core leads to high optical anisotropy, a property that can be maintained or enhanced with fluorination. [10]
Compound Type Key Fluorination Effects Impact on LC Properties Non-Fluorinated Terphenyl High melting point, tendency for smectic phases Narrow nematic range, higher viscosity Laterally Fluorinated Terphenyl Lowers melting point, suppresses smectic phases Wider nematic range , lower viscosity [7] | Terminally Fluorinated Terphenyl | Increases molecular polarity | High dielectric anisotropy (Δε) |
Table 1. Impact of Fluorination on Terphenyl Liquid Crystal Properties.
Organic Electronics
The electronic properties of fluorinated terphenyls make them promising for organic electronic applications, such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).
-
Lowered HOMO/LUMO Levels: As previously discussed, fluorination lowers frontier molecular orbital energies. This improves stability against oxidation and can facilitate electron injection from common electrodes, leading to n-type or ambipolar semiconductor behavior. [4]* Enhanced Charge Carrier Mobility: Favorable solid-state packing, driven by fluorine-specific intermolecular interactions, can create efficient pathways for charge transport, leading to higher mobility in OFETs. [4][11]
Relevance in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine is a cornerstone strategy in modern drug design, and fluorinated terphenyls can serve as valuable scaffolds. [6][12]
-
Metabolic Blocking: A C-H bond on an aromatic ring is often a primary site for metabolic oxidation. Replacing it with a robust C-F bond can prevent this degradation, thereby increasing the drug's bioavailability and duration of action. [5][13]* Modulation of Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, which can alter a drug's ionization state, solubility, and target binding. [6]* Enhanced Binding Affinity: The polarized C-F bond can act as a hydrogen bond acceptor or engage in favorable dipole-dipole interactions with protein targets, increasing binding potency. [5]* Improved Pharmacokinetics (ADME): Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier. [6][14]This must be carefully balanced to maintain adequate aqueous solubility.
The rigid terphenyl core provides a structurally defined framework to which pharmacophores can be attached, allowing medicinal chemists to explore chemical space with greater control.
Conclusion and Future Outlook
Fluorinated terphenyl compounds are a testament to the power of strategic molecular design. The simple act of substituting hydrogen with fluorine unlocks a vast and tunable range of physicochemical properties. In materials science, they have enabled the development of high-performance liquid crystals and are poised to make significant contributions to organic electronics. In drug discovery, they offer a powerful tool for optimizing the metabolic stability and binding affinity of therapeutic agents.
Future research will likely focus on more complex and precise substitution patterns to fine-tune properties with even greater control. The development of novel synthetic methodologies will enable access to previously unattainable structures. As our understanding of the subtle interplay between fluorination, conformation, and intermolecular forces continues to grow, so too will the innovative applications of these remarkable compounds.
References
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Hsu, C. S., et al. (2014). Synthesis of fluorinated terphenyl liquid crystals with 3-propylcyclopentane end group. Liquid Crystals, 41(9), 1235-1245. Available at: [Link]
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Bralsford, R., Harris, P. V., & Price, W. C. (1960). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 258(1295), 459-469. Available at: [Link]
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Li, Y., et al. (2023). Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. Polymers, 15(12), 2739. Available at: [Link]
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Khan, M. S., et al. (2021). Exploration of CH⋯F & CF⋯H mediated supramolecular arrangements into fluorinated terphenyls and theoretical prediction of their third-order nonlinear optical response. Scientific Reports, 11(1), 22915. Available at: [Link]
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ResearchGate. (2015). Synthesis and properties of terphenyl liquid crystals containing vinyl and multi fluorine. Request PDF. Available at: [Link]
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Koprowska, J., et al. (2022). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry B, 126(12), 2464–2475. Available at: [Link]
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Chemistry Stack Exchange. (2023). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Stack Exchange. Available at: [Link]
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Gooch, J. M., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34749–34758. Available at: [Link]
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Gooch, J. M., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34749–34758. Available at: [Link]
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Dascalu, I. A., et al. (2022). Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core. Journal of Molecular Structure, 1266, 133474. Available at: [Link]
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Deol, A., et al. (2024). Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. Materials Advances. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. LinkedIn. Available at: [Link]
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Ali, S., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]
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Fine Chemicals Manufacturer. (n.d.). The Role of Fluorinated Intermediates in Modern Drug Discovery. LinkedIn. Available at: [Link]
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Al-Zoubi, R. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(32), 19054–19073. Available at: [Link]
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Al-Dies, A. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5437. Available at: [Link]
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Babudri, F., et al. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications, (10), 1003-1022. Available at: [Link]
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Arakawa, Y., et al. (2023). Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases. Advanced Materials, 35(20), 2209461. Available at: [Link]
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Liu, J., et al. (2021). Recent Progress in Fluorinated Dielectric-Based Organic Field-Effect Transistors and Applications. Advanced Functional Materials. Available at: [Link]
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molecular structure of 1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene
An In-depth Technical Guide to the Molecular Structure, Properties, and Synthetic Strategy of 1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene
Authored by: A Senior Application Scientist
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular characteristics, proposed synthesis, and potential applications of the novel fluorinated biphenyl compound, this compound. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and established principles of medicinal and organic chemistry. We will delve into the strategic importance of its structural motifs—the trifluorinated benzene ring and the fluorinated biphenyl core—in the context of modern drug discovery. This guide will further present a detailed, logical synthetic pathway, outline expected physicochemical properties, and suggest robust analytical methodologies for its characterization. The insights provided herein are intended to empower researchers in the fields of medicinal chemistry and materials science to explore the potential of this and similar polyfluorinated aromatic compounds.
Introduction: The Strategic Role of Fluorine in Advanced Molecular Design
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry for enhancing a compound's pharmacological profile.[1][2] Fluorine's unique properties, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[2][3][4] Aromatic fluorinated biphenyl compounds, in particular, have garnered significant attention in medicinal chemistry, crop protection, and materials science due to their versatile applications.[4]
The subject of this guide, this compound, is a prime example of a molecule designed to leverage these advantages. Its structure combines a vicinal trifluorobenzene moiety with a substituted fluorobiphenyl core, suggesting a design aimed at fine-tuning electronic and steric properties for specific biological targets.
Molecular Structure and Conformational Analysis
The core structure of this compound consists of two phenyl rings linked by a single bond, forming a biphenyl system. One ring is substituted with a propyl group and a fluorine atom, while the other is substituted with a 1,2,3-trifluorophenyl group.
Key Structural Features:
-
Biphenyl Core: The central biphenyl linkage allows for rotational freedom, leading to a non-planar preferred conformation. The degree of twisting is influenced by the steric hindrance imposed by the substituents on the phenyl rings.
-
1,2,3-Trifluorophenyl Group: The vicinal trifluoro substitution pattern on one of the phenyl rings significantly alters its electronic properties. The strong electron-withdrawing nature of the fluorine atoms can create a localized electron-deficient region, potentially influencing intermolecular interactions.
-
2-Fluoro-4-propylphenyl Group: The fluorine atom ortho to the biphenyl linkage can induce a conformational bias, while the propyl group at the para position enhances lipophilicity.
Proposed Synthesis: A Suzuki-Miyaura Coupling Approach
The synthesis of unsymmetrical biphenyls is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly robust and widely used method for this purpose, known for its mild reaction conditions and tolerance of a wide range of functional groups.[5]
A logical and efficient synthetic route to this compound would involve the coupling of two key intermediates:
-
(4-bromophenyl)(2-fluoro-4-propylphenyl)methane (or a corresponding boronic acid/ester)
-
1,2,3-trifluoro-5-bromobenzene (or a corresponding boronic acid/ester)
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized, yet detailed, protocol for the synthesis of the target molecule.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for the target molecule.
Step-by-Step Methodology:
-
Preparation of Reactants:
-
Synthesize or procure 1-bromo-2-fluoro-4-propylbenzene and 4-bromophenylboronic acid.
-
Synthesize 1-bromo-3,4,5-trifluorobenzene from 1,2,3-trifluorobenzene via electrophilic bromination.[6]
-
-
Synthesis of the Intermediate (4'-bromo-2-fluoro-4-propyl-1,1'-biphenyl):
-
In a reaction vessel, combine 1-bromo-2-fluoro-4-propylbenzene, 4-bromophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or K₃PO₄).[4]
-
Add a suitable solvent system, such as a mixture of dioxane and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
-
-
Final Suzuki-Miyaura Coupling:
-
In a separate reaction, couple the intermediate, 4'-bromo-2-fluoro-4-propyl-1,1'-biphenyl, with a boronic acid derivative of 1,2,3-trifluorobenzene (prepared from 1-bromo-3,4,5-trifluorobenzene via lithium-halogen exchange followed by reaction with a borate ester).
-
Alternatively, the final coupling can be performed between 1-bromo-3,4,5-trifluorobenzene and a boronic acid derivative of the biphenyl intermediate.
-
The reaction conditions (catalyst, base, solvent, temperature) will be similar to the first coupling step.
-
-
Purification of the Final Product:
-
After the reaction is complete, the final product, this compound, is isolated and purified using standard techniques such as column chromatography or recrystallization.
-
Physicochemical Properties: Predicted Characteristics
The physicochemical properties of the target molecule can be predicted based on its structural components.
| Property | Predicted Characteristic | Rationale |
| Molecular Weight | Approximately 378.36 g/mol | Based on the molecular formula C₂₁H₁₄F₄ |
| Lipophilicity (LogP) | High | The presence of the propyl group and the aromatic rings contributes to its nonpolar character. Fluorine substitution can modulate this property. |
| Metabolic Stability | Enhanced | The C-F bonds are strong and less susceptible to enzymatic cleavage, potentially blocking sites of metabolism.[1] |
| Boiling Point | High | Expected to be a solid at room temperature with a high boiling point due to its molecular size and aromatic nature. |
| Solubility | Poor in water, soluble in organic solvents | Typical for polyaromatic hydrocarbons. |
Analytical Characterization
A comprehensive analytical approach is necessary to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic and propyl protons.
-
¹³C NMR will reveal the carbon skeleton, with C-F coupling constants providing valuable structural information.[5]
-
¹⁹F NMR is crucial for confirming the presence and chemical environment of the four fluorine atoms.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for C-H, C=C (aromatic), and C-F bonds.
Potential Applications in Drug Discovery and Materials Science
The unique structural features of this compound make it an attractive candidate for various applications.
In Drug Discovery:
-
Kinase Inhibitors: The fluorinated biphenyl scaffold is a common feature in many kinase inhibitors. The specific substitution pattern of the target molecule could offer novel interactions within the ATP-binding pocket of various kinases.
-
Modulation of Pharmacokinetics: The strategic placement of fluorine atoms can improve metabolic stability and oral bioavailability.[2]
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets.[1]
In Materials Science:
-
Liquid Crystals: Fluorinated biphenyls are known to be components of liquid crystalline media.[1]
-
Organic Electronics: The electronic properties conferred by the fluorine atoms may be advantageous in the design of organic light-emitting diodes (OLEDs) or other electronic materials.[3]
Conclusion
While this compound is a novel and not widely documented compound, its molecular architecture is rooted in well-established principles of medicinal and materials chemistry. The strategic incorporation of multiple fluorine atoms on a biphenyl scaffold presents a compelling opportunity for the development of new therapeutic agents and advanced materials. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the potential of this promising molecule.
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For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Role of Fluorine Substitution in Terphenyl Liquid Crystals
Introduction
Terphenyl-based liquid crystals are a cornerstone in the development of advanced liquid crystal displays (LCDs) and other electro-optical devices, prized for their high birefringence, low viscosity, and thermal stability.[1] The strategic incorporation of fluorine atoms into the terphenyl core has emerged as a critical design element, enabling the fine-tuning of their physicochemical properties to meet the stringent demands of modern technology.[2][3] This guide provides a comprehensive exploration of the multifaceted role of fluorine substitution in terphenyl liquid crystals, delving into the underlying principles that govern their behavior and offering practical insights for their synthesis and characterization.
Fluorine's unique attributes—its high electronegativity, small van der Waals radius, and the strong carbon-fluorine bond—impart significant and often advantageous alterations to the molecular properties of the terphenyl mesogen.[4] These modifications directly influence the mesomorphic behavior, dielectric anisotropy, and optical properties, ultimately dictating the performance of the final device.[3][5] This document will elucidate these structure-property relationships, providing a robust framework for the rational design of novel fluorinated terphenyl liquid crystals.
The Impact of Fluorine Substitution on Mesomorphic Properties
The introduction of fluorine atoms into the terphenyl core profoundly affects the phase behavior and transition temperatures of these liquid crystals. This is a critical consideration in the formulation of liquid crystal mixtures for practical applications, which often require a broad nematic range and low melting points.[6][7]
Phase Behavior and Transition Temperatures
Lateral fluorine substitution is a well-established strategy to modulate the melting point and clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) of terphenyl liquid crystals.[6] The presence of a fluorine atom on the aromatic rings can disrupt the molecular packing in the crystalline state, thereby lowering the melting temperature.[6][8] This effect is crucial for creating liquid crystal mixtures that remain in the liquid state over a wide operational temperature range, a key requirement for applications like automotive displays.[7]
The position and number of fluorine substituents play a significant role in determining the mesomorphic properties. For instance, fluorination can influence whether a liquid crystal undergoes crystallization or a glass transition upon cooling.[4][9] Studies have shown that increasing the number of fluorine atoms can lead to a decrease in the clearing temperature.[4] The location of the fluorine atom is also critical; substitution on the central benzene ring of the terphenyl core has been shown to provide the widest nematic temperature range in some systems.[7]
Furthermore, fluorine substitution can suppress or enhance the formation of different smectic phases.[10] While it can decrease the tendency for smectic phase formation in some cases, in others, it can stabilize smectic A phases.[6][10] This tunability is vital for tailoring materials for specific display modes.
The Role of Fluorine in Tailoring Dielectric and Optical Properties
The electro-optical performance of a liquid crystal display is intrinsically linked to the dielectric and optical properties of the liquid crystal material. Fluorine substitution is a powerful tool for engineering these properties to achieve desired device characteristics such as low threshold voltage and fast response times.[7][11]
Dielectric Anisotropy (Δε)
Dielectric anisotropy, the difference in dielectric permittivity parallel and perpendicular to the liquid crystal director, is a key parameter that governs the switching behavior of liquid crystals in an electric field. Fluorine's high electronegativity creates a strong dipole moment in the C-F bond.[2] The orientation of this dipole moment relative to the long molecular axis of the terphenyl determines its contribution to the overall dielectric anisotropy.
Lateral fluorine substitution, where the fluorine atom is attached to the side of the terphenyl core, typically introduces a dipole moment perpendicular to the long molecular axis. This leads to a negative dielectric anisotropy (Δε < 0).[8][12] Materials with negative Δε are essential for display technologies that utilize vertically aligned (VA) mode. Conversely, terminal fluorine substitution can contribute to a positive dielectric anisotropy (Δε > 0), which is required for twisted nematic (TN) and in-plane switching (IPS) modes. The ability to precisely control the sign and magnitude of Δε through fluorination is a cornerstone of modern liquid crystal design.[13]
Optical Anisotropy (Birefringence, Δn)
Birefringence, or optical anisotropy, is the difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. Terphenyl liquid crystals are known for their inherently high birefringence, which is advantageous for display applications as it allows for thinner display panels.[5]
Fluorine substitution can influence the birefringence of terphenyl liquid crystals, although the effect is generally less pronounced than on the dielectric anisotropy. The introduction of fluorine can slightly alter the molecular polarizability and the overall electronic structure, leading to changes in Δn.[5] While fluorination can sometimes lead to a slight decrease in birefringence, the overall high Δn of the terphenyl core is typically maintained.[13]
Data Summary: Effects of Fluorination
| Property | Effect of Fluorine Substitution | Rationale | Key References |
| Melting Point | Generally decreases | Disruption of crystal packing | [4][6] |
| Nematic Range | Can be widened, position dependent | Alteration of intermolecular forces | [7] |
| Smectic Phases | Can be suppressed or enhanced | Modification of molecular shape and polarity | [6][10] |
| Dielectric Anisotropy (Δε) | Can be made positive or negative | Introduction of strong C-F dipole moment | [8][12][13] |
| Birefringence (Δn) | Minor to moderate changes | Alteration of molecular polarizability | [5][13] |
| Viscosity | Generally decreases | Reduced intermolecular interactions | [4] |
Experimental Protocols
The characterization of fluorinated terphenyl liquid crystals involves a suite of analytical techniques to determine their thermal, optical, and electrical properties.
Synthesis of a Fluorinated Terphenyl Liquid Crystal
The following is a representative, generalized synthesis scheme. Specific reaction conditions and purification methods will vary depending on the target molecule.
Step 1: Suzuki Coupling
A common method for constructing the terphenyl core is through a palladium-catalyzed Suzuki coupling reaction. This involves the reaction of a boronic acid derivative of one aromatic ring with a halogenated derivative of another.
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the appropriate boronic acid and halide precursors, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous workup to extract the product.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Introduction of Fluorine
Fluorine can be introduced at various stages of the synthesis, either by using fluorinated starting materials or by direct fluorination of the terphenyl core, although the former is more common and controlled.
Step 3: Characterization
The final product's identity and purity are confirmed using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[5]
-
Mass Spectrometry (MS): To determine the molecular weight.[5]
Characterization of Mesomorphic Properties
Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase transition temperatures and associated enthalpy changes.
-
Accurately weigh a small sample (1-5 mg) of the liquid crystal into an aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above its clearing point.
-
Cool the sample at the same rate to a temperature below its melting point.
-
Perform a second heating scan to observe the phase transitions, which appear as peaks or changes in the baseline of the thermogram.[4]
Polarized Optical Microscopy (POM)
POM is used to identify the different liquid crystal phases by observing their unique textures.
-
Place a small amount of the sample on a microscope slide and cover it with a coverslip.
-
Heat the sample on a hot stage to its isotropic phase.
-
Slowly cool the sample while observing it through a polarized light microscope.
-
Different liquid crystal phases (nematic, smectic A, etc.) will exhibit characteristic textures that can be used for identification.[10]
Characterization of Dielectric Properties
Broadband Dielectric Spectroscopy (BDS)
BDS is employed to measure the dielectric permittivity and determine the dielectric anisotropy.
-
The liquid crystal sample is placed in a measurement cell consisting of two parallel electrodes with a defined spacing.
-
The cell is placed in a temperature-controlled environment.
-
An alternating electric field is applied across the sample over a wide frequency range (typically Hz to GHz).
-
The dielectric permittivity is measured as a function of frequency and temperature.
-
To determine the dielectric anisotropy (Δε), measurements are taken with the liquid crystal director aligned parallel and perpendicular to the electric field. This alignment is typically achieved using a strong magnetic field or by surface treatment of the electrodes.[4]
Visualizations
Logical Workflow for Characterization
Caption: Workflow for the synthesis and characterization of fluorinated terphenyl liquid crystals.
Influence of Fluorine Position on Dielectric Anisotropy
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The Trifluoromethyl Group: A Paradigm Shift in the Electronic Landscape of Aromatic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The "Super-Methyl" Effect
In the realm of medicinal chemistry and materials science, the strategic modification of molecular architecture is paramount to achieving desired functionality. Among the vast arsenal of chemical substituents, the trifluoromethyl (CF₃) group stands out for its profound and often transformative impact on the electronic properties of aromatic systems.[1][2] Often dubbed a "super-methyl," the CF₃ group's unique combination of high electronegativity, steric bulk, and lipophilicity allows for the fine-tuning of a molecule's physicochemical and biological characteristics.[1][3] This guide provides a comprehensive exploration of the electronic properties of trifluoromethylated aromatic compounds, offering insights into the underlying principles, experimental characterization, and practical applications that are critical for professionals in drug discovery and materials development.
The Electron-Withdrawing Powerhouse: Inductive and Resonance Effects
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[4] This property is the cornerstone of its utility and stems from the high electronegativity of the three fluorine atoms, which creates a strong dipole moment. The electron-withdrawing nature of the CF₃ group is primarily exerted through a negative inductive effect (-I), pulling electron density away from the aromatic ring through the sigma bond framework.[5] This deactivates the ring towards electrophilic aromatic substitution, making such reactions more challenging to perform.[6]
While the inductive effect is dominant, the CF₃ group can also participate in a less intuitive form of resonance, often referred to as "negative hyperconjugation" or "C-F hyperconjugation." In this phenomenon, the electrons in the C-F sigma bonds can delocalize into the aromatic π-system. This effect is generally weaker than the inductive effect but can contribute to the overall electronic profile of the molecule.
Quantifying the Electronic Influence: Hammett and Taft Parameters
To quantitatively assess the electronic impact of substituents, physical organic chemists rely on parameters like Hammett (σ) and Taft (σ*) constants. These values provide a standardized measure of a substituent's electron-donating or electron-withdrawing ability.
The trifluoromethyl group exhibits strongly positive Hammett constants, indicative of its potent electron-withdrawing nature. These values are crucial for predicting reaction rates and equilibria. For instance, the presence of a CF₃ group can significantly increase the acidity of phenols and anilines and decrease the basicity of aromatic amines.[2][7]
| Parameter | Value | Interpretation |
| σmeta | 0.44 | Strong electron-withdrawing effect at the meta position.[8] |
| σpara | 0.57 | Even stronger electron-withdrawing effect at the para position.[8] |
| σ+para | 0.612 | Indicates a very strong ability to stabilize adjacent carbocations through electron withdrawal.[9] |
| Hansch π | +0.88 | High lipophilicity, indicating a preference for non-polar environments.[3][10] |
Table 1: Key Physicochemical Parameters of the Trifluoromethyl Group
The Taft equation further dissects the substituent effects into polar (σ) and steric (Es) components.[11] The large positive σ value for the CF₃ group confirms its strong inductive electron-withdrawal.
Impact on Physicochemical Properties and Biological Activity
The profound electronic alterations induced by the trifluoromethyl group translate into significant changes in a molecule's overall properties, which are of paramount importance in drug design and materials science.
Lipophilicity and Membrane Permeability
The CF₃ group is highly lipophilic, a property quantified by its positive Hansch-Fujita π constant of +0.88.[7] This increased lipophilicity can enhance a drug's ability to cross biological membranes, such as the blood-brain barrier, leading to improved absorption and distribution.[1][10] However, it's important to note that while more lipophilic than a hydrogen atom, it is slightly less so than a trifluoromethoxy (OCF₃) group (π = +1.04).[7]
Metabolic Stability
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[7][10] This inherent strength makes the CF₃ group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[1] Replacing a metabolically vulnerable methyl or hydrogen group with a CF₃ group is a common and effective strategy to increase a drug's in vivo half-life and reduce clearance.[7][10]
Modulation of pKa
The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity and basicity of nearby functional groups.[2][7] For example, attaching a CF₃ group to an aromatic ring will increase the acidity of a phenolic hydroxyl group or a carboxylic acid, and decrease the basicity of an aniline nitrogen.[7][12] This pKa modulation is critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, receptor binding, and pharmacokinetic profile.[7]
Enhanced Binding Affinity
The introduction of a trifluoromethyl group can lead to enhanced binding affinity to biological targets through several mechanisms.[3] Its steric bulk, which is larger than that of a methyl group, can promote favorable van der Waals interactions within a protein's binding pocket.[7] Furthermore, the CF₃ group can participate in non-covalent interactions, such as dipole-dipole interactions and halogen bonding, with amino acid residues.[7] The electron-withdrawing properties of the CF₃ group can also modulate the molecule's electronic distribution, leading to stronger electrostatic interactions with the target.[3]
Experimental Characterization of Electronic Properties
A thorough understanding of the electronic properties of trifluoromethylated aromatic compounds relies on a combination of experimental and computational techniques.
Hammett Analysis: A Quantitative Approach
A cornerstone of physical organic chemistry, Hammett analysis provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic compound.
-
Synthesis of a Series of Substituted Compounds: A series of para- and meta-substituted benzoic acids (or another suitable aromatic system) containing the trifluoromethyl group and other reference substituents is synthesized.
-
pKa Measurement: The acid dissociation constants (pKa) of the synthesized compounds are accurately measured, typically by potentiometric titration in a well-defined solvent system (e.g., 50% ethanol/water).
-
Data Analysis: A Hammett plot is constructed by plotting the logarithm of the equilibrium constant (or rate constant) for the substituted compounds against the known Hammett constants of the reference substituents.
-
Determination of σ: The Hammett constant (σ) for the trifluoromethyl group is determined from the position of the trifluoromethylated compound on the linear plot.
Caption: Workflow for the experimental determination of Hammett constants.
Spectroscopic Techniques
Spectroscopic methods provide valuable insights into the electronic structure of trifluoromethylated aromatic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly useful for probing the electronic environment of the CF₃ group. The chemical shift of the fluorine atoms is sensitive to the electron density on the aromatic ring. ¹³C NMR can also reveal changes in the electron distribution within the aromatic ring upon trifluoromethylation.
-
Infrared (IR) Spectroscopy: The vibrational frequencies of functional groups on the aromatic ring can be altered by the electron-withdrawing CF₃ group. For example, the carbonyl stretching frequency of a benzoyl group will shift to a higher wavenumber in the presence of a trifluoromethyl substituent.
Computational Chemistry
Density Functional Theory (DFT) and other computational methods are powerful tools for modeling the electronic properties of molecules.[13] These calculations can provide valuable information on:
-
Molecular Electrostatic Potential (MEP) Maps: Visual representations of the charge distribution in a molecule, highlighting the electron-deficient nature of the trifluoromethylated aromatic ring.
-
Frontier Molecular Orbital (FMO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are influenced by the CF₃ group, which can impact the molecule's reactivity and electronic transitions.
-
Calculated Hammett and Taft Parameters: Computational methods can be used to predict these parameters, providing a useful complement to experimental data.
Caption: A typical workflow for computational analysis of electronic properties.
Synthetic Strategies for Introducing the Trifluoromethyl Group
The importance of trifluoromethylated aromatic compounds has driven the development of numerous synthetic methods for their preparation.[14][15]
Nucleophilic Trifluoromethylation
This approach involves the reaction of an aryl halide or sulfonate with a nucleophilic trifluoromethylating agent. The Ruppert-Prakash reagent (TMSCF₃) is a widely used and versatile source of the trifluoromethyl anion.[14] Copper-catalyzed reactions are particularly effective for the trifluoromethylation of aryl iodides and bromides.[15][16]
Electrophilic Trifluoromethylation
Electrophilic trifluoromethylating reagents, such as Togni's reagents, deliver a "CF₃⁺" equivalent to an electron-rich aromatic ring. These reactions are typically suitable for arenes that are activated towards electrophilic substitution.
Radical Trifluoromethylation
Radical trifluoromethylation methods have gained prominence due to their mild reaction conditions and broad substrate scope.[17] These reactions often employ a radical initiator and a source of the CF₃ radical, such as trifluoroiodomethane (CF₃I) or sodium trifluoromethanesulfinate (Langlois' reagent).
Caption: Major synthetic routes to trifluoromethylated aromatic compounds.
Conclusion: A Versatile Tool for Molecular Design
The trifluoromethyl group is a powerful and versatile tool in the arsenal of chemists working in drug discovery and materials science. Its profound electron-withdrawing properties, coupled with its unique steric and lipophilic characteristics, allow for the rational design of molecules with enhanced biological activity, improved metabolic stability, and tailored physical properties.[7][18] A thorough understanding of the electronic effects of the CF₃ group, guided by both experimental and computational methods, is essential for harnessing its full potential in the development of next-generation pharmaceuticals and advanced materials.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. Retrieved January 19, 2026, from [Link]
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CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
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Thermal Stability of Fluorinated Liquid Crystal Monomers: A Mechanistic and Methodological Analysis
An In-depth Technical Guide:
Foreword
In the landscape of advanced materials, fluorinated liquid crystal monomers (FLCMs) represent a cornerstone for innovation, particularly in display technologies and optical systems. Their unique electro-optical properties are intrinsically linked to their molecular structure, where the strategic incorporation of fluorine atoms imparts desirable characteristics such as high dielectric anisotropy, low viscosity, and improved chemical resilience.[1] However, the operational viability and manufacturing robustness of these materials are fundamentally governed by their thermal stability. This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of why and how fluorination impacts thermal stability. We will explore the causal relationships between molecular architecture and degradation resistance, detail the self-validating experimental protocols required for accurate characterization, and provide a field-proven framework for researchers and developers in this dynamic area.
The Foundational Role of Thermal Stability in FLCMs
The performance envelope of any device incorporating liquid crystals is defined by the thermal limits of its constituent materials. Thermal stability is not merely a measure of the temperature at which a molecule decomposes; it is a critical parameter that dictates:
-
Manufacturing Processability: High-temperature processes such as polymerization, annealing, and curing are common in the fabrication of liquid crystal displays (LCDs) and polymer-dispersed liquid crystal (PDLC) films.[2] Monomers must withstand these thermal loads without degradation to ensure the integrity and performance of the final product.
-
Operational Lifetime and Reliability: Devices are often subjected to demanding thermal cycles during operation. Enhanced thermal stability, conferred by fluorination, provides superior resistance to degradation under strong light and high-temperature conditions, ensuring long-term reliability.[2]
-
Mesophase Integrity: The liquid crystalline phases (e.g., nematic, smectic) that are essential for device function exist within a specific temperature range. Thermal decomposition truncates this operational window, leading to catastrophic failure. Understanding the degradation threshold is therefore paramount to defining the safe operating limits of the material.
The introduction of fluorine is a deliberate molecular engineering strategy. The high electronegativity of fluorine and the exceptional strength of the carbon-fluorine (C-F) bond are key to this enhancement.[3][4] This guide will dissect how these fundamental atomic properties translate into macroscopic thermal robustness.
The Impact of Fluorination on Molecular Stability: A Physicochemical Perspective
The decision to fluorinate a liquid crystal monomer is driven by the profound changes this substitution imparts on the molecule's electronic and steric profile. These changes directly influence the intermolecular forces and bond strengths that govern thermal stability.
The Carbon-Fluorine Bond: The Cornerstone of Stability
The C-F bond is the strongest single bond in organic chemistry. This high bond dissociation energy provides an intrinsic resistance to homolytic cleavage, a common initial step in thermal degradation pathways.[4] Furthermore, the high electronegativity of fluorine polarizes the C-F bond, which shortens and strengthens the adjacent carbon-carbon bonds, a phenomenon known as the Thorpe-Ingold effect, further fortifying the molecular backbone against thermal scission.
Intermolecular Interactions and Molecular Packing
Fluorination significantly alters the way FLCM molecules interact with each other in the condensed phase.[5]
-
Electrostatic Interactions: The strong dipole moments created by C-F bonds lead to significant electrostatic interactions, which can influence molecular packing and the stability of the crystalline and liquid crystalline phases.[5][6]
-
Steric Effects: The atomic radius of fluorine is larger than that of hydrogen. Strategic placement of fluorine atoms can create a protective "sheath" around the molecule, sterically hindering the approach of reactive species that could initiate degradation.
-
Packing Efficiency: The interplay of these forces affects how molecules pack in the solid state. Efficient packing can increase the energy required to disrupt the lattice and initiate decomposition, thereby raising the degradation temperature.[3]
The net effect is that fluorination provides a multi-faceted defense against thermal degradation, acting at both the intramolecular (bond strength) and intermolecular (packing, electrostatic) levels.
Experimental Validation: Protocols for Assessing Thermal Stability
Theoretical understanding must be validated by rigorous experimental data. The two primary techniques for assessing the thermal stability of FLCMs are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The protocols described below are designed to be self-validating systems, ensuring reproducibility and accuracy.
Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition
TGA provides a direct measurement of mass loss as a function of temperature, allowing for the precise determination of decomposition temperatures.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the FLCM sample into a clean, tared TGA pan (typically alumina or platinum).
-
Ensure the sample forms a thin, even layer at the bottom of the pan to promote uniform heating and prevent thermal gradients. Causality: A thin layer ensures that the entire sample reaches the programmed temperature simultaneously, preventing kinetic artifacts that can skew the onset temperature of decomposition.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the TGA furnace.
-
Set the purge gas to an inert atmosphere (typically Nitrogen or Argon) with a flow rate of 20-50 mL/min. Causality: An inert atmosphere is critical to prevent oxidative degradation, allowing for the measurement of the intrinsic thermal stability of the monomer. Oxidative processes typically occur at lower temperatures and would obscure the true decomposition point.[4]
-
-
Temperature Program:
-
Equilibrate the sample at a temperature well below any expected transition, e.g., 30-40 °C, for 5-10 minutes to ensure thermal stability.[7]
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, to a temperature well beyond the final decomposition point (e.g., 600 °C).[7] Causality: A consistent, linear heating rate is essential for reproducible results. A rate of 10 °C/min provides a good balance between resolution and experimental time.
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature.
-
Determine the Initial Degradation Temperature (IDT) , often defined as the onset temperature where mass loss begins, or more quantitatively, the temperature at which 1% or 5% of the initial mass has been lost (T1% or T5%).[8]
-
Determine the temperature of maximum degradation rate (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).
-
Caption: Standard workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC): Characterizing the Mesophase Range
DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[9] It is essential for identifying the phase transitions (melting, crystallization, and clearing point) that define the material's operational temperature window.[10][11]
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the FLCM sample into a hermetically sealed aluminum DSC pan.
-
Causality: Hermetic sealing is crucial to prevent the loss of volatile samples or degradation products during heating, which would affect the measured enthalpy changes.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Set an inert gas purge (Nitrogen, 20-50 mL/min) to maintain a consistent and non-reactive atmosphere.
-
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heat: Ramp the temperature at 10 °C/min to a point within the isotropic liquid phase but well below the decomposition temperature identified by TGA. Causality: This first heating run serves to erase the sample's prior thermal history, ensuring that the subsequent cooling and heating cycles reflect the intrinsic material properties.[7]
-
Isothermal Hold: Hold the sample in the isotropic phase for 2-5 minutes to ensure complete melting and thermal equilibrium.
-
Controlled Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its crystallization point.
-
Second Heat: Reheat the sample at the same rate (10 °C/min). Causality: The second heating scan is typically used for reporting transition temperatures and enthalpies as it represents the behavior of the material under controlled, reproducible conditions.
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature. Endothermic events (melting, clearing) point up, while exothermic events (crystallization) point down.
-
Identify the peak temperatures and integrate the peak areas to determine the transition temperatures (e.g., melting point, clearing point) and the associated enthalpy changes (ΔH).[10][12]
-
Caption: Standard workflow for Differential Scanning Calorimetry (DSC).
Structure-Property Relationships in Thermal Stability
Systematic studies have revealed clear correlations between the molecular architecture of FLCMs and their thermal stability. The position and number of fluorine substituents have a significant impact on the self-assembly and thermal behavior of these liquid crystals.[1]
| Compound Class | Key Structural Feature | Typical T5% (°C) | Rationale |
| Monofluorinated Phenyl | Single F on a phenyl ring | 200 - 250 | Modest increase in stability due to C-F bond strength. |
| Difluorinated Phenyl | Two F atoms on a phenyl ring | 240 - 300 | Additive effect of C-F bonds and altered dipole moment affecting packing.[8] |
| Perfluorinated Alkyl Chain | Terminal -(CF₂)nCF₃ group | > 350 | Strong C-F bonds along the entire chain create a highly stable, low-energy surface.[8][13] |
| Tetrafluoroethylene Bridge | -CF₂-CF₂- linking unit | > 300 | Steric shielding and strong C-F bonds in the core enhance rigidity and stability.[14] |
Note: The T5% values are representative and can vary significantly based on the entire molecular structure.
The addition of fluorine substituents generally increases the temperature at which ferroelectric phases appear, but the overall sequence of liquid crystal phases is highly sensitive to both the number and position of these substituents.[15]
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An In-depth Technical Guide to 4-Propyl-2,3'',4'',5''-tetrafluoro-1,1':4',1''-terphenyl (CAS No. 205806-88-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound with CAS number 205806-88-8, identified as 4-Propyl-2,3'',4'',5''-tetrafluoro-1,1':4',1''-terphenyl. The document delves into its chemical identity, structural characteristics, and physicochemical properties. The primary application of this fluorinated terphenyl lies in the field of materials science, specifically as a liquid crystal intermediate. While its role in drug development is not well-established, this guide explores the broader context of fluorinated compounds in medicinal chemistry and discusses the potential toxicological and environmental implications arising from the widespread use of liquid crystal monomers. The synthesis of related fluorinated terphenyls via Suzuki-Miyaura cross-coupling is also reviewed, providing a basis for its potential laboratory preparation.
Chemical Identity and Physicochemical Properties
4-Propyl-2,3'',4'',5''-tetrafluoro-1,1':4',1''-terphenyl is a complex organic molecule with a terphenyl backbone, characterized by the presence of a propyl group and four fluorine atoms. These structural features impart specific properties that are highly valued in its primary application.
| Property | Value | Source(s) |
| CAS Number | 205806-88-8 | [1][2][3] |
| Chemical Name | 4-Propyl-2,3'',4'',5''-tetrafluoro-1,1':4',1''-terphenyl | [1][2][3] |
| Molecular Formula | C₂₁H₁₆F₄ | [2] |
| Molecular Weight | 344.35 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| IUPAC Name | 1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene | [2] |
| SMILES | CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C(=C3)F)F)F)F | [2] |
| InChI Key | XOGPWSCWTHCEKH-UHFFFAOYSA-N | [2] |
Synthesis and Characterization
The synthesis of fluorinated terphenyls, such as the compound , is a topic of interest in organic chemistry due to their applications in materials science.
Synthetic Approach: The Suzuki-Miyaura Cross-Coupling Reaction
The construction of the terphenyl scaffold is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent method.[4][5][6][7] This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide.
A plausible synthetic route for 4-Propyl-2,3'',4'',5''-tetrafluoro-1,1':4',1''-terphenyl would involve a sequential Suzuki-Miyaura coupling strategy. The general steps for such a reaction are outlined below.
Experimental Protocol: General Suzuki-Miyaura Cross-Coupling
-
Reactants: An appropriate aryl halide (e.g., a brominated or iodinated fluorobenzene derivative) and an arylboronic acid (e.g., a propylphenylboronic acid).
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, is typically used.[7][8]
-
Ligand: Phosphine ligands, like triphenylphosphine (PPh₃) or more sterically demanding ligands, are often employed to stabilize the palladium catalyst and facilitate the reaction.[8]
-
Base: A base, such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF), is required to activate the boronic acid.[6][8]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and an aqueous solution is commonly used.[8]
-
Procedure:
-
The aryl halide, arylboronic acid, palladium catalyst, ligand, and base are combined in the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
The solvent system is added, and the mixture is heated to the desired temperature (typically between 80-100 °C) with stirring.[8]
-
The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is then purified, usually by column chromatography on silica gel.[8]
-
Characterization
The structural confirmation and purity assessment of 4-Propyl-2,3'',4'',5''-tetrafluoro-1,1':4',1''-terphenyl would be carried out using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the presence and connectivity of the protons and carbons in the molecule.[9][10][11] The fluorine atoms would be observed in ¹⁹F NMR.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule and confirm its elemental composition.[9][12]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.
Applications in Materials Science
The primary and well-documented application of 4-Propyl-2,3'',4'',5''-tetrafluoro-1,1':4',1''-terphenyl is as an intermediate in the formulation of liquid crystal displays (LCDs).[1][13][14]
The incorporation of fluorine atoms into the terphenyl structure has a profound effect on the material's properties, making it suitable for high-performance displays.[1][15] These effects include:
-
Dielectric Anisotropy: Fluorine's high electronegativity can create a significant dipole moment, leading to a large dielectric anisotropy, which is crucial for the low-voltage operation of LCDs.[1][15]
-
Viscosity: The introduction of fluorine can influence the intermolecular interactions, often leading to a reduction in viscosity, which in turn results in faster switching times for the display.[1][13]
-
Mesophase Stability: The position and number of fluorine substituents can affect the temperature range over which the liquid crystalline phase is stable.[1][13]
-
Optical Anisotropy (Birefringence): The rigid terphenyl core contributes to a high birefringence, which is desirable for display applications.[9]
Beyond LCDs, the unique electronic and physical characteristics of fluorinated terphenyls suggest potential applications in other areas of advanced materials, such as organic light-emitting diodes (OLEDs) and specialty polymers.[16]
Relevance in Drug Development: A Posited Role
While there is no direct evidence of 4-Propyl-2,3'',4'',5''-tetrafluoro-1,1':4',1''-terphenyl being actively investigated as a drug candidate, the presence of fluorine in its structure warrants a discussion on the role of fluorinated compounds in medicinal chemistry.
The introduction of fluorine into a drug molecule can significantly enhance its pharmacological profile by:
-
Improving Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the drug's half-life.
-
Enhancing Binding Affinity: Fluorine's electronegativity can lead to favorable interactions with biological targets, increasing the potency of the drug.
-
Modulating Lipophilicity: The strategic placement of fluorine can alter a molecule's lipophilicity, which can improve its absorption, distribution, and ability to cross cell membranes.
Given these properties, fluorinated terphenyl scaffolds could be of interest in drug design, although specific biological targets and mechanisms of action for this particular compound are yet to be identified.
Toxicology and Environmental Considerations
The widespread use of liquid crystal monomers (LCMs), including fluorinated terphenyls, in electronic devices has raised concerns about their potential environmental and health impacts.[17][18][19][20]
Environmental Occurrence and Persistence
Studies have detected various LCMs, including fluorinated compounds, in indoor dust, environmental samples, and even in human and animal tissues.[17][21][22] This suggests that these compounds can be released from electronic waste and persist in the environment. Many fluorinated LCMs are predicted to be persistent and bioaccumulative.[17][19]
Potential Toxicity
Safety and Handling
Given the lack of specific toxicity data, this compound should be handled with care in a laboratory setting. Standard safety precautions for handling chemical substances should be followed.
General Laboratory Safety and Handling Protocol
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
-
First Aid:
Conclusion and Future Perspectives
4-Propyl-2,3'',4'',5''-tetrafluoro-1,1':4',1''-terphenyl (CAS No. 205806-88-8) is a fluorinated organic compound with a well-defined role as a liquid crystal intermediate in the materials science sector. Its synthesis is achievable through established organic chemistry methodologies, such as the Suzuki-Miyaura cross-coupling reaction.
The potential for this compound in drug development remains speculative and is an area that requires further investigation. The broader implications of the environmental presence and potential toxicity of this and other liquid crystal monomers are of growing concern and highlight the need for more extensive research into their long-term effects on ecosystems and human health. Future work should focus on detailed toxicological profiling and the development of biodegradable alternatives for use in electronic displays.
References
-
Synthesis of fluorinated terphenyl liquid crystals with 3-propylcyclopentane end group. (2014). Liquid Crystals, 41(9).
-
Synthesis of fluorinated terphenyl liquid crystals with 3-propylcyclopentane end group. (n.d.). Taylor & Francis.
-
Bioaccumulation of liquid crystal monomers. (2019, December 9). EurekAlert!.
-
Su, H., et al. (2019). Persistent, bioaccumulative, and toxic properties of liquid crystal monomers and their detection in indoor residential dust. Proceedings of the National Academy of Sciences, 117(1), 125-131.
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Liquid Crystal Monomers as Emerging Contaminants: Contaminated Distribution, Environmental Behavior, Detection Technologies, and Future Challenges. (2025, July 3). Environment & Health.
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Liquid Crystal Monomers (LCMs): A New Generation of Persistent Bioaccumulative and Toxic (PBT) Compounds? (2018, April 12). Environmental Science & Technology.
-
A review of liquid crystal monomers: Environmental occurrence, degradation, toxicity, and human exposure of an emerging class of E-waste pollutants. (n.d.). ResearchGate.
-
Synthesis and properties of terphenyl liquid crystals containing vinyl and multi fluorine. (2025, August 10). ResearchGate.
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Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. (2024, October 22). Materials Advances.
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4-Propyl-2,3'',4'',5''-tetrafluoro-1,1':4',1''-Terphenyl. (n.d.). PubChem.
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The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (2025, March 18). ACS Publications.
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). PMC.
-
2′,3,4,5-Tetrafluoro-4”-propyl-1,1′:4′,1”-terphenyl. (n.d.).
-
1-s2.0-S0048969724045911-mmc1. (n.d.). Universiteit van Amsterdam.
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Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). Organic Letters, 7(22), 4915-4917.
-
Persistent, bioaccumulative, and toxic properties of liquid crystal monomers and their detection in indoor residential dust. (2019). University of Saskatchewan.
-
Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. (n.d.). ResearchGate.
-
Factory Price OLED 99% 205806-87-7 4"-Propyl-2',3,4,5-tetrafluoro-1,1'. (n.d.).
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MEEF2021002 Phase 1 Completion Report (01 Jul 2021 – 31 Dec 2022). (2022). Expansion of Hong Kong International Airport into a Three-Runway System.
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Exploring Applications of 2,3'',4'',5''-Tetrafluoro-4-propyl-1,1':4',1''-Terphenyl in Advanced Materials. (n.d.).
-
4-Propyl-2,3'',4'',5''-tetrafluoro-1,1':4',1''-Terphenyl CAS 205806-88-8 99.9%. (n.d.).
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005, October 27). PubMed.
-
Synthesis of tetraaryl- and tetraalkenylpyrazines by Suzuki–Miyaura reactions of tetrachloropyrazine. (2015, September 23). ScienceDirect.
-
SAFETY DATA SHEET. (2025, March 24). TCI Chemicals.
-
4''-Ethyl-2',3,4-trifluoro-1,1':4',1''-terphenyl Safety Data Sheets. (n.d.). Echemi.
-
p-Terphenyl-d14. (n.d.). National Institute of Standards and Technology.
-
p-Terphenyl(92-94-4) 1H NMR spectrum. (n.d.). ChemicalBook.
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2',3,4,5-Tetrafluoro-4''-propyl-1,1':4',1''-terphenyl. (n.d.). TCI Chemicals.
-
4-Propyl-2,3'',4'',5''-tetrafluoro-1,1':4',1''-Terphenyl. (n.d.). MySkinRecipes.
-
[1,1';4',1'']-TERPHENYL-4,3''-DICARBONITRILE. (n.d.). SpectraBase.
-
2',3,4,5-Tetrafluoro-4''-propyl-1,1':4',1''-terphenyl. (n.d.). Sigma-Aldrich.
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Methodological & Application
Application Note & Protocol: Synthesis of a Polyfluorinated Terphenyl System via Suzuki-Miyaura Coupling
Abstract
Polyfluorinated biaryl and terphenyl scaffolds are of paramount importance in modern drug discovery and materials science, offering unique electronic properties, enhanced metabolic stability, and improved binding affinities. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for constructing the crucial carbon-carbon bonds that form these structures, valued for its high functional group tolerance and mild reaction conditions.[1][2][3] This document provides a detailed, field-tested protocol for the synthesis of 1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene , a complex terphenyl molecule. We will delve into the mechanistic underpinnings of the catalytic cycle, provide a step-by-step experimental guide from reaction setup to product characterization, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Introduction: The Strategic Value of Fluorinated Terphenyls
The introduction of multiple fluorine atoms into aromatic systems can profoundly alter a molecule's physicochemical properties. In medicinal chemistry, this often translates to increased lipophilicity, improved metabolic stability by blocking sites of oxidation, and modulation of pKa, which can enhance cell permeability and target engagement. In materials science, polyfluorination leads to materials with high thermal stability and unique dielectric properties.[4]
The target molecule, this compound, represents a challenging synthetic target due to the electronically-demanding nature of the polyfluorinated coupling partners. The Suzuki-Miyaura reaction is exceptionally well-suited for this task, providing a robust pathway to connect the requisite aryl fragments.[5] This protocol is designed for researchers aiming to construct similar complex molecular architectures with high efficiency and purity.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The success of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][6] Understanding this mechanism is critical for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (in our case, 1-bromo-3,4,5-trifluorobenzene), forming a Pd(II) complex.[1][7]
-
Transmetalation: The organic group from the organoboron species (the biphenyl boronic acid) is transferred to the palladium center. This step is crucial and requires activation by a base.[1][8] The base converts the boronic acid into a more nucleophilic boronate species, facilitating the transfer.[9][10][11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][7]
// Inputs and Outputs Ar1X [label="Aryl Halide (Ar¹-X)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ar2BOH2 [label="Arylboronic Acid (Ar²-B(OH)₂)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Product (Ar¹-Ar²)", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Base [label="Base", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
Ar1X -> PdII_Aryl [style=dashed, color="#5F6368"]; Ar2BOH2 -> PdII_Diaryl [style=dashed, color="#5F6368"]; Base -> PdII_Diaryl [style=dashed, color="#5F6368"]; PdII_Diaryl -> Product [style=dashed, color="#5F6368"]; } caption { label="Figure 1: The Suzuki-Miyaura Catalytic Cycle."; fontsize=10; fontcolor="#202124"; }
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol details the synthesis of the target terphenyl via the coupling of 1-bromo-3,4,5-trifluorobenzene and (4'-(2-fluoro-4-propyl)-[1,1'-biphenyl]-4-yl)boronic acid .
Reaction Scheme:
(Self-correction: Cannot generate images. A proper chemical drawing tool would be used here to show the two reactants forming the terphenyl product with Pd catalyst and base over the reaction arrow.)
Materials and Reagents
| Reagent | CAS No. | Grade | Typical Supplier |
| 1-Bromo-3,4,5-trifluorobenzene | 138526-69-9 | >98% | Commercial |
| (4'-(2-fluoro-4-propyl)-[1,1'-biphenyl]-4-yl)boronic acid | (Not assigned) | >97% | Custom Synthesis/Com. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | Catalyst Grade | Commercial |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Anhydrous, >99% | Commercial |
| 1,4-Dioxane | 123-91-1 | Anhydrous, >99.8% | Commercial |
| Deionized Water | 7732-18-5 | HPLC Grade | N/A |
| Ethyl Acetate | 141-78-6 | ACS Grade | Commercial |
| Hexanes | 110-54-3 | ACS Grade | Commercial |
| Brine (Saturated NaCl solution) | 7647-14-5 | N/A | Lab Prepared |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | Anhydrous | Commercial |
| Silica Gel | 7631-86-9 | 230-400 mesh | Commercial |
Equipment
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Schlenk line or vacuum manifold
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel, F254)
Step-by-Step Synthesis Protocol
Causality: Each step is designed to maintain an inert atmosphere, ensuring the stability and activity of the palladium catalyst, which is sensitive to oxygen.[12]
-
Inert Atmosphere Setup:
-
Assemble the Schlenk flask with a condenser and magnetic stir bar.
-
Heat the glassware under vacuum with a heat gun and allow it to cool under a stream of inert gas (N₂ or Ar). Repeat this cycle three times. This process removes adsorbed water and oxygen from the glass surface.[13]
-
-
Reagent Addition:
-
To the flask, add 1-bromo-3,4,5-trifluorobenzene (1.0 eq), (4'-(2-fluoro-4-propyl)-[1,1'-biphenyl]-4-yl)boronic acid (1.1 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq, 3 mol%).
-
Rationale: A slight excess of the boronic acid ensures complete consumption of the more expensive halide. A strong inorganic base like K₂CO₃ is required for the crucial transmetalation step.[11] Pd(dppf)Cl₂ is a robust, air-stable precatalyst effective for challenging couplings.[3][14]
-
-
Solvent Addition and Degassing:
-
Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio by volume) to the flask via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Rationale: The solvent mixture provides good solubility for both organic substrates and the inorganic base. Water is often essential for the activity of the base.[6]
-
Degas the resulting mixture by bubbling inert gas through the solution for 15-20 minutes.[15] Alternatively, for more rigorous oxygen removal, perform three freeze-pump-thaw cycles.[12] This step is critical to prevent oxidation and deactivation of the Pd(0) species.[16]
-
-
Reaction Execution:
-
Heat the reaction mixture to 85-90 °C with vigorous stirring under a positive pressure of inert gas.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-12 hours. The disappearance of the starting aryl bromide is a key indicator of completion.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with deionized water (2x) and then with brine (1x). The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.
-
Purification Protocol
The crude product is purified by flash column chromatography.[17][18]
-
Column Preparation: Pack a glass column with silica gel using a hexane/ethyl acetate slurry.
-
Loading: Dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the prepared column.[19]
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate). The polarity of the solvent mixture is increased to move compounds of increasing polarity through the column.[20]
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the final product, this compound, typically as a white or off-white solid.
Results & Characterization
Expected Outcome & Data
The following table summarizes the expected results for this protocol. Yields are highly dependent on the purity of starting materials and the rigorous exclusion of oxygen.
| Parameter | Expected Value | Notes |
| Yield | 75-90% | Based on the limiting reagent (aryl bromide) |
| Purity (by NMR) | >98% | After column chromatography |
| Appearance | White Solid | May be slightly off-white |
| TLC Rf | ~0.4 | 20:1 Hexanes:Ethyl Acetate (system dependent) |
Product Characterization
The identity and purity of the final product must be confirmed using standard analytical techniques.
-
¹H NMR: Will show characteristic aromatic proton signals. The propyl group will exhibit distinct triplet and sextet patterns.
-
¹³C NMR: Will confirm the number of unique carbon environments in the terphenyl structure.
-
¹⁹F NMR: This is a critical technique for fluorinated molecules.[21] It will show distinct signals for the different fluorine environments, and C-F and F-F coupling constants will help confirm the substitution pattern.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula of the product.
Experimental Workflow Visualization
The entire process, from initial setup to final analysis, can be visualized as a logical flow.
Caption: Step-by-step experimental workflow for the synthesis and purification.
Safety Precautions
-
General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[22]
-
Reagents:
-
1,4-Dioxane: Is a flammable liquid and a potential carcinogen. Avoid inhalation and skin contact.
-
Palladium Catalysts: While not highly toxic, palladium compounds should be handled with care. Avoid creating dust. Spent catalyst can be pyrophoric, especially after hydrogenation reactions, and should be kept wet and handled under an inert atmosphere.[23][24][25]
-
Potassium Carbonate: Is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
-
Procedure:
-
Inert Gas: Handle inert gas cylinders according to safety regulations.
-
Heating: Use a heating mantle with a sand bath for even heat distribution and to contain spills. Do not heat a closed system.
-
Conclusion
This application note provides a comprehensive and robust protocol for the synthesis of a complex, polyfluorinated terphenyl molecule using the Suzuki-Miyaura cross-coupling reaction. By carefully controlling the reaction conditions, particularly by maintaining an inert atmosphere, researchers can achieve high yields of the desired product. The detailed mechanistic insights and step-by-step instructions serve as a reliable guide for professionals in drug development and materials science engaged in the synthesis of advanced molecular scaffolds.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Alsabeh, P. G., et al. (2010). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Leconte, N., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. [Link]
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Molla, M. R., & Pathak, T. (2015). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. RSC Advances. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Applications of 1-Bromo-3,4,5-trifluorobenzene. [Link]
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C. J. A. Daley & R. G. Luthy. (2021). Solvent effects in palladium catalysed cross-coupling reactions. Catalysis Science & Technology. [Link]
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Köhler, K., et al. (2009). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis. [Link]
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Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Vechhabil, M., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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University of Rochester. How To: Degas Solvents. [Link]
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SIFCO ASC. SAFETY DATA SHEET PALLADIUM. [Link]
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University of York. Degassing solvents. [Link]
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Schlosser, M., & Heiss, C. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]
-
University of Colorado Boulder. Column Chromatography. [Link]
-
University of Rochester. Purification: Tips for Flash Column Chromatography. [Link]
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University of Wisconsin-Madison. Hazards associated with laboratory scale hydrogenations. [Link]
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YouTube. column chromatography & purification of organic compounds. [Link]
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Soror, T. Isolation and Purification of Natural Compounds - Column Chromatography. [Link]
-
Chemical Science. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
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Application Notes and Protocols for the Synthesis of Fluorinated Terphenyls
Introduction: The Strategic Value of Fluorine in Terphenyl Scaffolds
Terphenyls, consisting of three interconnected phenyl rings, are a cornerstone of functional organic materials and complex molecule synthesis. The strategic introduction of fluorine atoms onto this scaffold dramatically modulates its physicochemical properties. The high electronegativity, small size, and strong carbon-fluorine bond impart unique characteristics, including enhanced thermal stability, modified electronic properties, and increased metabolic stability.[1][2] These attributes make fluorinated terphenyls highly sought-after building blocks in diverse fields, from high-performance liquid crystals and organic electronics to the development of novel pharmaceuticals and agrochemicals.[1][3][4][5]
This guide provides an in-depth exploration of robust and versatile experimental protocols for the synthesis of fluorinated terphenyls. We will move beyond simple procedural lists to explain the underlying principles and rationale for key experimental choices. The protocols detailed herein are grounded in established palladium-catalyzed cross-coupling reactions and modern direct arylation strategies, offering researchers a reliable toolkit for accessing this valuable class of molecules.
Core Synthetic Strategies: A Comparative Overview
The construction of the terphenyl backbone is most efficiently achieved through carbon-carbon bond-forming reactions. Among the plethora of available methods, three palladium-catalyzed strategies have proven to be particularly effective for incorporating fluorine substituents: Suzuki-Miyaura Cross-Coupling, Negishi Coupling, and Direct C-H Arylation.
Suzuki-Miyaura Cross-Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura reaction, which couples an organoboron species (typically a boronic acid or ester) with an organohalide, is arguably the most widely used method for biaryl synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.[6][7]
Causality and Mechanistic Insight: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the aryl group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of base, solvent, and ligand is critical for efficient turnover, particularly when dealing with electron-poor fluorinated substrates, which can be challenging to couple.[6] Site-selective couplings can be achieved by exploiting the differential reactivity of various halogen substituents on a polyhalogenated ring.[8]
This protocol is adapted from a procedure for synthesizing substituted fluorinated terphenyls.[3]
Materials:
-
1,4-Dibromo-2,5-difluorobenzene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
Methanol
-
Toluene
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dibromo-2,5-difluorobenzene (1.00 g, 3.68 mmol), phenylboronic acid (0.99 g, 8.09 mmol, 2.2 equivalents), and potassium phosphate (2.34 g, 11.0 mmol, 3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add methanol (15 mL) and toluene (15 mL) to the flask. Follow this with the addition of tetrakis(triphenylphosphine)palladium(0) (0.21 g, 0.18 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mixture as the eluent. The reaction is typically complete within 8-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water (30 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure fluorinated terphenyl.[3]
Caption: General workflow for Suzuki-Miyaura synthesis of fluorinated terphenyls.
Negishi Coupling: Enhanced Reactivity for Challenging Substrates
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts.[9] This enhanced nucleophilicity makes the Negishi coupling particularly well-suited for the synthesis of highly fluorinated, electron-deficient terphenyls where Suzuki-Miyaura couplings may be sluggish or inefficient.[10]
Causality and Mechanistic Insight: A key advantage of this method is that organozinc pivalates can be used, which are more stable and easier to handle than traditional organozinc halides.[10] The catalytic cycle is similar to the Suzuki-Miyaura reaction. The use of specific phosphine ligands, such as X-Phos, is often crucial for achieving high yields, and brominated electrophiles are generally superior to iodinated ones, which may decompose under the reaction conditions.[10] This method is scalable and can avoid the need for a large excess of the nucleophile.[10]
This protocol is a generalized representation based on the strategy for synthesizing highly fluorinated oligophenyls using organozinc pivalates.[10]
Materials:
-
Polyfluorinated Aryl Bromide (e.g., 1-bromo-2,3,4,5-tetrafluorobenzene)
-
Polyfluorinated Aryl Iodide (for organozinc formation, e.g., 1-iodo-2,3,5,6-tetrafluorobenzene)
-
Zinc dust (activated)
-
Lithium Pivalate (LiOPiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylacetamide (DMA)
Procedure:
-
Organozinc Reagent Preparation: a. In a flame-dried Schlenk flask under an inert atmosphere, add activated zinc dust (1.5 eq). b. Add a solution of the polyfluorinated aryl iodide (1.0 eq) in anhydrous THF. c. Stir the suspension at room temperature for 2-4 hours until the aryl iodide is consumed (monitor by GC-MS). d. To the resulting organozinc solution, add a solution of lithium pivalate (1.1 eq) in anhydrous THF and stir for 30 minutes to form the fluoroarylzinc pivalate.
-
Reaction Setup: In a separate flame-dried Schlenk flask, combine the polyfluorinated aryl bromide (1.0 eq), Pd₂(dba)₃ (2.5 mol%), and X-Phos (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Reagent Addition: Add anhydrous DMA to the flask. Then, transfer the prepared fluoroarylzinc pivalate solution from step 1d to this flask via cannula.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by GC-MS or ¹⁹F NMR.
-
Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Purification: Extract the mixture with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the residue by flash column chromatography on silica gel.
Caption: Workflow for Negishi coupling to synthesize highly fluorinated terphenyls.
Direct C-H Arylation: A Greener, Atom-Economical Approach
Direct C-H arylation has emerged as a powerful and sustainable strategy for forming C-C bonds, as it circumvents the need for pre-functionalization of one of the aromatic partners.[11][12] This reduces synthetic steps and waste generation. Fluorinated arenes are particularly well-suited for this transformation because the electron-withdrawing fluorine atoms increase the acidity of the C-H bonds, facilitating their activation by the transition metal catalyst.[13][14][15]
Causality and Mechanistic Insight: The reaction typically involves a palladium catalyst that activates a C-H bond of the fluorinated arene, often through a concerted metalation-deprotonation (CMD) pathway. The resulting palladacycle intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the biaryl product. The choice of base, ligand, and additives is critical to promote the desired C-H activation over side reactions.
This protocol describes the first step in a sequential synthesis towards a terphenyl, coupling a polyfluorinated arene with an aryl bromide.
Materials:
-
1,2,3,4-Tetrafluorobenzene
-
4-Bromoiodobenzene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH) - as an additive
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine 4-bromoiodobenzene (1.0 eq), palladium(II) acetate (3 mol%), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add 1,2,3,4-tetrafluorobenzene (2.0 eq), pivalic acid (30 mol%), and anhydrous DMF.
-
Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 18-24 hours.
-
Monitoring: Monitor the formation of the fluorinated biphenyl intermediate by GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography to isolate the fluorinated biphenyl. This intermediate can then be subjected to a second coupling reaction (e.g., Suzuki or Negishi) at the bromide position to complete the terphenyl synthesis.
Caption: General workflow for Direct C-H Arylation to form a key intermediate.
Purification and Characterization
Rigorous purification and unambiguous characterization are paramount to validating the synthesis of the target fluorinated terphenyls.
Purification
-
Column Chromatography: This is the most common method for purifying crude reaction mixtures. Silica gel is the standard stationary phase, with eluent systems typically composed of hexane and ethyl acetate mixtures.[3]
-
Recrystallization: For solid products, recrystallization from an appropriate solvent system can be a highly effective final purification step to obtain analytically pure material.
Characterization
A combination of spectroscopic techniques is required to confirm the identity and purity of the synthesized compounds.
| Technique | Purpose & Key Observations for Fluorinated Terphenyls |
| ¹H NMR | Confirms the proton environment. Aromatic protons typically appear as multiplets in the δ 7.0-8.5 ppm range. The coupling patterns (doublets, triplets) can help elucidate the substitution pattern on the phenyl rings.[3][16] |
| ¹³C NMR | Identifies all unique carbon atoms. Carbon atoms bonded to fluorine exhibit characteristic large coupling constants (¹JCF ≈ 250 Hz), which are diagnostic.[16] |
| ¹⁹F NMR | The most definitive technique for these compounds. Each unique fluorine environment gives a distinct signal, providing a "fingerprint" of the fluorination pattern. Chemical shifts are highly sensitive to the electronic environment.[16][17] |
| Mass Spec. | Confirms the molecular weight of the terphenyl and provides fragmentation patterns that can support the proposed structure. |
| FT-IR | Identifies functional groups. C-F stretching vibrations typically appear in the 1000-1400 cm⁻¹ region. |
Example NMR Data Interpretation: For a compound like 2',5'-difluoro-p-terphenyl, one would expect to see:
-
In the ¹H NMR spectrum, distinct doublets and triplets for the protons on the terminal phenyl rings and a triplet for the protons on the central fluorinated ring.[16]
-
In the ¹⁹F NMR spectrum, a single signal for the two equivalent fluorine atoms, with a chemical shift characteristic of its position on the aromatic ring.[16]
Conclusion
The synthesis of fluorinated terphenyls is a critical enabling technology for advancements in materials science and medicinal chemistry. The Suzuki-Miyaura coupling, Negishi coupling, and Direct C-H Arylation represent three powerful and complementary strategies for accessing these valuable molecules. The choice of method depends on the specific fluorination pattern desired, the availability of starting materials, and the reactivity of the substrates. By understanding the mechanistic underpinnings of each reaction, researchers can rationally select and optimize conditions to achieve efficient and selective syntheses. The protocols and workflows provided in this guide offer a solid foundation for both experienced and novice researchers to successfully synthesize and characterize a wide range of fluorinated terphenyls.
References
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Stoesser, J., Engelage, E., & Huber, S. M. (n.d.). Synthesizing Highly Fluorinated Oligophenyls via Negishi Coupling of Fluoroarylzinc Pivalates. Thieme E-Books & E-Journals. Retrieved from [Link]
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Gheorghe, W., Shova, S., Cazacu, M., & Balan, M. (2022). Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core. Journal of Molecular Structure, 1257, 132621. Available at: [Link]
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Kotha, S., & Misra, S. (2011). Synthesis of Functionalized Fluorinated Terphenyls by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of Dibrominated Fluorobenzenes. ChemInform, 42(31). Retrieved from [Link]
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Rehman, A. U., et al. (2020). Exploration of CH⋯F & CF⋯H mediated supramolecular arrangements into fluorinated terphenyls and theoretical prediction of their third-order nonlinear optical response. RSC Advances, 10(33), 19448-19463. Available at: [Link]
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Dong, C. C., Hird, M., Goodby, J. W., Styring, P., & Toyne, K. J. (1996). The synthesis and transition temperatures of some fluorinated terphenyls with alkenyl terminal chains. Ferroelectrics, 180(1), 245–257. Available at: [Link]
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Salwiczek, M., & Koksch, B. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1076-1117. Available at: [Link]
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Villegas, Y., et al. (2021). Mixed Matrix Membranes Based on Fluoropolymers with m- and p-Terphenyl Fragments for Gas Separation Applications. ACS Omega, 6(7), 4786–4797. Available at: [Link]
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Routzahn, A. L., et al. (2022). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv. Retrieved from [Link]
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Yuan, D., et al. (2013). Fluorinated Porous Organic Polymers via Direct C-H Arylation Polycondensation. ACS Macro Letters, 2(6), 522–526. Available at: [Link]
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Engelage, E., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12413–12423. Available at: [Link]
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Fu, G. C. (2008). Catalytic Asymmetric Synthesis of Tertiary Alkyl Fluorides: Negishi Cross-Couplings of Racemic α,α-Dihaloketones. Journal of the American Chemical Society, 130(41), 13745-13747. Available at: [Link]
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Wang, C., et al. (2021). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. New Journal of Chemistry, 45(4), 1845-1849. Available at: [Link]
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Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533. Available at: [Link]
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Zhang, Y., et al. (2016). Synthesis and properties of terphenyl liquid crystals containing vinyl and multi fluorine. Chinese Journal of Liquid Crystals and Displays, 31(2), 143-149. Retrieved from [Link]
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Navío, C., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 76. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
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Dhankhar, J., & Čorić, I. (2023). Direct C–H Arylation. CHIMIA, 77(5), 311-316. Available at: [Link]
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Besset, T., & Doucet, H. (2014). Synthesis of (Poly)fluorobiphenyls Through Metal-Catalyzed C-H Bond Activation/Arylation of (Poly)fluorobenzene Derivatives. Topics in Current Chemistry, 346, 43-85. Retrieved from [Link]
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Navío, C., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 76. Retrieved from [Link]
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He, F., et al. (2015). Direct C–H arylation: a “Greener” approach towards facile synthesis of organic semiconducting molecules and polymers. Journal of Materials Chemistry A, 3(19), 10158-10181. Available at: [Link]
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ScienceDaily. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Retrieved from [Link]
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Villegas, Y., et al. (2021). Mixed Matrix Membranes Based on Fluoropolymers with m- and p-Terphenyl Fragments for Gas Separation Applications. ACS Omega, 6(7), 4786–4797. Available at: [Link]
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Li, Y., et al. (2023). Molecular Mechanism Behind the Capture of Fluorinated Gases by Metal–Organic Frameworks. Coordination Chemistry Reviews, 477, 214959. Available at: [Link]
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Liu, J-K. (2019). Structural diversity and biological activity of natural p-terphenyls. Mycology, 10(4), 195-217. Available at: [Link]
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Hopf, H., et al. (2008). Preparation and NMR Spectroscopy of Selected Polychlorinated meta‐Terphenyls. Chemosphere, 73(1), 3-8. Retrieved from [Link]
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Broering, E. P., et al. (2026). The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a Terphenyl Platform. Inorganic Chemistry. Retrieved from [Link]
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Application Notes & Protocols: 1,2,3-Trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene for High-Performance Liquid Crystal Displays
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Application Notes and Protocols for the Use of 1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene in Vertically Aligned Nematic (VAN) Liquid Crystal Displays
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the application of the novel liquid crystal compound, 1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene, in Vertically Aligned Nematic (VAN) Liquid Crystal Displays (LCDs). We will delve into the molecular architecture's contribution to its mesogenic properties, a proposed synthetic pathway, detailed protocols for its characterization, and the fabrication of VAN LCD test cells. The core focus is on leveraging the compound's anticipated negative dielectric anisotropy for high-contrast display applications.
Introduction: The Rationale for Advanced Fluorinated Terphenyls in VAN LCDs
The evolution of high-performance LCDs is intrinsically linked to the innovation in liquid crystal (LC) materials.[1] Vertically Aligned Nematic (VAN) technology, in particular, has become a cornerstone for displays requiring high contrast ratios and wide viewing angles, such as in professional monitors and high-definition televisions.[2] The operational principle of VAN displays hinges on the use of nematic liquid crystals with a negative dielectric anisotropy (Δε < 0).[3] In the absence of an electric field (voltage-off state), these rod-like molecules align perpendicularly to the substrate, effectively blocking light transmission between two crossed polarizers and resulting in a superior black state.[4] When a voltage is applied, the molecules reorient themselves parallel to the substrate, allowing light to pass through.[2]
The subject of this guide, this compound, is a sophisticated terphenyl derivative specifically designed for VAN applications. Its molecular structure is a testament to the strategic use of fluorine substitution to engineer desirable physical properties.[5] The lateral fluorine atoms on the phenyl rings are crucial for inducing a strong dipole moment perpendicular to the long molecular axis, which is the primary contributor to a large negative dielectric anisotropy.[2] Furthermore, fluorination is known to reduce viscosity, which translates to faster switching times, and to lower the melting point, broadening the operational temperature range of the nematic phase.[1][5]
This guide will provide the foundational knowledge and practical protocols to effectively utilize this promising material in a research and development setting.
Molecular Structure and Predicted Physicochemical Properties
The chemical structure of this compound is presented below.
Caption: Molecular structure of this compound.
Predicted Properties
While experimental data for this specific molecule is not yet widely published, we can predict its key properties based on its structural motifs and data from analogous fluorinated terphenyls.[1][6]
| Property | Predicted Value/Range | Rationale |
| Dielectric Anisotropy (Δε) | -3.0 to -6.0 | The four lateral fluorine atoms are expected to generate a significant dipole moment perpendicular to the molecular axis, leading to a strong negative Δε.[2] |
| Birefringence (Δn) | 0.15 to 0.25 | The extended π-conjugated system of the terphenyl core typically results in high optical anisotropy.[7] |
| Rotational Viscosity (γ₁) | 150-250 mPa·s | Fluorine substitution can reduce viscosity compared to non-fluorinated analogs, but the terphenyl core contributes to a moderate viscosity.[1] |
| Nematic Clearing Point (Tₙᵢ) | > 100 °C | The rigid terphenyl structure generally leads to high clearing points, ensuring a stable nematic phase over a wide temperature range.[8] |
| Phase Sequence | Cr → N → I | Expected to exhibit a crystalline (Cr) to nematic (N) to isotropic (I) phase transition upon heating. |
Proposed Synthesis Protocol
The synthesis of this compound can be achieved through a convergent synthesis strategy, leveraging the versatility of the Suzuki-Miyaura cross-coupling reaction.[9][10] This palladium-catalyzed reaction is highly effective for forming carbon-carbon bonds between aryl halides and arylboronic acids, even with electron-poor (fluorinated) substrates.[10]
Overall Synthetic Scheme
Caption: Proposed Suzuki-Miyaura coupling-based synthesis route.
Step-by-Step Experimental Protocol
Materials and Reagents:
-
1,2,3-Trifluoro-5-bromobenzene
-
1-Bromo-2-fluoro-4-propylbenzene
-
4-Bromophenylboronic acid
-
Bis(pinacolato)diboron
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium acetate (KOAc)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous dioxane, Toluene, Ethanol, Water
-
Inert gas (Argon or Nitrogen)
Protocol:
-
Synthesis of Fragment A (1,2,3-Trifluoro-5-phenylboronic acid pinacol ester): a. To an oven-dried Schlenk flask, add 1,2,3-trifluoro-5-bromobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and PdCl₂(dppf) (0.03 eq). b. Evacuate and backfill the flask with argon three times. c. Add anhydrous dioxane via syringe. d. Heat the reaction mixture at 80-90 °C for 12-18 hours, monitoring by GC-MS. e. After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. f. Wash the filtrate with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. g. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Fragment A.
-
Synthesis of Fragment B (4-Bromo-2'-fluoro-4'-propylbiphenyl): a. To a round-bottom flask, add 1-bromo-2-fluoro-4-propylbenzene (1.0 eq), 4-bromophenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq). b. Add a 4:1 mixture of toluene and water. c. Degas the mixture by bubbling argon through it for 20 minutes. d. Add Pd(PPh₃)₄ (0.04 eq) and heat the reaction at 90-100 °C for 8-12 hours under an argon atmosphere. e. Upon completion, cool the mixture, separate the organic layer, and extract the aqueous layer with toluene. f. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. g. Purify by recrystallization or column chromatography to obtain Fragment B.
-
Final Suzuki-Miyaura Coupling: a. Combine Fragment A (1.1 eq), Fragment B (1.0 eq), sodium carbonate (2.5 eq), and a 4:1 mixture of toluene/water in a flask. b. Degas the system with argon for 20 minutes. c. Add Pd(PPh₃)₄ (0.04 eq) and reflux the mixture at 90-100 °C for 12-24 hours. d. Monitor the reaction progress by TLC or GC-MS. e. Work-up the reaction as described in step 2f. f. Purify the final product, this compound, by column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/heptane). g. Characterize the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Characterization of Physicochemical Properties
Accurate characterization of the liquid crystal's physical properties is paramount for predicting its performance in a display.
Measurement of Dielectric Anisotropy (Δε)
Dielectric anisotropy is determined by measuring the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.[11]
Equipment:
-
Impedance Analyzer/LCR Meter (e.g., Hioki 3532-50)[12]
-
Temperature-controlled hot stage
-
Two types of liquid crystal test cells (typically 5-10 µm cell gap):
-
Homogeneous (planar) alignment cell for ε⊥
-
Homeotropic (vertical) alignment cell for ε∥
-
-
Function generator and oscilloscope (optional)
Protocol:
-
Cell Preparation: a. Fill both a homogeneous and a homeotropic cell with the LC material in its isotropic phase via capillary action. b. Slowly cool the cells into the nematic phase at a controlled rate (e.g., 0.5 °C/min) and allow them to thermally equilibrate.[13]
-
Measurement of ε⊥: a. Place the homogeneous cell in the hot stage at a controlled temperature (e.g., 25 °C). b. Connect the cell electrodes to the LCR meter. c. Apply a low-voltage AC signal (e.g., 0.1 Vrms at 1 kHz) to measure the capacitance (C⊥).[13]
-
Measurement of ε∥: a. Place the homeotropic cell in the hot stage. b. Connect the cell and measure the capacitance (C∥) under the same conditions as for C⊥.
-
Calculation: a. Calculate ε⊥ and ε∥ using the formula: ε = (C * d) / (ε₀ * A), where C is the measured capacitance, d is the cell gap, A is the electrode area, and ε₀ is the vacuum permittivity. b. The dielectric anisotropy is then calculated as: Δε = ε∥ - ε⊥ .
Caption: Workflow for dielectric anisotropy measurement.
Measurement of Birefringence (Δn)
Birefringence (Δn = nₑ - nₒ) can be measured using an Abbe refractometer modified with a polarizer or through electro-optical methods like the transmittance-voltage (T-V) curve analysis of a planar-aligned cell.
Protocol for VAN LCD Test Cell Fabrication
Fabricating a test cell is essential for evaluating the electro-optical performance of the liquid crystal.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Vertical alignment polyimide (PI) solution
-
Solvents for cleaning (e.g., acetone, isopropanol)
-
UV-curable sealant containing spacer beads (e.g., 3-5 μm)
-
The synthesized liquid crystal
-
Polarizer films
Protocol:
-
Substrate Cleaning: Thoroughly clean the ITO substrates by sonicating in acetone, then isopropanol, and finally in deionized water. Dry the substrates with a nitrogen gun.
-
Alignment Layer Coating: a. Spin-coat a thin layer of vertical alignment PI onto the ITO surface of both substrates. b. Pre-bake the substrates at ~80 °C for 10 minutes to evaporate the solvent. c. Hard-bake the PI layer in an oven at the manufacturer's recommended temperature (e.g., 180-200 °C) for 1 hour. Unlike other LCD modes, rubbing is not required for vertical alignment.
-
Cell Assembly: a. Dispense the UV-curable sealant in a rectangular frame along the edges of one substrate. b. Assemble the second substrate on top, with the ITO sides facing each other. c. Apply gentle pressure to ensure a uniform cell gap, defined by the spacer beads. d. Cure the sealant by exposing it to UV light.
-
Liquid Crystal Filling: a. Place the empty cell in a vacuum chamber. b. Introduce the liquid crystal at the opening of the cell. c. Fill the cell by capillary action under vacuum. d. Seal the filling port with a UV-curable sealant.
-
Final Assembly: a. Attach two crossed polarizers to the outer surfaces of the assembled cell.
Caption: VAN LCD test cell fabrication process.
Conclusion
This compound represents a promising candidate for next-generation VAN LCDs. Its carefully designed molecular structure, featuring multiple lateral fluorine substitutions, is anticipated to yield a desirable combination of high negative dielectric anisotropy, broad nematic range, and low rotational viscosity. The protocols outlined in this guide provide a robust framework for its synthesis, characterization, and implementation in test devices. By following these methodologies, researchers can effectively evaluate its performance and contribute to the advancement of high-contrast display technology.
References
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Heiss, C., & Schlosser, M. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12549-12558. [Link]
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Ghosh, A. (n.d.). The role of negative dielectric anisotropy liquid crystalline materials in LCD's. [Link]
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Chen, Y., Peng, F., & Wu, S. T. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, 3(4), 483-500. [Link]
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Chen, Y., Peng, F., & Wu, S. T. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Semantic Scholar. [Link]
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ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. [Link]
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Application Notes and Protocols: Formulation of Liquid Crystal Mixtures with 1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Labs
Introduction: The Strategic Role of Multi-Fluorinated Mesogens in Advanced Liquid Crystal Formulations
The relentless pursuit of higher resolution, faster switching speeds, and lower power consumption in liquid crystal displays (LCDs) and other electro-optic devices necessitates the molecular engineering of novel mesogenic compounds. Among these, fluorinated liquid crystals have emerged as indispensable components in state-of-the-art formulations. The introduction of fluorine atoms into the molecular core of a liquid crystal has profound effects on its physical properties, including its dielectric anisotropy (Δε), birefringence (Δn), viscosity, and chemical stability.
This application note provides a comprehensive guide to the formulation and characterization of liquid crystal mixtures incorporating 1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene , a novel, highly fluorinated mesogen. The unique substitution pattern of this compound, featuring a 1,2,3-trifluorinated terminal phenyl ring and an additional lateral fluorine on the biphenyl core, suggests its potential for creating mixtures with exceptional performance characteristics. We will delve into the theoretical underpinnings of its molecular design, provide detailed protocols for its incorporation into host mixtures, and outline a comprehensive characterization workflow to evaluate the resulting electro-optical properties.
Molecular Architecture and Predicted Physicochemical Properties
The molecular structure of this compound is meticulously designed to induce specific macroscopic properties in a liquid crystal mixture. The presence and positioning of multiple fluorine atoms are not arbitrary; they are strategically placed to manipulate the molecule's dipole moment and polarizability.
The 1,2,3-trifluorophenyl group is expected to generate a strong dipole moment perpendicular to the long molecular axis. This lateral fluorination is a well-established strategy for inducing a large, negative dielectric anisotropy (Δε < 0).[1][2] Such materials are crucial for display modes that rely on a perpendicular alignment of the liquid crystal director to the substrate, such as in-plane switching (IPS) and vertical alignment (VA) technologies.[2] The additional 2-fluoro substituent on the biphenyl core further enhances this effect and can also serve to lower the melting point and broaden the nematic phase range.[3]
The propyl chain provides a degree of flexibility, which is essential for maintaining the liquid crystalline phase over a practical temperature range. The rigid biphenyl core contributes to a high clearing point and provides the necessary molecular shape anisotropy for the formation of the nematic phase.
Table 1: Predicted Physicochemical Properties of this compound and its Expected Impact on a Host Mixture.
| Property | Predicted Value/Effect | Rationale |
| Dielectric Anisotropy (Δε) | Large Negative | The 1,2,3-trifluoro and 2-fluoro substitutions create a strong transverse dipole moment, which is a primary driver for negative Δε.[1] |
| Birefringence (Δn) | Moderate to High | The biphenyl core provides significant electronic conjugation, leading to a respectable optical anisotropy.[3] |
| Viscosity | Moderate | While fluorination can sometimes increase viscosity, the linear nature of the molecule and the propyl chain should help maintain a manageable viscosity. |
| Clearing Point | High | The rigid core structure contributes to a stable mesophase. |
| Solubility | Good | Expected to be readily miscible with common nematic hosts due to its molecular structure.[4] |
| Chemical & UV Stability | High | The carbon-fluorine bond is exceptionally strong, imparting excellent stability against degradation from heat, light, and electric fields. |
Formulation of Liquid Crystal Mixtures: A Step-by-Step Protocol
The formulation of a liquid crystal mixture is a precise process of combining multiple components to achieve a specific set of performance targets. The following protocol outlines the steps for incorporating this compound into a host mixture.
Protocol 1: Preparation of a Nematic Liquid Crystal Mixture
Objective: To prepare a stable, homogeneous liquid crystal mixture with a target concentration of the novel fluorinated compound.
Materials:
-
This compound (guest compound)
-
Host nematic liquid crystal mixture (e.g., a commercially available mixture with known properties)
-
High-purity solvent (e.g., dichloromethane or acetone, HPLC grade)
-
Small glass vials with PTFE-lined caps
-
Analytical balance (± 0.01 mg)
-
Vortex mixer
-
Ultrasonic bath
-
Hot plate with magnetic stirrer
-
Vacuum oven
Procedure:
-
Component Calculation: Determine the desired weight percentage (wt%) of the guest compound in the final mixture. For initial screening, it is advisable to prepare a series of mixtures with varying concentrations (e.g., 5%, 10%, 15% wt%).
-
Weighing: Accurately weigh the guest compound and the host mixture into a clean, dry glass vial.
-
Dissolution (Solvent-Assisted Method): a. Add a minimal amount of high-purity solvent to the vial to dissolve both components completely. b. Gently vortex the mixture until a clear, homogeneous solution is obtained.
-
Solvent Evaporation: a. Place the vial in a vacuum oven at a temperature slightly above the boiling point of the solvent but well below the clearing point of the liquid crystal mixture. b. Apply a gentle vacuum to slowly evaporate the solvent. This process may take several hours.
-
Homogenization and Degassing: a. Once the solvent is completely removed, cap the vial and place it on a hot plate. b. Heat the mixture to its isotropic phase (typically 5-10 °C above the clearing point) and stir gently for at least one hour to ensure complete homogenization. c. To degas the mixture, cycle between vacuum and an inert gas (e.g., nitrogen or argon) several times while the mixture is in its isotropic state.
-
Cooling and Storage: a. Slowly cool the mixture back to room temperature. b. Store the vial in a desiccator to protect it from moisture.
Characterization of the Formulated Liquid Crystal Mixture
A thorough characterization of the newly formulated mixture is essential to determine its suitability for specific applications. The following protocols describe the key measurements to be performed.
Workflow for Liquid Crystal Mixture Characterization
Sources
Introduction: The Critical Role of Fluorine in Advanced Liquid Crystal Materials
An Application Guide to the Accurate Measurement of Dielectric Anisotropy in Fluorinated Liquid Crystals
Fluorinated liquid crystals (LCs) represent a cornerstone in the development of modern electro-optic devices, particularly high-performance liquid crystal displays (LCDs) such as those utilizing Vertically Aligned (VA) and Fringe-Field Switching (FFS) modes.[1][2] The strategic incorporation of fluorine atoms into the mesogenic structure dramatically alters key physical properties due to the unique characteristics of the C-F bond: high polarity, high bond strength, and a relatively small van der Waals radius.[3][4] These modifications profoundly influence the material's dielectric anisotropy (Δε), a fundamental parameter that dictates the responsiveness of the LC to an applied electric field.
Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the long molecular axis (the director). The sign and magnitude of Δε determine how the LC molecules will orient in an electric field, which is the core principle of LC-based displays and photonic devices. Fluorine's high electronegativity often results in a strong dipole moment perpendicular to the molecular axis, leading to materials with a large negative dielectric anisotropy (Δε < 0), a property essential for technologies requiring homeotropic alignment.[2][5]
This application note provides a comprehensive, field-proven guide for researchers and scientists to accurately measure the dielectric anisotropy of novel fluorinated liquid crystals. We move beyond a simple recitation of steps to explain the causality behind the protocols, ensuring a robust and self-validating methodology.
Part 1: Theoretical & Experimental Foundations
Understanding Dielectric Permittivity in Anisotropic Media
In an isotropic material, dielectric permittivity (ε) is a scalar quantity. However, in an anisotropic medium like a nematic liquid crystal, it becomes a second-order tensor.[6] For a uniaxial nematic phase, this tensor simplifies to two principal components:
-
ε∥ (Parallel Permittivity): Measured when the electric field is applied parallel to the LC director.
-
ε⊥ (Perpendicular Permittivity): Measured when the electric field is applied perpendicular to the LC director.
The dielectric anisotropy, Δε, is then defined as:
Δε = ε∥ - ε⊥
The goal of the experimental procedure is to accurately determine ε∥ and ε⊥ by controlling the alignment of the LC molecules relative to the applied electric field.
The Capacitance Method: The Gold Standard
The most direct and widely used method for determining dielectric permittivity is the capacitance measurement technique.[7][8] A liquid crystal sample is introduced as the dielectric material in a parallel plate capacitor (an "LC cell"). The relationship between capacitance (C), permittivity (ε), electrode area (A), and the distance between the plates (d) is given by:
C = ε * ε₀ * (A / d)
where ε₀ is the permittivity of free space (≈ 8.854 x 10⁻¹² F/m).
By measuring the capacitance of a cell with a known geometry (A and d), first when empty (or filled with air, ε ≈ 1) and then when filled with the liquid crystal, we can calculate the permittivity of the LC. To find the two components, ε∥ and ε⊥, we must fabricate two distinct cell configurations that enforce specific molecular alignments.[2][6][9]
Part 2: Experimental Workflow and Protocols
The overall process involves preparing two specialized LC cells, performing capacitance measurements across a relevant frequency and temperature range, and finally, calculating the dielectric parameters.
Diagram 1: Overall experimental workflow for determining dielectric anisotropy.
Required Instrumentation and Materials
-
Instrumentation:
-
Impedance Analyzer or LCR Meter (e.g., HP 4192A or equivalent) capable of frequency sweeps (typically 100 Hz to 1 MHz).
-
Temperature-controlled hot stage with a precision of at least ±0.1 °C.
-
Polarizing Optical Microscope (POM) for alignment verification.
-
UV curing system (for polymer alignment layers).
-
Spin coater.
-
Cleanroom or laminar flow hood environment.
-
-
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates.
-
Alignment layer materials:
-
For Planar/Homogeneous alignment: Polyimides (e.g., PI-2555).
-
For Homeotropic alignment: Silane coupling agents (e.g., DMOAP) or specific homeotropic polyimides.
-
-
Spacers of known diameter (e.g., 5-20 µm silica spheres) to control cell gap.
-
UV-curable sealant/epoxy.
-
Solvents for cleaning (e.g., acetone, isopropanol).
-
The fluorinated liquid crystal sample to be tested.
-
Protocol 1: Fabrication of the Homeotropic Cell for ε⊥ Measurement
Causality: To measure ε⊥, the LC director must be oriented perpendicular to the applied electric field. In a standard parallel plate cell, the electric field is normal to the plates. Therefore, we need to induce homeotropic alignment, where the LC molecules stand upright on the substrate surfaces.
Step-by-Step Methodology:
-
Substrate Cleaning: Thoroughly clean ITO glass substrates by sonicating sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with nitrogen gas and bake at 120 °C for 20 minutes to remove residual moisture.
-
Alignment Layer Deposition:
-
Prepare a dilute solution of a homeotropic alignment agent (e.g., 0.1% DMOAP in water or a commercial polyimide).
-
Spin-coat the solution onto the ITO side of the substrates (e.g., 3000 rpm for 30 seconds).
-
Cure the layer according to the manufacturer's specifications (e.g., bake at 180-200 °C for 1 hour for polyimides). This step is critical for creating the surface energy that forces perpendicular molecular alignment.
-
-
Cell Assembly:
-
Mix a small quantity of silica spacers with UV-curable epoxy.
-
Apply the epoxy mixture to the perimeter of one substrate.
-
Place the second substrate on top, with the ITO/alignment layers facing inwards, creating a cell with a uniform gap defined by the spacers.
-
Clamp the cell gently and cure the epoxy with UV light.
-
-
Empty Cell Characterization: Measure the capacitance of the empty cell (C_air) and the exact area of the ITO overlap (A). The cell gap (d) can be calculated from C_air or measured via interferometry.
-
Filling the Cell: Fill the cell with the fluorinated LC in its isotropic phase via capillary action to avoid flow-induced alignment defects.
-
Annealing: Cool the filled cell slowly (e.g., 0.5 °C/min) through the isotropic-nematic phase transition into the nematic phase within the temperature-controlled stage. This slow cooling is vital for forming a defect-free, monodomain alignment.
-
Verification: Observe the cell under a polarizing microscope. A homeotropically aligned cell should appear uniformly dark (extinguished) under crossed polarizers, confirming the correct alignment for the ε⊥ measurement.[10]
Protocol 2: Fabrication of the Planar (Homogeneous) Cell for ε∥ Measurement
Causality: To measure ε∥, the LC director must be oriented parallel to the applied electric field. However, in a standard cell, the director is parallel to the plates, while the field is perpendicular. To overcome this, we first create a planar-aligned cell where the director lies flat. We then apply a strong magnetic field or a sufficiently high voltage (well above the Fréedericksz transition threshold) to reorient the director parallel to the electric field.[11] The capacitance measured in this reoriented state gives us ε∥.
Step-by-Step Methodology:
-
Substrate Cleaning: Follow the same procedure as in Protocol 1, Step 1.
-
Alignment Layer Deposition:
-
Spin-coat a planar alignment polyimide onto the ITO substrates.
-
Cure the polyimide as per the manufacturer's instructions.
-
Unidirectional Rubbing: Vigorously rub the cured polyimide surface with a velvet cloth in a single direction. This process creates microgrooves that provide the anchoring energy to align the LC molecules parallel to the rubbing direction.
-
-
Cell Assembly: Assemble the cell as in Protocol 1, Step 3, ensuring the rubbing directions on the two substrates are parallel.
-
Empty Cell Characterization: Perform the same characterization as in Protocol 1, Step 4.
-
Filling and Annealing: Fill and anneal the cell as described in Protocol 1, Steps 5 & 6.
-
Verification: Under a POM, a well-aligned planar cell will show a uniform color, and rotating the stage will result in extinction when the rubbing direction is parallel to the polarizer or analyzer.
Diagram 2: LC director orientation for measuring ε⊥ and ε∥.
Part 3: Data Acquisition and Analysis
Capacitance Measurement Procedure
-
Setup: Place the filled cell (either homeotropic or planar) into the temperature-controlled stage connected to the LCR meter.
-
Thermal Equilibration: Set the desired temperature and allow the system to equilibrate for at least 15 minutes before taking any measurements.
-
Measurement of C⊥:
-
Use the homeotropic cell.
-
Apply a small probing AC voltage (e.g., 0.1 - 0.5 Vrms), which is below the Fréedericksz threshold, to avoid reorienting the molecules.
-
Sweep across the desired frequency range (e.g., 100 Hz to 1 MHz) and record the capacitance (C⊥).
-
-
Measurement of C∥:
-
Use the planar cell.
-
Apply a high AC bias voltage (e.g., 10-20 Vrms at 1 kHz), significantly above the switching threshold, to fully reorient the LC director parallel to the field.
-
Superimpose the small probing AC voltage and sweep the frequency to measure the capacitance (C∥).
-
-
Temperature Dependence: Repeat the measurements at different temperatures, ensuring proper equilibration at each step.
Calculation and Data Presentation
The permittivities are calculated using the following formulas:
-
ε⊥ = C⊥ / C_air
-
ε∥ = C∥ / C_air
-
Δε = ε∥ - ε⊥ = (C∥ - C⊥) / C_air
It is best practice to present the final data in a clear, tabular format.
Table 1: Example Dielectric Property Data for a Hypothetical Fluorinated LC at 25 °C and 1 kHz
| Parameter | Symbol | Measured Value | Calculated Value | Units |
| Empty Cell Capacitance | C_air | 25.1 | - | pF |
| Perpendicular Capacitance | C⊥ | 175.7 | - | pF |
| Parallel Capacitance | C∥ | 85.3 | - | pF |
| Perpendicular Permittivity | ε⊥ | - | 7.00 | (dimensionless) |
| Parallel Permittivity | ε∥ | - | 3.40 | (dimensionless) |
| Dielectric Anisotropy | Δε | - | -3.60 | (dimensionless) |
Part 4: Troubleshooting and Best Practices
-
Issue: Inconsistent or non-reproducible measurements.
-
Cause: Poor or non-uniform LC alignment.
-
Solution: Verify alignment quality with a POM. Re-evaluate substrate cleaning procedures and alignment layer deposition. Ensure slow, controlled cooling from the isotropic phase.[12]
-
-
Issue: Frequency dependence at low frequencies (< 1 kHz).
-
Issue: Measured Δε is lower than expected.
-
Cause: The applied voltage for the C∥ measurement may be insufficient to fully reorient the director, especially in materials with strong surface anchoring.
-
Solution: Measure C∥ as a function of increasing bias voltage. The correct value is the one taken from the saturated region where capacitance no longer changes with voltage.
-
Conclusion
The measurement of dielectric anisotropy is a critical characterization step in the research and development of fluorinated liquid crystals. By understanding the underlying principles and employing a meticulous, self-validating experimental approach, researchers can obtain accurate and reliable data. The protocols detailed herein, which emphasize the causal links between alignment, experimental design, and the physical properties being measured, provide a robust framework for characterizing these advanced materials and accelerating their integration into next-generation technologies.
References
-
Lavrentovich Group. Introduction to Dielectric Measurements of Nematic Liquid Crystals. Liquid Crystal Institute, Kent State University. [Link]
-
Gouda, F., et al. (2021). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. MDPI. [Link]
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Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews. [Link]
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Pajak, G., et al. (2023). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. National Institutes of Health (NIH). [Link]
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Janulis, E. P., et al. (1992). Fluorinated liquid crystals: an update. SPIE Digital Library. [Link]
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He, Z., et al. (2018). Electro-optic characteristic of liquid crystal. ResearchGate. [Link]
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Perkowski, P., et al. (2018). Technical aspects of dielectric spectroscopy measurements of liquid crystals. ResearchGate. [Link]
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Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Royal Society of Chemistry. [Link]
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Hird, M. (2007). Fluorinated liquid crystals – properties and applications. RSC Publishing. [Link]
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Salter, Z., et al. (2023). Dielectric spectroscopy of a ferroelectric nematic liquid crystal. White Rose Research Online. [Link]
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Turlapati, S., et al. (2022). Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. PubMed Central (PMC). [Link]
-
Wu, S.-T. ELECTRO-OPTICAL PROPERTIES OF LIQUID CRYSTALS. [Link]
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Liu, Y., et al. (2022). Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Li, B.-X., et al. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B. [Link]
-
Chen, H., et al. (2018). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. MDPI. [Link]
-
Srivastava, A. K., et al. (2010). Homeotropic alignment of nematic liquid crystals with negative dielectric anisotropy. ScienceDirect. [Link]
-
Yang, D., et al. (2023). Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays. National Institutes of Health (NIH). [Link]
-
Xu, H., et al. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. ResearchGate. [Link]
-
Akbari, H., et al. (2024). Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method. PubMed Central (PMC). [Link]
-
Armas, D. A., et al. (2018). An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. PubMed Central (PMC). [Link]
-
Kumar, A. (2020). characterization techniques for liquid crystal materials and its application in optoelectronics devices. ResearchGate. [Link]
-
Ghaffar, A. (2022). How to measure Dielectric Constant using Parallel Plate Capacitance method. YouTube. [Link]
-
Zhang, Z., et al. (2022). Electro-Optical Characteristics of Polymer Dispersed Liquid Crystal Doped with MgO Nanoparticles. MDPI. [Link]
-
Barbero, G. (2021). Comment on the determination of the polar anchoring energy by capacitance measurements in nematic liquid crystals. Semantic Scholar. [Link]
-
Balachandran, R., et al. (2019). Elastic and electro-optical properties of flexible fluorinated dimers with negative dielectric anisotropy. arXiv. [Link]
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The Fluorine Probe: A Senior Application Scientist's Guide to ¹⁹F NMR Spectroscopy for the Characterization of Fluorinated Organic Compounds
<_ APPLICATION NOTE & PROTOCOL
Introduction: Why Fluorine NMR is an Indispensable Tool
In the landscape of modern pharmaceutical and materials science, the incorporation of fluorine into organic molecules has become a cornerstone of rational design. This is due to fluorine's unique ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1][2] Consequently, the need for robust analytical techniques to characterize these fluorinated compounds is paramount. Among the available methods, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful and versatile tool.[3][4]
The exceptional utility of ¹⁹F NMR stems from the intrinsic properties of the ¹⁹F nucleus. It possesses a nuclear spin of ½, is 100% naturally abundant, and has a high gyromagnetic ratio, rendering it the third most receptive NMR nucleus after tritium and protium.[5] This high sensitivity, coupled with the virtual absence of endogenous fluorine in biological systems, provides a clean spectral window with no background signals.[1][3][6] Perhaps the most significant advantage is the vast chemical shift dispersion of ¹⁹F, which can span over 800 ppm, drastically reducing the likelihood of signal overlap that often plagues ¹H NMR.[5][7]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying principles and rationale, empowering users to not only execute experiments but to intelligently design them. We will delve into the fundamental aspects of ¹⁹F NMR, provide detailed, field-tested protocols for both qualitative and quantitative analysis, and explore its application in the critical area of fragment-based drug discovery.
Part 1: Foundational Principles of ¹⁹F NMR
A solid understanding of the principles governing ¹⁹F NMR is crucial for effective spectral interpretation and troubleshooting.
Chemical Shifts: A Window into the Electronic Environment
The chemical shift (δ) in ¹⁹F NMR is exquisitely sensitive to the local electronic environment of the fluorine nucleus.[8] This sensitivity is a double-edged sword: it provides a wealth of structural information but also necessitates careful consideration of referencing. The standard reference compound is trichlorofluoromethane (CFCl₃), assigned a chemical shift of 0 ppm.[8][9]
Several factors influence the ¹⁹F chemical shift:
-
Electronic Effects: Electron-withdrawing groups deshield the fluorine nucleus, causing a downfield shift (higher ppm values), while electron-donating groups increase shielding, resulting in an upfield shift (lower ppm values).[8]
-
Hybridization: The hybridization of the carbon atom to which the fluorine is attached significantly impacts the chemical shift.[8]
-
Solvent and Temperature: These environmental factors can also induce changes in chemical shifts, highlighting the importance of consistent experimental conditions.[8]
Table 1: Typical ¹⁹F Chemical Shift Ranges (Referenced to CFCl₃)
| Type of Compound | Chemical Shift Range (ppm) |
| -F-C=O | -70 to -20 |
| -CF₃- | +40 to +80 |
| -CF₂- | +80 to +140 |
| -CF- | +140 to +250 |
| -ArF- | +80 to +170 |
| Data sourced from UCSB NMR Facility and other compilations.[9][10] |
Spin-Spin Coupling: Deciphering Molecular Connectivity
Spin-spin coupling (J-coupling) between ¹⁹F and other NMR-active nuclei (¹H, ¹³C, ³¹P, and other ¹⁹F nuclei) provides invaluable information about through-bond connectivity. ¹⁹F coupling constants are often significantly larger than those observed in ¹H NMR and can occur over multiple bonds.[5][11]
-
¹H-¹⁹F Coupling: Geminal (²JHF) and vicinal (³JHF) couplings are common and aid in assigning protons adjacent to fluorinated centers.
-
¹⁹F-¹⁹F Coupling: Homonuclear coupling constants can be very large, particularly for geminal fluorines (²JFF can be 250-300 Hz), and can be observed over as many as six bonds.[2][5]
Understanding these coupling patterns is essential for elucidating the precise structure of fluorinated molecules.
Relaxation: A Probe of Dynamics and Interactions
Nuclear relaxation (T₁ and T₂) is the process by which nuclear spins return to thermal equilibrium after being perturbed by a radiofrequency pulse. In the context of ¹⁹F NMR, relaxation rates are sensitive to molecular motion and binding events.[12] This phenomenon is the basis for several advanced NMR techniques used in drug discovery, where changes in the relaxation of a fluorinated ligand upon binding to a protein target can be readily detected.[13] The primary relaxation mechanisms for ¹⁹F are dipole-dipole interactions with nearby protons and chemical shift anisotropy (CSA).[12]
Part 2: Experimental Protocols and Workflows
The following protocols are designed to be self-validating, with checkpoints and rationale provided to ensure high-quality, reproducible data.
Workflow for ¹⁹F NMR Analysis
Caption: Standard workflow for ¹⁹F NMR from sample preparation to final analysis.
Protocol for Qualitative ¹⁹F NMR
Objective: To obtain a high-resolution ¹⁹F NMR spectrum for structural characterization.
Materials:
-
Fluorinated analyte (5-10 mg)
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) [0.7 mL]
-
5 mm NMR tube of good quality
-
Pasteur pipette and cotton wool for filtration
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the fluorinated compound into a clean, dry vial.
-
Add ~0.7 mL of the appropriate deuterated solvent. The choice of solvent is critical and should be based on the analyte's solubility.
-
Ensure complete dissolution, using a vortex mixer if necessary.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[14] The final volume in the NMR tube should be approximately 5 cm.[14]
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the NMR probe for the ¹⁹F frequency. This step is crucial for maximizing sensitivity.
-
Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Use a standard 1D ¹⁹F pulse sequence, often with ¹H decoupling (e.g., zgfhigqn on Bruker systems).[15] Inverse-gated decoupling is recommended for quantitative applications to suppress the Nuclear Overhauser Effect (NOE).[11][16]
-
Set the spectral width to encompass the expected chemical shift range of your compound. A wide range of ~250 ppm is a safe starting point.
-
The number of scans will depend on the sample concentration. For a ~10 mg sample, 16-64 scans are typically sufficient.
-
Set the relaxation delay (D1) to at least 1-2 seconds for qualitative analysis.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum. If an internal standard is not used, an external reference or the solvent's residual ¹H peak (if calibrated) can be used, though internal standards are preferred for accuracy.[15]
-
Protocol for Quantitative ¹⁹F NMR (qFNMR)
Objective: To accurately determine the purity or concentration of a fluorinated analyte.
Causality: qNMR relies on the direct proportionality between the integrated signal area and the number of corresponding nuclei.[17] For this relationship to hold true, experimental parameters must be carefully optimized to ensure uniform excitation and complete relaxation of all signals of interest.[18]
Materials:
-
Fluorinated analyte (accurately weighed, ~10 mg)
-
High-purity, certified internal standard (IS) (accurately weighed). The IS should be inert, have a simple ¹⁹F signal that does not overlap with the analyte, and have a known purity.[18] Examples include trifluoroacetic acid (TFA) or 3,5-bis(trifluoromethyl)benzoic acid.[19]
-
Anhydrous deuterated solvent.
Methodology:
-
Sample Preparation (Critical Step):
-
Use an analytical balance (accurate to at least 0.01 mg) to weigh the analyte and the internal standard.[19]
-
Record the exact masses.
-
Dissolve both the analyte and the IS in the same vial with a known volume or mass of deuterated solvent. Ensure homogeneity.
-
Filter and transfer to an NMR tube as described in the qualitative protocol.
-
-
Spectrometer Setup:
-
Follow the same procedure as for qualitative NMR (tuning, locking, shimming).
-
-
Data Acquisition (Optimization is Key):
-
Pulse Angle: Use a 90° pulse angle to maximize the signal-to-noise ratio.[17]
-
Relaxation Delay (D1): This is the most critical parameter for accuracy. D1 must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of any signal being quantified (both analyte and IS).[11] T₁ values can be determined using an inversion-recovery experiment. For many small molecules, a D1 of 20-30 seconds is a safe and common choice.[16][17]
-
Decoupling: Use inverse-gated ¹H decoupling to eliminate NOE enhancements, which would otherwise lead to inaccurate integrals.[11][16]
-
Scans: Acquire a sufficient number of scans (e.g., 64-512) to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended) for accurate integration.
-
-
Data Processing and Calculation:
-
Process the spectrum as described for qualitative analysis (FT, phasing, baseline correction).
-
Carefully integrate the signals for the analyte (Aₐ) and the internal standard (Aᵢₛ).
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (Aₐ / Aᵢₛ) * (Nᵢₛ / Nₐ) * (Mₐ / Mᵢₛ) * (mᵢₛ / mₐ) * Pᵢₛ
Where:
-
A = Integral area
-
N = Number of ¹⁹F nuclei per molecule for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
Subscripts 'a' and 'is' refer to the analyte and internal standard, respectively.
-
Part 3: Application in Fragment-Based Drug Discovery (FBDD)
¹⁹F NMR has become a premier technique in FBDD for screening libraries of fluorinated fragments against biological targets like proteins and RNA.[6][20] The absence of background signals and the sensitivity of the ¹⁹F chemical shift to binding events make it an ideal method for detecting weak interactions.[6][21]
Ligand-Observed ¹⁹F NMR Screening
In this approach, changes in the NMR parameters of the fluorinated fragment are monitored upon addition of the target protein.[6]
Caption: Workflow for ligand-observed ¹⁹F NMR in fragment-based drug discovery.
Mechanism of Hit Detection:
-
Chemical Shift Perturbation (CSP): When a fragment binds to the target, the chemical environment of its fluorine atom changes, often resulting in a shift in its resonance frequency.[22]
-
Line Broadening: The increase in molecular weight upon binding leads to faster transverse relaxation (shorter T₂), causing the signal to broaden.
-
Signal Attenuation: In relaxation-filtered experiments (e.g., CPMG), signals from bound ligands with short T₂ values are attenuated or completely filtered out, providing a clear indication of binding.[7]
Protein-Observed ¹⁹F NMR (PrOF NMR)
An alternative strategy involves labeling the protein target with a fluorine-containing amino acid (e.g., fluorotryptophan).[22][23] Ligand binding near the fluorine label can then be detected by changes in the protein's ¹⁹F NMR spectrum. This approach is particularly useful for validating hits and mapping binding sites.[22][23]
Conclusion
¹⁹F NMR spectroscopy is a powerful, sensitive, and versatile technique that provides rich information for the characterization of fluorinated organic compounds. Its high sensitivity, wide chemical shift range, and lack of background interference make it an invaluable tool in academic research, chemical industry, and particularly in pharmaceutical drug discovery.[3][6][24] By understanding the fundamental principles and adhering to robust, well-designed protocols, researchers can fully leverage the power of the fluorine probe to accelerate their scientific endeavors.
References
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.
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Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. [Link]
- Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI.
- 19 f chemical shifts and coupling constants. Slideshare.
- 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
- 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry.
- Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects.
- 19F NMR Chemical Shift Table. Organofluorine / Alfa Chemistry.
- Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI.
- 19F NMR: a valuable tool for studying biological events. Chemical Society Reviews (RSC Publishing).
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- New Frontiers and Developing Applications in 19F NMR.
- NMR Sample Prepar
- 19F-centred NMR analysis of mono-fluorin
- 19F NMR as a tool in chemical biology. Beilstein Journals.
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Gimenez, D., Phelan, A., Murphy, C. D., & Cobb, S. L. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 293-318. [Link]
- 19F NMR applications in chemical biology.
- Using Benchtop 19F NMR to Evalu
- 19F NMR transverse and longitudinal relaxation filter experiments for screening: A theoretical and experimental analysis.
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Dolbier Jr, W. R. (2016). Guide to Fluorine NMR for Organic Chemists, 2nd Edition. Wiley. [Link]
- 19F NMR Reference Standards.
- Quantitative ¹⁹F NMR for Assessing Compound Purity. Benchchem.
- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.
- 19Flourine NMR.
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Dolbier, W. (2009). Guide to Fluorine NMR for Organic Chemists. Semantic Scholar. [Link]
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Dolbier, Jr., W. R. (2016). Guide to Fluorine NMR for Organic Chemists. Wellesley Books. [Link]
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.
- 19F NMR relaxation studies of fluorosubstituted tryptophans.
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. AbeBooks. [Link]
- Quantit
- Application of NMR Screening Methods with 19F Detection to Fluorin
- Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimiz
- Preparation of Li,19-F, 31-P NMR samples. Reddit.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
- Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The Intern
- Certified Reference M
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Strategic Purification of 1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene via Automated Flash Column Chromatography
An Application Note for Drug Discovery and Development Professionals
Abstract
The increasing prevalence of complex, poly-fluorinated aromatic compounds in modern drug discovery pipelines presents significant purification challenges. These molecules, often characterized by high lipophilicity and the potential for closely-eluting regioisomeric impurities, demand robust and highly selective separation methodologies. This application note provides a comprehensive, field-proven protocol for the purification of 1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene, a representative terphenyl-class molecule. We detail a systematic method development workflow, from initial solvent screening to a fully optimized gradient flash chromatography protocol. The causality behind the selection of stationary and mobile phases is explained, emphasizing strategies to exploit the unique physicochemical properties of fluorinated compounds to achieve high purity and yield. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable framework for purifying challenging pharmaceutical intermediates.
Introduction: The Purification Challenge
Poly-fluorinated bi- and terphenyl scaffolds are of high interest in medicinal chemistry due to the ability of fluorine to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. The target molecule, this compound, is a structurally complex and highly lipophilic compound. Its synthesis can often yield a mixture of the desired product along with structurally similar impurities, such as regioisomers or incompletely coupled precursors. The subtle differences in polarity and structure among these components make their separation by standard chromatographic techniques non-trivial.
Effective purification is a critical, non-negotiable step in the drug development process to ensure that subsequent biological and toxicological assays are conducted on a compound of known and high purity.[1] This note presents a logical, step-by-step approach to developing a scalable purification method using automated flash chromatography, a workhorse technique in the pharmaceutical industry.[2]
Physicochemical Profile of the Target Compound
Understanding the analyte's properties is the foundational step in any method development process.[3] The key characteristics of the target compound are summarized below.
| Property | Value / Description | Rationale & Implication for Chromatography |
| Structure | (Illustrative structure - an exact image is not available) | A rigid, non-polar terphenyl backbone with multiple fluorine substituents. The molecule is expected to be highly hydrophobic (high LogP). |
| Molecular Formula | C₂₇H₁₈F₄ | - |
| Molecular Weight | 422.43 g/mol | A relatively high molecular weight for a small molecule, typical of advanced drug intermediates. |
| Predicted XLogP3 | ~7.5 - 8.5 | The high lipophilicity strongly suggests that reversed-phase chromatography will require very high concentrations of organic solvent, potentially leading to poor solubility in aqueous mobile phases. Normal-phase chromatography is therefore a more logical starting point. |
| Polarity | Low | The molecule is dominated by non-polar C-H and C-C bonds, and relatively non-polar C-F bonds. It lacks significant hydrogen bond donors or acceptors. This predicts strong retention on reversed-phase columns and weak retention on normal-phase columns, requiring a low-polarity mobile phase for elution. |
| Key Interactions | van der Waals, π-π stacking, fluorous interactions | The aromatic rings allow for π-π stacking interactions with appropriate stationary phases (e.g., phenyl-based). The high fluorine content can lead to unique fluorous-fluorous interactions or dipole-stacking, which can be exploited for selectivity.[4] |
The Science of Separating Fluorinated Aromatics
The purification of fluorinated compounds presents unique opportunities and challenges compared to their non-fluorinated analogs. While standard C18 reversed-phase columns separate primarily based on hydrophobicity, this may not provide sufficient selectivity for fluorinated isomers.[5]
-
Normal-Phase Chromatography (NPC): Using a polar stationary phase like silica gel, NPC separates compounds based on their polarity. For a non-polar molecule like our target, elution will occur with non-polar mobile phases (e.g., hexane/ethyl acetate). This is often the preferred starting point for lipophilic, water-insoluble compounds.
-
Reversed-Phase Chromatography (RPC): While less common for such hydrophobic molecules in preparative scale, RPC on C8 or C18 columns can be effective. However, the unique electronic nature of the C-F bond can alter retention in unexpected ways.
-
Fluorinated Stationary Phases: Columns with perfluoroalkyl or pentafluorophenyl (PFP) bonded phases offer alternative selectivity.[4] PFP phases, in particular, can engage in multiple interaction modes including hydrophobic, π-π, dipole-dipole, and charge-transfer interactions, making them highly effective for separating halogenated aromatic compounds and positional isomers.[6] For difficult separations, screening a PFP column is a highly recommended strategy.
For this application, we will focus on a normal-phase approach due to the target's high lipophilicity and likely poor solubility in the highly aqueous mobile phases required for reversed-phase retention.
Systematic Method Development Workflow
A structured approach to method development is essential for achieving a robust and reproducible purification.[7] The workflow below ensures a logical progression from initial screening to a final, optimized protocol.
Caption: Logical workflow for chromatography method development.
Detailed Purification Protocol
This protocol is designed for an automated flash chromatography system equipped with a UV detector.
Materials and Instrumentation
| Category | Item |
| Instrumentation | Automated Flash Chromatography System (e.g., Biotage, Teledyne ISCO) with Diode Array Detector (DAD) or multi-wavelength UV detector. |
| Stationary Phase | Pre-packed Silica Gel Flash Column (e.g., 40 g, 25-40 µm particle size). |
| Solvents (HPLC Grade) | n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM). |
| Sample Adsorbent | Celite® or Silica Gel (for dry loading). |
| Labware | Round bottom flasks, rotary evaporator, glass vials for fraction collection. |
Step-by-Step Procedure
The following workflow details the entire process from sample preparation to final analysis.
Caption: Step-by-step experimental purification workflow.
Causality of Dry Loading: For highly non-polar compounds, dissolving the crude mixture in a strong solvent (like DCM) and loading it directly onto the column (liquid loading) can cause band broadening and poor separation. The strong solvent carries the compound too far down the column initially, preventing proper equilibration with the stationary phase. Dry loading, where the compound is pre-adsorbed onto a solid support, ensures that the separation begins at the very top of the column, leading to sharper peaks and significantly improved resolution.[8]
Optimized Gradient Elution
This gradient was developed from an initial scouting run and is designed to provide high resolution between the target compound and closely-eluting impurities.
| Step | Time (min) | Flow Rate (mL/min) | % Hexane | % Ethyl Acetate |
| 1. Equilibration | 0.0 - 3.0 | 40 | 100 | 0 |
| 2. Isocratic Hold | 3.1 - 5.0 | 40 | 100 | 0 |
| 3. Shallow Gradient | 5.1 - 20.0 | 40 | 100 -> 95 | 0 -> 5 |
| 4. Steeper Gradient | 20.1 - 25.0 | 40 | 95 -> 85 | 5 -> 15 |
| 5. Column Wash | 25.1 - 30.0 | 40 | 85 -> 70 | 15 -> 30 |
| 6. Re-equilibration | 30.1 - 35.0 | 40 | 100 | 0 |
Expected Results & Troubleshooting
Upon successful execution of this protocol, the target compound should elute during the shallow gradient phase (Step 3), well-separated from earlier-eluting non-polar impurities and later-eluting polar impurities.
| Parameter | Example Value |
| Crude Mass Loaded | 1.05 g |
| Purity of Crude | ~75% (by HPLC) |
| Mass of Purified Compound | 765 mg |
| Final Purity | >98.5% (by HPLC) |
| Chromatographic Yield | ~97% (of theoretical pure compound) |
Troubleshooting Common Issues:
-
Poor Separation: If resolution is insufficient, flatten the primary gradient further (e.g., 0-3% EtOAc over a longer period). Alternatively, consider a different stationary phase like a PFP or biphenyl column, which can offer different selectivity for aromatic compounds.[9]
-
Peak Tailing: This can occur if the compound is overloading the column or if there are secondary interactions with the silica. Reduce the amount of material loaded. For acidic or basic compounds (not expected here), adding a modifier like triethylamine or acetic acid to the mobile phase can improve peak shape.[10]
-
Compound Insolubility: If the compound precipitates during loading or on the column, a different, weaker solvent should be used for the dry loading slurry. Toluene can be a suitable alternative to DCM.
Safety Precautions
-
All procedures should be conducted in a well-ventilated fume hood.
-
Hexane, Ethyl Acetate, and Dichloromethane are flammable and volatile organic solvents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and solvent-resistant gloves, must be worn.
-
While specific toxicity data for the target compound is unavailable, fluorinated aromatic compounds should be handled with care, as related structures can be skin and eye irritants.[11][12]
Conclusion
This application note provides a robust and scientifically-grounded protocol for the purification of this compound. By employing a systematic method development strategy and selecting a normal-phase chromatography approach with dry sample loading, high purity and yield can be reliably achieved. The principles and workflow described herein are broadly applicable to other challenging, lipophilic, and fluorinated molecules commonly encountered in pharmaceutical research, providing a solid foundation for tackling complex purification tasks.
References
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Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Purifying ionic compounds by flash column chromatography. Biotage. [Link]
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Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health (NIH). [Link]
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. National Institutes of Health (NIH). [Link]
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Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Research Journal of Pharmacy and Technology. [Link]
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Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PubMed. [Link]
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. [Link]
-
1,2,3-Trifluorobenzene Chemical and Physical Properties. PubChem, National Center for Biotechnology Information. [Link]
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Biphenyl based stationary phases for improved selectivity in complex steroid assays. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. Chromatography Today. [Link]
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Retention Behaviour of Higher Fluorinated Polycyclic Aromatic Hydrocarbons in Reversed-Phase Liquid Chromatography. ResearchGate. [Link]
-
1,2,4-Trifluorobenzene Safety and Hazards. PubChem, National Center for Biotechnology Information. [Link]
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Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. ResearchGate. [Link]
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HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health (NIH). [Link]
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Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Journal of Analytical Methods in Environmental Chemistry. [Link]
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Fluorobenzene Properties. Wikipedia. [Link]
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HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. [Link]
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A process of method development: A chromatographic approach. Journal of Chemical and Pharmaceutical Research. [Link]
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Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). PubMed. [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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Application Notes & Protocols: The Strategic Use of Fluorinated Intermediates in Modern Pharmaceutical Synthesis
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Owing to its unique electronic properties, small size, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Judicious placement of fluorine or fluorine-containing moieties can enhance metabolic stability, modulate lipophilicity and pKa, improve bioavailability, and increase binding affinity to biological targets.[1][2][3][4][5] This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the rationale behind using fluorinated intermediates, a review of key synthetic strategies, and detailed protocols for their application.
The Rationale for Fluorine Incorporation in Drug Design
Fluorine is the most electronegative element, yet it is similar in size to a hydrogen atom, allowing it to act as a bioisostere of hydrogen while imparting powerful electronic effects.[2][3] The introduction of fluorinated groups is rarely an afterthought; it is a deliberate strategy to overcome specific challenges in drug development.
Key Physicochemical and Pharmacokinetic Effects:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol), making it resistant to oxidative metabolism by cytochrome P450 enzymes.[1][6] Placing fluorine or a trifluoromethyl (-CF₃) group at a metabolically vulnerable position (a "soft spot") can block this breakdown, thereby increasing the drug's half-life and systemic exposure.[1][7]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the basicity (pKa) of nearby amines.[2] This can be crucial for improving cell membrane permeability and oral bioavailability, as a less basic compound will be less protonated at physiological pH.
-
Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes.[8][9] Moieties like -CF₃, difluoromethyl (-CF₂H), and trifluoromethoxy (-OCF₃) are particularly effective at increasing lipophilicity and can improve a drug's penetration into tissues, including the central nervous system (CNS).[1][10]
-
Binding Affinity: Fluorine can alter a molecule's conformation and electronic distribution to favor a bioactive conformation that binds more tightly to its target protein.[1][3] The -CF₃ group can engage in favorable van der Waals interactions, while the C-F bond can participate in dipole-dipole and halogen bonding within the protein's binding pocket.[11] The unique -CF₂H group can act as a lipophilic hydrogen bond donor, mimicking hydroxyl or thiol groups.[12][13][14]
`dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} ` Caption: Logical relationships of fluorine's impact on drug properties.
Common Fluorinated Moieties and Synthetic Intermediates
The choice of which fluorinated group to introduce depends on the specific properties that need to be optimized. The synthesis of these molecules relies on a growing toolbox of fluorinating reagents and fluorinated building blocks.
| Fluorinated Moiety | Key Properties & Rationale for Use | Common Synthetic Precursors/Reagents |
| Single Fluorine (-F) | Subtle pKa modulation, blocks metabolism with minimal steric bulk, can form key H-bonds. | Nucleophilic: KF, CsF, TBAF.[15] Electrophilic: Selectfluor®, NFSI.[16][17] |
| Trifluoromethyl (-CF₃) | Strong electron-withdrawer, metabolically robust, increases lipophilicity, mimics methyl group sterically. | Radical: Togni's Reagents, CF₃SO₂Na.[18][19] Nucleophilic: TMS-CF₃ (Ruppert-Prakash).[20] |
| Difluoromethyl (-CF₂H) | Lipophilic hydrogen bond donor, bioisostere of -OH, -SH.[12][13] Metabolically stable. | Difluorocarbene sources (e.g., from BrCF₂CO₂H), (PhSO₂)₂CF₂.[12][21][22] |
| Trifluoromethoxy (-OCF₃) | Highly lipophilic, strong electron-withdrawer, metabolically stable. | Reagents for O-trifluoromethylation of phenols/alcohols.[22][23] |
Key Synthetic Strategies and Protocols
The synthesis of fluorinated pharmaceuticals can be approached in two primary ways: incorporating a pre-fluorinated building block or performing a late-stage fluorination on an advanced intermediate. Modern methods, particularly those involving photoredox catalysis, have made late-stage functionalization increasingly viable.[24]
Application Protocol 1: Visible-Light-Mediated Trifluoromethylation of a Heteroaromatic Core
Objective: To demonstrate a late-stage trifluoromethylation of an electron-rich heteroaromatic compound, a common scaffold in medicinal chemistry, using a photoredox-catalyzed radical pathway. This method is valued for its mild conditions and broad functional group tolerance.[24]
Causality: This protocol leverages the ability of a photocatalyst, when excited by visible light, to generate a trifluoromethyl radical from a stable precursor like CF₃SO₂Na (Langlois' reagent). This highly reactive radical can then add to the aromatic ring, a process that is often difficult to achieve through traditional ionic pathways without harsh conditions.[19][24]
`dot graph G { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} ` Caption: Experimental workflow for photoredox trifluoromethylation.
Materials & Reagents:
-
Heteroaromatic Substrate (e.g., N-protected indole)
-
Trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent)
-
Photocatalyst (e.g., fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂)
-
Oxidant (e.g., tert-butyl hydroperoxide)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc), Water, Brine
-
Silica Gel for chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine the heteroaromatic substrate (1.0 mmol), CF₃SO₂Na (2.0 mmol), and the photocatalyst (1-2 mol%).
-
Solvent Addition: Add anhydrous DMSO (0.1 M concentration relative to the substrate). The choice of a polar aprotic solvent is critical for solubilizing the reagents.
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15 minutes. Oxygen can quench the excited state of the photocatalyst, so its removal is essential for an efficient reaction.
-
Initiation: Add the oxidant (e.g., tert-butyl hydroperoxide, 2.0 mmol) and place the reaction vessel approximately 5-10 cm from a blue LED lamp. Begin stirring.
-
Irradiation: Irradiate the reaction at room temperature. The reaction progress should be monitored periodically by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x). The aqueous wash removes the DMSO and inorganic salts.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel.
-
Validation: Characterize the purified product by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Protect the reaction from ambient light before irradiation is intended.
Application Protocol 2: Nucleophilic O-Difluoromethylation of a Phenol
Objective: To synthesize an aryl difluoromethyl ether from a phenolic starting material. The -OCF₂H group is a valuable moiety that can enhance lipophilicity and act as a bioisostere for other functional groups.
Causality: This protocol relies on the in situ generation of difluorocarbene (:CF₂) from an easy-to-handle precursor like sodium chlorodifluoroacetate. The phenoxide, formed by deprotonating the phenol with a base, acts as a nucleophile that traps the highly electrophilic difluorocarbene. The subsequent protonation yields the desired product.[22]
`dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} ` Caption: Key mechanistic steps in O-difluoromethylation of phenols.
Materials & Reagents:
-
Phenolic Substrate
-
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl Ether or MTBE
-
Water, Brine
-
Silica Gel
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add the phenol (1.0 mmol), sodium chlorodifluoroacetate (2.0-3.0 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add anhydrous DMF (0.2 M). The use of a polar aprotic solvent like DMF is crucial for both reagent solubility and to achieve the necessary reaction temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The heat is required to induce the decarboxylation of chlorodifluoroacetate to generate difluorocarbene.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into water and extract with diethyl ether or MTBE (3x).
-
Purification: Wash the combined organic extracts with water and then brine to remove residual DMF. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product via column chromatography.
-
Validation: Confirm the structure of the aryl difluoromethyl ether by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. A characteristic triplet in the ¹H NMR and a doublet in the ¹⁹F NMR are diagnostic for the -OCF₂H group.
Safety Precautions:
-
Sodium chlorodifluoroacetate can release toxic gases upon heating; perform the reaction in a well-ventilated fume hood.
-
DMF is a skin irritant; handle with appropriate gloves.
Conclusion
The use of fluorinated intermediates is an indispensable strategy in modern drug discovery. By understanding the fundamental principles of how fluorine impacts molecular properties, medicinal chemists can rationally design more effective and safer therapeutics. Advances in synthetic methodology, particularly in late-stage fluorination, continue to expand the toolkit available to researchers, allowing for the rapid exploration of chemical space and the optimization of drug candidates. The protocols outlined herein provide a practical foundation for applying these powerful techniques in the laboratory.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Vertex AI Search.
- Full article: The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
- A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds | Organic Letters. (2019).
- How are fluorinated organic compounds synthesized? - Blog - LEAPCHEM. (2025). LEAPCHEM.
- How Is Fluorine Used in the Medical Field? (2025). Inhance Technologies.
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl
- Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM.
- Role of Fluorine in Drug Design and Drug Action | Request PDF. (2025).
- Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews. (n.d.).
- Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)
- Synthesis of Difluoromethylated Compounds. (n.d.). Xi'an Jiaotong University.
- Modern Synthetic Procedures for the Fluorination of Organic Molecules. (n.d.). CHIMIA.
- Biological Impacts of Fluorination: Pharmaceuticals Based on N
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). BOC Sciences.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.
- Navigating the Synthesis of Trifluoromethylated Compounds: A Key Intermediate Guide. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. (2025). BenchChem.
- Recent advances in the synthesis of trifluoromethyl ethers through the direct O- | Chemical Review and Letters. (n.d.).
- Researchers discover facile method for introduction of fluorine atoms into organic molecules. (2019). News-Medical.Net.
- Case studies of fluorine in drug discovery | Request PDF. (n.d.).
- Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry. (n.d.). Mettler Toledo.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Synthesis of trifluoromethyl alkanes. (n.d.). Organic Chemistry Portal.
- Recent advances in transition metal-mediated trifluoromethyl
- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (n.d.). NIH.
- Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2015). Research Repository UCD.
- New Synthetic Methods for Carbon–Fluorine Bond Formation: From Fundamental Science to Applications in Agrochemical Synthesis and Medical Imaging. (2021). YouTube.
- Trifluoromethylation of arenes and heteroarenes by means of photoredox c
- Progress in copper-catalyzed trifluoromethyl
- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethyl
- Fluor reagent. (n.d.). LookChem.
- Nucleophilic Fluorination by F-. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Synthesis of trifluoromethyl carbinols. (n.d.). Organic Chemistry Portal.
- The common electrophilic and nucleophilic fluorinating reagents used for catalytic asymmetric fluorination. (n.d.).
- Modern methods for the introduction of fluorine into organic molecules: an approach to compounds with altered chemical and biological activities. (n.d.). RSC Publishing.
- Fluorination [Synthetic Reagents]. (n.d.). TCI Chemicals.
- Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF. (2025).
- Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry. (n.d.).
- The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019).
- The Many Roles for Fluorine in Medicinal Chemistry. (n.d.).
- Case studies of fluorine in drug discovery. (n.d.). OUCI.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for Fluorinated Aryl Halides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated aryl halides. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by these substrates. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. We diagnose the problem, explain the underlying chemical principles, and provide actionable solutions.
Issue 1: Low to No Product Yield with Aryl Fluoride Substrate
Question: I am attempting a Suzuki coupling with a fluoroarene, but I am recovering my starting material or seeing only trace amounts of the desired product. My standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O) that work for aryl bromides are failing. Why is this happening and what should I do?
Potential Causes:
-
High C–F Bond Dissociation Energy: The primary obstacle is the strength of the C(sp²)–F bond. Its high bond dissociation energy (>100 kcal/mol) makes the oxidative addition step—the typically rate-determining step in the Suzuki catalytic cycle—extremely challenging for standard Pd(0) catalysts.[1][2]
-
Insufficiently Electron-Rich Catalyst: The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex.[1][3] For the unreactive C-F bond, a highly electron-rich and sterically bulky palladium center is required to facilitate this insertion. Standard ligands like triphenylphosphine (PPh₃) are often not electron-donating enough.[4][5]
-
Inappropriate Catalyst System: Palladium-based catalysts, while versatile, may not be the optimal choice without highly specialized ligands. Nickel catalysts are often more effective for activating inert C-F bonds due to their different reactivity profiles.[1][6]
Recommended Solutions:
-
Switch to a Nickel-Based Catalyst System: Nickel catalysts are known to be more effective for the activation of less reactive electrophiles, including aryl fluorides.[1]
-
Protocol: Try a system like Ni(COD)₂ with a sterically demanding N-heterocyclic carbene (NHC) ligand (e.g., IPr, SIPr) or a phosphine ligand like PCy₃.
-
Co-catalysis: For electron-withdrawing group (EWG)-substituted aryl fluorides, the addition of a metal fluoride co-catalyst such as ZrF₄ or TiF₄ can dramatically improve yields.[6][7]
-
-
Optimize the Palladium Catalyst and Ligand: If you must use palladium, a significant upgrade in the ligand is necessary.
-
Ligand Choice: Employ bulky, electron-rich biaryl monophosphine ligands. These ligands promote the formation of monoligated Pd(0) species, which are highly active, and their steric bulk facilitates the final reductive elimination step.[4][5] A summary of recommended ligands is provided in the table below.
-
Precatalyst Choice: Use modern, air-stable precatalysts (e.g., G3 or G4 Buchwald precatalysts) that efficiently generate the active Pd(0) species in situ.
-
-
Utilize a Directing Group Strategy: For aryl fluorides bearing ortho-directing groups (e.g., pyridyl, oxazolinyl, pyrazolyl), C-F bond activation can be facilitated via cyclometalation.[6][7] This intramolecular assistance significantly lowers the activation barrier.
Issue 2: Significant Protodeborylation of the Boronic Acid/Ester
Question: My reaction is not going to completion, and I am detecting a significant amount of the arene byproduct corresponding to my boronic acid (Ar-H instead of Ar-B(OH)₂). What is causing this side reaction and how can I prevent it?
Potential Causes:
-
Harsh Reaction Conditions: Prolonged heating in the presence of a base and protic solvents (especially water) can lead to the cleavage of the C–B bond, a side reaction known as protodeborylation.[4]
-
Unstable Boronic Acid: Some boronic acids, particularly those with electron-withdrawing groups or certain heteroaryl structures, are inherently more susceptible to protodeborylation.
-
Inappropriate Base: While necessary for the catalytic cycle, certain bases can accelerate this undesired pathway.
Recommended Solutions:
-
Use a Milder Base: Switch to a less harsh base. Potassium phosphate (K₃PO₄) is often effective and can suppress protodeborylation, especially with sensitive substrates.[8] Anhydrous fluoride sources like KF or CsF can also be highly effective.[8][9]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are exceptionally stable and undergo slow release of the boronic acid under basic aqueous conditions, keeping its ambient concentration low and minimizing side reactions.[10]
-
Use Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can mitigate the issue. This often involves using anhydrous solvents and bases like CsF.[8]
-
Employ Potassium Aryltrifluoroborates (R-BF₃K): These reagents are highly stable, crystalline solids that are resistant to protodeborylation.[11][12] They act as a protected form of the boronic acid, releasing it slowly under the reaction conditions.[11]
Issue 3: Formation of Homocoupled (Biaryl) Byproducts
Question: My main byproduct is the symmetrical biaryl derived from my boronic acid (Ar-Ar from Ar-B(OH)₂). Why does this happen?
Potential Causes:
-
Oxygen in the Reaction Mixture: The presence of oxygen can promote the oxidative homocoupling of the boronic acid, often referred to as a Glaser-type coupling, which is also catalyzed by palladium.[13]
-
High Catalyst Loading or Temperature: Excessively high catalyst concentrations or temperatures can sometimes favor this side reaction.
Recommended Solutions:
-
Thoroughly Degas the Reaction Mixture: Before heating, ensure that all dissolved oxygen is removed from your solvent and the reaction headspace is inert. This is the most critical step to prevent homocoupling.[14]
-
Procedure: Sparge the solvent with an inert gas (Argon or Nitrogen) for 10-20 minutes.[15] Alternatively, use a freeze-pump-thaw technique for highly sensitive reactions.
-
-
Optimize Reaction Conditions: Reduce the catalyst loading to the minimum effective level (e.g., 0.5–2 mol %). Avoid excessive heating; run the reaction at the lowest temperature that provides a reasonable rate.
Troubleshooting Workflow
For a systematic approach to diagnosing issues with your Suzuki coupling of fluorinated aryl halides, please refer to the following decision-making diagram.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated aryl halides such challenging substrates for Suzuki coupling?
The difficulty arises from the fundamental properties of the carbon-fluorine bond. It is the strongest single bond to carbon in organic chemistry, making it thermodynamically stable and kinetically inert. The key oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond, has a very high activation energy for C-F bonds compared to C-Cl, C-Br, or C-I bonds.[2][6] While fluorine is highly electronegative, which makes the attached carbon atom more electrophilic, this electronic effect is not sufficient to overcome the immense bond strength under standard palladium catalysis conditions.[4]
Q2: How do I select the right catalyst and ligand system?
The choice is dictated by the need to overcome the C-F activation barrier. You need a highly active catalyst, which is generated by pairing a palladium or nickel source with a specific type of ligand.
-
For Palladium: The most successful ligands are sterically bulky and highly electron-donating biaryl monophosphines.[5] The bulkiness promotes the formation of a highly reactive 14-electron monoligated L-Pd(0) species, while the electron-donating nature increases the electron density on the palladium, making it more nucleophilic and better able to break the C-F bond.[4][5]
-
For Nickel: Nickel is inherently more reactive and can often activate C-F bonds where palladium fails. N-heterocyclic carbenes (NHCs) and bulky phosphines are common ligands.[1]
| Catalyst System | Target Substrate | Key Advantages | Reference |
| Pd(OAc)₂ / SPhos or RuPhos | General aryl fluorides, especially electron-neutral or -rich systems. | High activity, broad functional group tolerance, commercially available as stable precatalysts. | [5][12] |
| Ni(COD)₂ / PCy₃ or IPr | Electron-deficient and electron-rich aryl fluorides. | Excellent for C-F activation, often provides higher yields than Pd systems for challenging substrates. | [1][6] |
| NiCl₂(dme) / ligand / ZrF₄ | Aryl fluorides with electron-withdrawing groups (ketones, esters). | Co-catalyst significantly enhances reactivity for specific substrate classes. | [6][7] |
Q3: What is the role of the base, and which one should I choose?
The base is not merely a spectator; it plays a crucial role in the transmetalation step. It activates the organoboron species by converting the neutral boronic acid into a more nucleophilic tetracoordinate "ate" complex (e.g., R-B(OH)₃⁻), which then transfers its organic group to the palladium center.[3][16][17] The choice of base can dramatically affect yield and side reactions.[8]
| Base | Typical Use Case | Pros & Cons | Reference |
| K₂CO₃ / Na₂CO₃ | General purpose, good starting point. | Pros: Inexpensive, effective for many substrates. Cons: Can be slow; requires aqueous media. | [8][14] |
| K₃PO₄ | Sensitive substrates prone to protodeborylation; heteroaryl couplings. | Pros: Strong, non-nucleophilic, often gives higher yields with difficult substrates. Cons: More expensive. | [8] |
| CsF / KF | Anhydrous conditions; when base-labile groups are present. | Pros: Highly effective, fluoride can assist in breaking down boronate aggregates. Cons: Must be anhydrous for best results; CsF is costly. | [8][9] |
| NaOH / KOH | When a very strong base is required. | Pros: Strong, inexpensive. Cons: High nucleophilicity can cause hydrolysis of esters or other sensitive functional groups. | [8][13] |
Q4: How does the solvent system affect the reaction?
The solvent influences the solubility of reagents, the efficacy of the base, and the stability of the catalytic species.[13][18]
-
Aprotic Polar Solvents: Dioxane, THF, and DMF are commonly used. They are effective at solvating the palladium complexes and organic reagents.[4]
-
Aqueous Mixtures: Biphasic systems like Toluene/H₂O or Dioxane/H₂O are very common.[12][14] The water phase is essential for dissolving inorganic bases like K₂CO₃ and facilitating the formation of the active boronate species.[13]
-
Alcohols: Solvents like methanol or ethanol can sometimes be beneficial, but care must be taken as they can participate in side reactions.[18]
For many modern catalyst systems, a mixture of an organic solvent and water (e.g., 10:1 Toluene/H₂O) provides a robust environment for the reaction.[12]
General Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of a generic fluorinated aryl halide with an arylboronic acid using a modern palladium catalyst system.
Materials:
-
Fluorinated Aryl Halide (1.0 equiv)
-
Arylboronic Acid (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., SPhos Pd G3, 1-2 mol %)
-
Ligand (if not using a precatalyst, e.g., SPhos, 2-4 mol %)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene/H₂O 10:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the fluorinated aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (K₃PO₄, 3.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of Dioxane).
-
Catalyst Addition: Add the palladium precatalyst (0.02 mmol) to the mixture. If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃) and the ligand.
-
Degassing (Optional but Recommended): Sparge the resulting suspension with inert gas for an additional 5-10 minutes.[15]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[19]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[19]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[19]
Catalytic Cycle Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. The efficiency of each step is critical for a successful transformation.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3][19]
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Ting, R., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. Journal of Organic Chemistry, 73, 4662-4670. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
Han, Y., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. National Institutes of Health. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2015). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]
-
ResearchGate. (2010). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from [Link]
-
Molander, G. A., & Jean-Gérard, L. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2013). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Retrieved from [Link]
-
ResearchGate. (2011). Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. Retrieved from [Link]
-
YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Molander, G. A., & Ellis, N. (n.d.). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Institutes of Health. Retrieved from [Link]
-
Watson, D. A., et al. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Publications. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. Retrieved from [Link]
-
ResearchGate. (2008). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
ResearchGate. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
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- 2. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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common side reactions in the synthesis of trifluoromethylated terphenyls
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of trifluoromethylated terphenyls. The introduction of a trifluoromethyl (-CF₃) group into a terphenyl scaffold is a powerful strategy in medicinal chemistry and materials science, but it presents unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side reactions that can compromise yield, purity, and reproducibility. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.
Troubleshooting Guide: Diagnosing and Solving Common Side Reactions
This section is structured to help you identify and resolve specific issues encountered during the synthesis of trifluoromethylated terphenyls, primarily via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Problem 1: Low Yield of the Desired Terphenyl with Significant Formation of a Biaryl Byproduct (Homocoupling)
Q: My Suzuki-Miyaura reaction is producing a low yield of the target trifluoromethylated terphenyl. My main byproduct appears to be a symmetrical biaryl derived from my boronic acid/ester starting material. What is causing this homocoupling, and how can I prevent it?
A: This is a classic case of homocoupling , a common side reaction in palladium-catalyzed cross-couplings where the organoboron reagent couples with itself.[1]
Causality and Mechanism: Homocoupling of boronic acids is often initiated by one of two pathways:
-
Oxygen-Mediated: The presence of molecular oxygen (O₂) in the reaction vessel can oxidize the Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homocoupled product.[1] This pathway is particularly problematic if the reaction has not been properly degassed.
-
Transmetalation-Dominated: In some cases, especially with highly reactive boronic acids or when the oxidative addition of the aryl halide is slow, the transmetalation of the boronic acid to the Pd(II)-halide intermediate can be followed by a second transmetalation before reductive elimination occurs.
The electron-withdrawing nature of the -CF₃ group on your aryl halide can sometimes slow down the initial oxidative addition step, giving more time for the competing homocoupling pathway to occur.
Solutions and Experimental Protocols:
| Solution | Rationale | Experimental Protocol |
| Rigorous Degassing | To eliminate the oxygen-mediated pathway, it is crucial to remove all dissolved oxygen from the solvents and reaction vessel. | Before adding the catalyst, subject the reaction mixture to at least three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen). Sparging the solvent with the inert gas for 20-30 minutes prior to use is also highly effective. |
| Choice of Ligand | Bulky, electron-rich phosphine ligands can accelerate the rate of both oxidative addition and reductive elimination, disfavoring the side reactions that lead to homocoupling.[2] | Switch from less bulky ligands like PPh₃ to more sterically demanding ligands such as XPhos, SPhos, or RuPhos. A typical loading would be 1-5 mol % Pd catalyst with a 1:2 or 1:1.5 Pd:ligand ratio. |
| Use of Palladium Pre-catalysts | Using a well-defined Pd(II) pre-catalyst that forms the active Pd(0) species in a controlled manner can minimize side reactions that occur during the initial catalyst activation phase.[2] | Employ a pre-catalyst like XPhos Pd G3 or SPhos Pd G3. These are air-stable and generate the active L-Pd(0) species cleanly upon heating in the presence of a base. |
| Control of Reaction Temperature | Lowering the initial reaction temperature can sometimes favor the desired cross-coupling pathway over homocoupling, especially during the catalyst activation phase. | Start the reaction at room temperature and allow it to stir for 1-2 hours before gradually heating to the target temperature (e.g., 80-110 °C). |
Problem 2: Formation of a De-boronated Arene Byproduct
Q: I am observing a significant amount of a byproduct that corresponds to my trifluoromethylated boronic acid starting material, but with the boronic acid group replaced by a hydrogen atom. Why is this happening?
A: You are observing protodeboronation , a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[3] This is a frequent and often frustrating issue, particularly with electron-deficient or heteroaromatic boronic acids.
Causality and Mechanism: Protodeboronation is essentially the hydrolysis of the carbon-boron bond. The mechanism is highly dependent on pH and the specific substrate.[3][4]
-
Base-Catalyzed: Under the basic conditions required for Suzuki coupling, the boronic acid (ArB(OH)₂) is in equilibrium with its more reactive boronate form (ArB(OH)₃⁻). This anion can then be protonated by water or other protic species in the reaction mixture, leading to the loss of the boron group.[3][5] This is often the dominant pathway in Suzuki reactions.
-
Acid-Catalyzed: Though less common in standard Suzuki conditions, protodeboronation can also be catalyzed by acid.[4]
-
Palladium-Catalyzed: Recent studies have shown that certain palladium(II) complexes, especially those with bulky phosphine ligands, can actively catalyze the protodeboronation reaction.[6]
Solutions and Experimental Protocols:
| Solution | Rationale | Experimental Protocol |
| Choice of Base | The strength and nature of the base are critical. Stronger bases can accelerate protodeboronation. Milder bases or anhydrous conditions can suppress it.[2][7] | Switch from strong aqueous bases like NaOH or Cs₂CO₃ to a milder base like K₃PO₄ or K₂CO₃.[2] Using anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane or toluene can be particularly effective. |
| Use of Boronic Esters | Boronic esters, such as pinacol esters (Bpin) or MIDA esters, are generally more stable to protodeboronation than the corresponding boronic acids.[3][5] They act as a "slow-release" source of the boronic acid under the reaction conditions. | Synthesize the trifluoromethylated aryl pinacol boronate ester from the corresponding aryl halide. Use this more stable reagent in the Suzuki coupling, typically with a base like K₃PO₄ or CsF. |
| Minimize Water Content | Since water is the proton source for the reaction, minimizing its presence can slow the rate of protodeboronation. | Use anhydrous solvents and reagents. If an aqueous base is necessary, use the minimum amount required and consider a biphasic solvent system (e.g., Toluene/Water) to limit interaction. |
| Judicious Ligand Selection | While bulky ligands are good for preventing homocoupling, they can sometimes promote protodeboronation.[6] A balance must be struck. | If protodeboronation is the primary issue, consider screening slightly less bulky ligands or bidentate ligands like dppf to see if the side reaction is suppressed. |
Problem 3: Degradation of the Trifluoromethyl Group (Hydrodefluorination)
Q: My product analysis (¹⁹F NMR, MS) suggests I am losing one or more fluorine atoms from my -CF₃ group, resulting in -CF₂H or -CH₂F impurities. What conditions cause this hydrodefluorination?
A: The C-F bond is strong, but the trifluoromethyl group is not inert. Hydrodefluorination (HDF) is the reductive cleavage of a C-F bond, replacing it with a C-H bond.[8][9] This is particularly a concern for electron-poor trifluoromethylarenes.
Causality and Mechanism: HDF of a -CF₃ group typically proceeds via a single-electron transfer (SET) mechanism.
-
Formation of a Radical Anion: An electron is transferred to the trifluoromethylarene, forming a radical anion. The electron-withdrawing nature of the -CF₃ group makes the aromatic ring susceptible to this reduction.[9]
-
Fluoride Expulsion: This radical anion is unstable and can expel a fluoride ion (F⁻) to form a difluoromethyl radical (•CF₂Ar).[8][9]
-
Hydrogen Atom Transfer: This radical then abstracts a hydrogen atom from a hydrogen source in the reaction medium (e.g., solvent, amine, or additives) to yield the difluoromethyl (-CF₂H) product.
This process can be initiated photocatalytically or by strongly reducing conditions that may inadvertently arise in your reaction.[8][10]
Solutions and Experimental Protocols:
| Solution | Rationale | Experimental Protocol |
| Avoid Strong Reductants/Bases | Highly reducing conditions or very strong bases can promote the SET event that initiates HDF. | Avoid overly harsh bases. Ensure that the palladium catalyst source is not generating highly reduced species that can act as potent single-electron donors. |
| Protect from Light | If you are not performing a photoredox reaction, ambient lab light can sometimes be enough to initiate unwanted photocatalytic cycles, especially with certain ligands and substrates. | Wrap the reaction flask in aluminum foil to exclude light. This is a simple but often overlooked precaution. |
| Careful Choice of Solvent | Solvents that can act as hydrogen atom donors (e.g., THF, alcohols) can facilitate the final step of HDF. | Consider switching to a less reactive solvent like dioxane, toluene, or DMF. |
| Modify Electronic Properties | HDF is more common on electron-poor arenes. While often not possible, altering the substrate to be less electron-deficient can mitigate this side reaction. | This is more of a synthetic design consideration than a troubleshooting step. If HDF is a persistent issue, re-evaluate the synthetic route. |
Visualizing the Troubleshooting Process
To aid in diagnosing a failed or low-yielding reaction, the following workflow can be used.
Caption: A decision-making workflow for troubleshooting common side reactions.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best for synthesizing trifluoromethylated terphenyls: Suzuki, Stille, or Negishi?
A: The Suzuki-Miyaura reaction is overwhelmingly the most common and often preferred method.[11][12] Its advantages include the commercial availability of a vast array of boronic acids and esters, relatively mild reaction conditions, and the low toxicity of the boron byproducts.[13] However, for substrates particularly prone to protodeboronation, the Stille coupling (using organostannanes) or Negishi coupling (using organozinc reagents) can be excellent alternatives.[14] Organostannanes in Stille coupling are generally more stable to hydrolysis than boronic acids but are highly toxic.[15] Negishi coupling is very powerful but requires the preparation of organozinc reagents which are sensitive to air and moisture.[7]
Q2: How does the position of the -CF₃ group relative to the reacting site affect the reaction outcome?
A: The position is critical. A -CF₃ group ortho to the reacting site (e.g., an aryl bromide) can provide significant steric hindrance. This can slow down the oxidative addition and subsequent steps, often requiring more active catalysts (e.g., those with very bulky ligands like tBu₃P) or higher temperatures.[16] A -CF₃ group in the meta or para position has a primarily electronic effect, making the aryl halide more electron-deficient and generally more reactive towards oxidative addition.[17]
Q3: Can I use aryl chlorides or triflates instead of bromides for my trifluoromethylated substrate?
A: Yes, but conditions must be adapted. The reactivity order for oxidative addition is generally I > OTf ≈ Br > Cl.[7]
-
Aryl Triflates (OTf): These are excellent substrates, often showing reactivity similar to bromides. They are easily prepared from the corresponding phenols. A key side reaction to watch for is hydrolysis of the triflate back to the phenol, especially with strong bases at high temperatures.[7]
-
Aryl Chlorides: These are economically attractive but are the least reactive. Their use requires highly active catalyst systems, typically involving very electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos, or cataCXium® A) to facilitate the difficult oxidative addition step.[18][19]
Q4: My reaction seems to stall before completion. What could be the cause?
A: Reaction stalling can be due to several factors:
-
Catalyst Deactivation: The active Pd(0) catalyst can be oxidized or can form inactive palladium black. This can be caused by impurities or the degradation of phosphine ligands at high temperatures. Using a more robust ligand or a lower reaction temperature might help.
-
Ligand Poisoning: If your substrates contain certain functional groups (e.g., unprotected amines or thiols), they can coordinate strongly to the palladium center and inhibit catalysis.[8]
-
Incomplete Dissolution: If one of your reagents has poor solubility in the chosen solvent, the reaction may stop once the dissolved portion has reacted. Screen alternative solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/EtOH).
Catalytic Cycle and Interception by Side Reactions
The desired Suzuki-Miyaura cycle can be intercepted at various points by the side reactions discussed. Understanding these branching points is key to rational troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle and points where side reactions occur.
References
-
Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society. [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]
-
Selective Defluoroallylation of Trifluoromethylarenes. Journal of the American Chemical Society. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. National Institutes of Health. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. ResearchGate. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. National Institutes of Health. [Link]
-
Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. [Link]
-
Synthesis of Trifluoromethyl-Substituted Di-and Terphenyls by Site-Selective Suzuki-Miyaura Reactions of 1,4-Dibromo-2-trifluoromethyl-benzene. ResearchGate. [Link]
-
Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis. [Link]
-
Electrochemical Defluorinative Alkylation of Alkenes with Trifluoromethyl Arenes. ResearchGate. [Link]
-
A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. [Link]
-
The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new C-C bonds on solid support. ResearchGate. [Link]
-
A general photocatalytic hydrodefluorination and defluoroalkylation of electronically-variable ArCF3 by changing commercially-available arenethiolates. Green Chemistry. [Link]
-
Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. [Link]
-
Sustainable radical approaches for cross electrophile coupling to synthesize trifluoromethyl- and allyl-substituted tert-alcohols. National Institutes of Health. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
Help with mechanism in order to diagnose automated synthesis hardware issues. Reddit. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar. [Link]
-
A New Route to Multifunctionalized p-Terphenyls and Heteroaryl Analogues via [5C + 1C(N)] Annulation Strategy. ACS Publications. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. [Link]
-
ChemInform Abstract: Friedel—Crafts Alkylation of Arenes with 2‐Halogeno‐2‐CF3‐styrenes under Superacidic Conditions. Access to Trifluoromethylated Ethanes and Ethenes. Sci-Hub. [Link]
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. [Link]
-
How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]
-
Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. PubMed. [Link]
-
Synthesis of Functionalized p-Terphenyls Based on Site-Selective Suzuki Cross-Coupling Reactions of Bis(triflates) of 2,5-Dihydroxybenzoate. ResearchGate. [Link]
-
Sustainable Radical Approaches for Cross Electrophile Coupling to Synthesize Trifluoromethyl- and Allyl-Substituted tert-Alcohols. ResearchGate. [Link]
Sources
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- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 10. A general photocatalytic hydrodefluorination and defluoroalkylation of electronically-variable ArCF3 by changing commercially-available arenethiolates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
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- 14. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in 1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene synthesis
Topic: Troubleshooting Low Yield in 1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene Synthesis
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction
The synthesis of complex biaryl and terphenyl systems, such as this compound, is a cornerstone of modern medicinal chemistry. These structures are prevalent in pharmaceuticals and advanced materials. The primary method for their construction is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] While powerful, this reaction is highly sensitive to a multitude of parameters, especially when dealing with sterically hindered and electronically complex substrates like the fluorinated compounds in this synthesis.
This guide is designed to function as a dedicated technical support resource. It addresses common issues leading to low yield in a direct, question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower you to effectively troubleshoot your experiments.
Visualizing the Synthesis
The target molecule is assembled via a sequential Suzuki-Miyaura coupling strategy. The key C-C bond formations are highlighted below. Understanding this pathway is the first step in diagnosing yield issues.
The core of the Suzuki-Miyaura reaction is its catalytic cycle. A failure at any stage of this cycle will result in a stalled reaction and low yield.
Troubleshooting Guide & FAQs
Q1: My reaction shows low conversion with significant starting material remaining. What are the likely causes?
Answer: This is one of the most common issues and typically points to a problem with the catalytic cycle's efficiency. The root cause is often insufficient catalyst activity or premature catalyst deactivation.
-
Causality - The "Why": The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step, particularly with electron-rich or sterically hindered halides.[3] The presence of multiple ortho-fluoro substituents in your substrates introduces significant steric bulk, which can dramatically slow this step. If the catalyst system is not active enough to overcome this barrier, the reaction will stall.
-
Troubleshooting Steps:
-
Re-evaluate Your Ligand: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for challenging couplings. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald-type ligands) are designed to accelerate both oxidative addition and reductive elimination.[4][5] Consider screening ligands like SPhos or XPhos, which are proven to be effective for sterically demanding substrates.[4]
-
Check Catalyst and Reagent Purity: Ensure your palladium precursor is active and your reagents are pure. Impurities in solvents or starting materials can poison the catalyst.
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively killing the reaction.[3] Ensure your solvent and reaction vessel are rigorously degassed. For best results, use three freeze-pump-thaw cycles. At a minimum, bubble argon or nitrogen through the solvent for at least 30 minutes before adding the catalyst.[6]
-
Increase Temperature: Reaction rates are highly temperature-dependent. If you are running the reaction at a moderate temperature (e.g., 80°C), consider increasing it to 100-110°C (depending on solvent boiling point). However, be aware that higher temperatures can also increase the rate of side reactions.[6][7]
-
Q2: I'm observing a significant amount of a byproduct from the homo-coupling of my boronic acid. How can I prevent this?
Answer: Homo-coupling (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is a classic side reaction in Suzuki couplings and is almost always linked to the presence of oxygen.
-
Causality - The "Why": While the main catalytic cycle involves Pd(0), the presence of oxygen can generate Pd(II) species in the reaction mixture. These Pd(II) species can catalyze the coupling of two boronic acid molecules, consuming your nucleophile and reducing the yield of the desired product.[3]
-
Troubleshooting Steps:
-
Aggressive Degassing: This is the most critical step. As mentioned above, simply purging with nitrogen may not be sufficient. Use multiple freeze-pump-thaw cycles on your solvent and ensure the reaction is maintained under a positive pressure of an inert gas (argon is preferred due to its density).
-
Use High-Purity Reagents: Ensure your boronic acid is free from impurities. Some impurities can accelerate decomposition and side reactions.
-
Control Stoichiometry: While a slight excess of boronic acid (1.1-1.5 equivalents) is common, a very large excess can favor homo-coupling. Ensure your stoichiometry is precise.
-
Optimize Catalyst Precursor: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes reduce side reactions compared to in-situ reduction of a Pd(II) source like Pd(OAc)₂.
-
Q3: My main side-product is from protodeboronation (the boronic acid is being replaced by a hydrogen). What should I do?
Answer: Protodeboronation (Ar-B(OH)₂ → Ar-H) is a major pathway for boronic acid decomposition and directly reduces the amount of nucleophile available for the cross-coupling.[8]
-
Causality - The "Why": This reaction is often promoted by high temperatures and the presence of aqueous bases. The stability of boronic acids varies greatly; electron-deficient boronic acids are particularly susceptible. The mechanism involves the cleavage of the C-B bond by a proton source.
-
Troubleshooting Steps:
-
Choice of Base: This is the most critical parameter. Strong bases like NaOH or KOH in the presence of water can accelerate protodeboronation. Switch to a milder base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6][9] These are often effective and less harsh.
-
Solvent System: While some water is often necessary to dissolve the base and facilitate the catalytic cycle, excess water can be detrimental.[10][11] Try reducing the amount of water or using a mixed solvent system like Toluene/Water or Dioxane/Water in a 4:1 to 10:1 ratio.[6] In some cases, running the reaction under anhydrous conditions with a soluble organic base may be beneficial.
-
Use a Boronate Ester: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin). These are generally more resistant to protodeboronation and can be used under similar conditions.[12]
-
Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer period.
-
Data-Driven Optimization
Systematic screening of reaction parameters is the most effective way to optimize yield. The choice of ligand, base, and solvent can lead to dramatic differences in outcome.
| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Rationale & Remarks |
| Catalyst/Ligand | Pd(PPh₃)₄ | 50-70[8] | Pd₂(dba)₃ / SPhos | >90[4] | For sterically hindered substrates, bulky monophosphine ligands (SPhos, XPhos) are superior to traditional PPh₃.[4][13] |
| Base | Na₂CO₃ | 70-85[9] | K₃PO₄ | >95[11] | K₃PO₄ is often an excellent choice, balancing reactivity with minimizing side reactions like protodeboronation. Cs₂CO₃ is also highly effective but more expensive.[6] |
| Solvent | THF/H₂O (3:1) | 65[10] | Dioxane/H₂O (4:1) | >90[14] | The choice of solvent impacts reagent solubility and reaction kinetics. Dioxane and Toluene are often preferred for higher-temperature reactions.[7][10][11] |
Protocols & Workflows
Troubleshooting Workflow
Detailed Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of sterically hindered aryl halides and boronic acids.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), the boronic acid or boronate ester (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Trustworthiness Check: Use fresh, high-purity boronic acid. If it is old, check for decomposition (often appears less crystalline).[8]
-
-
Vessel Sealing and Degassing:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times. This ensures a truly inert atmosphere.
-
-
Solvent Addition:
-
Prepare a solvent mixture (e.g., Dioxane/Water 4:1) in a separate flask.
-
Degas the solvent mixture by bubbling argon through it for 30-60 minutes. For maximum inertness, use three freeze-pump-thaw cycles.
-
Add the degassed solvent to the Schlenk flask via cannula or syringe.
-
-
Catalyst Addition:
-
In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., SPhos, 2-4 mol %).
-
Briefly flush the main reaction flask with argon, quickly remove the septum, add the catalyst/ligand solids, and immediately reseal and flush with argon again.
-
Expertise Insight: Adding the catalyst last prevents premature reactions or decomposition before the system is fully heated and mixed.
-
-
Reaction:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir vigorously to ensure good mixing, especially in biphasic systems.
-
Monitor the reaction by TLC or LC-MS until the limiting starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
-
Old, D. W., Wolfe, J. P., & Buchwald, S. L. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]
-
Le Maux, P., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
Liu, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Reaction Chemistry & Engineering. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
ResearchGate. (2013). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. ResearchGate. [Link]
-
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Zhang, W. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. Organic Letters, 8(22), 5001–5004. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
PubMed. (2006). A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. PubMed. [Link]
-
Zhang, W. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters. [Link]
-
ResearchGate. (2013). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
- Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
-
Beilstein-Institut. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. The Beilstein Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). CN101168495B - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
-
University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of San Diego. [Link]
-
ResearchGate. (2011). Formation of biaryl compounds in the suzuki cross coupling reaction. ResearchGate. [Link]
-
Springer. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. [Link]
-
ACS Publications. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls... Organic Letters. [Link]
-
ResearchGate. (2015). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]
- Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.
- Google Patents. (n.d.). CN116553997B - Synthesis method of intermediate 1,2, 3-trifluoro-benzene for synthesizing 3,4, 5-trifluoro-bromobenzene.
-
MDPI. (2023). Efficient synthesis of fluorinated triphenylenes with enhanced arene–perfluoroarene interactions in columnar mesophases. Molecules. [Link]
- Google Patents. (n.d.). CN102643160A - Preparation method of 1,2,4-trifluorobenzene.
- Google Patents. (n.d.). CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid.
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Technical Support Center: Preventing Protodeboronation of Arylboronic Acids in Suzuki Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with protodeboronation, a common and often frustrating side reaction. Here, we will delve into the mechanistic underpinnings of this undesired pathway and provide field-proven troubleshooting strategies and frequently asked questions (FAQs) to help you optimize your reactions for higher yields and cleaner product profiles.
Understanding the Enemy: What is Protodeboronation?
Protodeboronation is the cleavage of the carbon-boron bond in an arylboronic acid, which is then replaced by a carbon-hydrogen bond.[1] This process consumes your valuable boronic acid starting material, leading to reduced yields of the desired cross-coupled product and the formation of an often difficult-to-separate arene byproduct.[2][3] The propensity for an arylboronic acid to undergo protodeboronation is highly dependent on its electronic properties and the reaction conditions employed.[1]
Diagram: The Competing Pathways
Below is a diagram illustrating the desired Suzuki-Miyaura coupling pathway in competition with the undesired protodeboronation pathway.
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues and questions related to protodeboronation in a practical, question-and-answer format.
Issue 1: Low yield of my desired product and significant formation of the corresponding arene byproduct.
This is the classic sign of protodeboronation outcompeting your desired Suzuki coupling.[2] The key is to tip the kinetic balance in favor of the cross-coupling reaction.
Q1: I'm observing significant protodeboronation. What are the first parameters I should investigate?
A: Start by evaluating your base, temperature, and solvent system, as these are often the primary culprits.
-
Base Selection: Strong bases and high pH (>10) are known to accelerate protodeboronation.[2] This is because the base activates the boronic acid for transmetalation, but also renders it more susceptible to protonolysis.[4][5]
-
Troubleshooting Tip: Switch from strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to milder inorganic bases. Finely powdered potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often excellent choices.[2] In some cases, potassium fluoride (KF) can also be effective.[2][4]
-
-
Reaction Temperature: Elevated temperatures increase the rate of both the desired coupling and the undesired protodeboronation.[2]
-
Troubleshooting Tip: Lower the reaction temperature. Running the reaction at the lowest effective temperature, often in the 60-80 °C range, can significantly slow down protodeboronation while still allowing the Suzuki coupling to proceed at a reasonable rate.[2]
-
-
Solvent System & Water Content: While Suzuki couplings are often performed in aqueous mixtures, the presence of water provides a ready proton source for protodeboronation.[6]
Q2: My arylboronic acid is electron-deficient and particularly prone to protodeboronation. What specific strategies can I employ?
A: Electron-deficient arylboronic acids are notoriously susceptible to protodeboronation due to the increased electrophilicity of the carbon atom attached to boron.[3][9]
-
Use of Boronic Esters: Boronic esters, such as pinacol esters (Bpin), MIDA (N-methyliminodiacetic acid) boronates, or neopentyl glycol esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[9][10] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the more reactive free boronic acid low.[1][9][11]
-
Catalyst and Ligand Choice: A highly active catalyst system can accelerate the rate of the desired cross-coupling, giving the boronic acid less time to decompose.[1][2]
-
Troubleshooting Tip: Employ modern palladium precatalysts (e.g., G3 or G4 precatalysts) paired with bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[2] However, be aware that some studies suggest that very bulky phosphine ligands might, under certain conditions, promote palladium-catalyzed protodeboronation.[13][14] Therefore, ligand screening may be necessary.
-
Q3: I'm still struggling with protodeboronation even after optimizing the base, temperature, and using a boronic ester. What other advanced techniques can I try?
A: If the standard approaches are insufficient, consider these more advanced strategies:
-
Slow Addition of the Boronic Acid/Ester: This technique keeps the concentration of the sensitive boronic species low throughout the reaction, minimizing its decomposition.[15]
-
Experimental Protocol: Prepare a solution of the boronic acid or ester in the reaction solvent and add it slowly to the reaction mixture at the desired temperature using a syringe pump.
-
-
Anhydrous Suzuki-Miyaura Coupling: Rigorously excluding water can significantly suppress protodeboronation.[6][16]
-
"Cationic" Suzuki Coupling: For extremely base-sensitive boronic acids, a base-free method has been developed that proceeds through a cationic palladium intermediate.[17] This approach avoids the base-promoted protodeboronation pathway altogether.
Issue 2: My reaction is sluggish, and I suspect the boronic acid is degrading over the long reaction time.
A slow reaction provides a larger window of opportunity for protodeboronation to occur. The goal here is to increase the rate of the productive Suzuki coupling.
Q1: What are the most likely reasons for a sluggish Suzuki coupling?
A: Several factors can contribute to a slow reaction:
-
Inefficient Catalyst System: The choice of palladium source and ligand is crucial.
-
Steric Hindrance: Sterically demanding aryl halides or boronic acids can slow down the oxidative addition or transmetalation steps.[19]
-
Troubleshooting Tip: For sterically hindered substrates, more forcing conditions (higher temperature) may be necessary, but this must be balanced against the increased rate of protodeboronation. A highly active catalyst is paramount in these cases.
-
-
Poor Solubility: If any of the reactants are not fully dissolved, the reaction will be slow and irreproducible.
-
Troubleshooting Tip: Choose a solvent or solvent mixture that effectively dissolves all components at the reaction temperature. For highly insoluble substrates, more polar aprotic solvents like DMF or DMAc might be necessary, but be mindful of their potential to act as a hydride source for dehalogenation of the aryl halide.[19][20]
-
Diagram: Troubleshooting Workflow
This decision-tree diagram provides a logical workflow for addressing protodeboronation issues.
Caption: A decision-tree workflow for troubleshooting protodeboronation.
Summary of Key Parameters and Recommendations
| Parameter | Common Issue | Recommended Action | Rationale |
| Base | Strong bases (NaOH, KOH) accelerate protodeboronation. | Use milder, finely powdered bases like K₃PO₄ or K₂CO₃.[2] | Reduces the rate of the base-catalyzed protodeboronation pathway.[1] |
| Temperature | High temperatures increase the rate of protodeboronation. | Operate at the lowest effective temperature (often 60-80 °C).[2] | The activation energy for protodeboronation is often comparable to that of the Suzuki coupling. |
| Boron Source | Free boronic acids, especially electron-deficient ones, are often unstable. | Use more stable boronic esters (pinacol, MIDA, neopentyl glycol).[9][10] | Provides a "slow-release" of the active boronic acid, minimizing its concentration and decomposition.[1][11] |
| Catalyst System | A slow catalyst allows more time for protodeboronation to occur. | Employ a highly active Pd precatalyst with a bulky, electron-rich phosphine ligand.[2] | A faster productive catalytic cycle outcompetes the undesired side reaction.[1] |
| Solvent/Water | Protic solvents (especially water) are a source of protons. | Minimize water content or switch to strictly anhydrous conditions.[6][16] | Removes a key reagent for the protodeboronation reaction. |
| Reagent Concentration | High concentration of boronic acid at the start of the reaction. | Use a syringe pump for the slow addition of the boronic acid/ester.[15] | Keeps the instantaneous concentration of the sensitive reagent low. |
General Experimental Protocol for Minimizing Protodeboronation
This protocol provides a robust starting point for a Suzuki-Miyaura coupling reaction where protodeboronation is a concern.
-
Vessel and Reagent Preparation:
-
To an oven- or flame-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid ester (e.g., pinacol ester, 1.2–1.5 equiv.), and a finely powdered, dry inorganic base (e.g., K₃PO₄, 2.0–3.0 equiv.).[12]
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[12]
-
-
Inert Atmosphere:
-
Seal the vessel with a septum or stopcock.
-
Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle at least three times to ensure all oxygen is removed.[19]
-
-
Solvent Addition:
-
Reaction Execution and Monitoring:
-
Place the vessel in a preheated oil bath or heating block set to a moderate temperature (e.g., 80 °C).[12]
-
Stir the reaction vigorously.
-
Monitor the reaction's progress by TLC, GC-MS, or LC-MS, checking for the consumption of starting materials and the formation of both the desired product and the protodeboronated byproduct.[2]
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2][12]
-
Purify the crude product by flash column chromatography.[12]
-
By understanding the mechanisms of protodeboronation and systematically applying these troubleshooting strategies, you can significantly improve the outcome of your Suzuki-Miyaura coupling reactions, leading to higher yields and cleaner products in your synthetic endeavors.
References
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. research.ed.ac.uk [research.ed.ac.uk]
- 22. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 26. chemrxiv.org [chemrxiv.org]
- 27. reddit.com [reddit.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 30. researchgate.net [researchgate.net]
- 31. discovery.researcher.life [discovery.researcher.life]
- 32. reddit.com [reddit.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. pubs.acs.org [pubs.acs.org]
- 35. reddit.com [reddit.com]
- 36. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
- 39. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of Trifluoromethylated Aromatic Compounds Under Stress Conditions
Introduction: The strategic incorporation of a trifluoromethyl (-CF3) group into aromatic systems is a cornerstone of modern pharmaceutical and agrochemical design. This moiety is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] However, under various experimental and environmental stress conditions, even these robust compounds can undergo degradation, leading to loss of efficacy, formation of persistent byproducts, or unexpected analytical results. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of studying the degradation of trifluoromethylated aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethyl group generally considered to be so stable on an aromatic ring?
A1: The stability of the trifluoromethyl group stems from the exceptional strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry.[1][3] Additionally, the electron-withdrawing nature of the three fluorine atoms deactivates the aromatic ring towards electrophilic attack, a common initial step in the degradation of many aromatic compounds.[3]
Q2: What are the primary degradation pathways for trifluoromethylated aromatic compounds under stress conditions?
A2: Despite their general stability, these compounds can degrade under specific stress conditions. The most common pathways include:
-
Hydrolysis: Particularly under alkaline (high pH) conditions, the -CF3 group can undergo hydrolysis to form a carboxylic acid (-COOH) group, releasing fluoride ions.[1]
-
Photodegradation: Exposure to UV light can induce degradation, often leading to the formation of trifluoroacetic acid (TFA).[1]
-
Oxidative Degradation: The aromatic ring or other parts of the molecule can be susceptible to oxidation, leading to a variety of degradation products.[1]
-
Thermal Degradation: High temperatures can provide the necessary energy to cleave the C-F and C-C bonds, although this typically requires aggressive conditions.[3]
-
Microbial Degradation: While challenging due to the stability of the C-F bond, some microbial pathways can lead to the transformation of these compounds, often through co-metabolism.[3]
Q3: What are the initial steps I should take if I suspect my trifluoromethylated aromatic compound is unstable?
A3: A systematic approach is crucial. Begin by conducting forced degradation studies under a range of stress conditions (acidic, basic, oxidative, photolytic, and thermal).[1][4] This will help you identify the specific conditions under which your compound degrades, understand its degradation profile, and develop a stability-indicating analytical method.[4]
Q4: How can I improve the solubility of my poorly soluble trifluoromethylated aromatic compound for stability studies?
A4: Poor aqueous solubility is a common issue. For hydrolytic degradation studies, consider using co-solvents like acetonitrile, methanol, or DMSO that are miscible with water.[1] However, be aware that the co-solvent could potentially influence the degradation pathway. It is essential to run appropriate controls with the co-solvent alone.
Q5: Are there any hazardous byproducts I should be aware of during degradation studies?
A5: Yes. Thermal degradation can release toxic hydrogen fluoride (HF) gas.[3] Incomplete oxidation can lead to the formation of other persistent and potentially toxic fluorinated organic compounds, such as trifluoroacetic acid (TFA), which is a persistent environmental pollutant.[3][5] Always work in a well-ventilated area and use appropriate personal protective equipment.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Hydrolytic Degradation Studies
Problem: I see no degradation of my compound under acidic or neutral pH, but significant degradation under basic conditions. Is this expected?
Cause & Solution: Yes, this is a common observation. The hydrolysis of the trifluoromethyl group is often facilitated by a nucleophilic attack, which is more favorable under alkaline conditions. The hydroxide ion (OH-) is a more potent nucleophile than water. For trifluoromethylphenols, deprotonation of the phenolic hydroxyl group under basic conditions can promote the cleavage of a C-F bond.[5]
Problem: My HPLC chromatogram shows multiple new peaks after basic hydrolysis, not just the expected carboxylic acid. What could be the cause?
Cause & Solution:
-
Incomplete Hydrolysis: Some of the new peaks could be intermediates, such as the corresponding benzoyl fluoride.[5] You can try extending the reaction time or increasing the temperature to drive the reaction to completion.
-
Side Reactions: The aromatic ring itself might be susceptible to hydroxylation or other modifications under harsh basic conditions.
-
Dimerization: Reactive intermediates, such as quinone difluoromethides, can sometimes lead to the formation of dimers or other oligomeric species.[5]
-
Degradation of Other Functional Groups: If your molecule has other labile functional groups (e.g., esters, amides), they may also be hydrolyzing, leading to a complex mixture of products.[1]
It is crucial to use a high-resolution analytical technique like LC-MS/MS to identify the molecular weights of the degradation products and propose their structures.
Photodegradation Studies
Problem: I am not observing any photodegradation of my compound.
Cause & Solution:
-
Wavelength of UV light: Ensure that the wavelength of your UV source overlaps with the absorption spectrum of your compound.
-
Solvent: The solvent can play a significant role in photodegradation. Some solvents can quench the excited state of the molecule, inhibiting degradation. Consider testing in different solvents (e.g., acetonitrile, water, methanol).
-
Oxygen: The presence of oxygen can influence photodegradation pathways. Try running the experiment under both aerobic and anaerobic conditions.
Problem: I have detected trifluoroacetic acid (TFA) as a major degradation product. Is this a common finding?
Cause & Solution: Yes, the formation of TFA is a frequently reported outcome of the photodegradation of trifluoromethylated aromatic compounds.[1][5] This indicates the cleavage of the bond between the aromatic ring and the trifluoromethyl group.
Oxidative Degradation Studies
Problem: My compound is degrading, but I am having trouble identifying the degradation products.
Cause & Solution: Oxidative degradation can lead to a wide array of products, including hydroxylated derivatives, ring-opened products, and polymers. This complexity can make product identification challenging.
-
Use of Advanced Analytical Techniques: High-resolution mass spectrometry (HRMS) is essential for obtaining accurate mass measurements and proposing elemental compositions of the degradation products. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns.
-
Isotope Labeling: Using isotopically labeled compounds (e.g., with 13C or 18O) can help in tracking the fate of different parts of the molecule and elucidating degradation pathways.[6]
Microbial Degradation Studies
Problem: I am not observing any microbial degradation of my compound.
Cause & Solution:
-
Recalcitrant Nature: Trifluoromethylated compounds are generally resistant to microbial degradation.[3][7]
-
Toxicity: The parent compound or its metabolites may be toxic to the microorganisms.[3] Try starting with a lower concentration of your compound.
-
Lack of Appropriate Enzymes: The microorganisms may not possess the necessary enzymes to initiate the degradation. Consider using a microbial consortium from a contaminated site, as it may contain adapted strains.
-
Co-metabolism: The degradation of your compound may require the presence of another, more easily metabolizable carbon source (co-metabolism). Try supplementing your medium with a primary substrate like glucose or succinate.[3]
Problem: Degradation starts but then stalls.
Cause & Solution: This often points to the accumulation of a toxic or recalcitrant intermediate.[3] Analyze the culture medium for the presence of intermediates. If a dead-end metabolite is identified, you may need to try a different microbial strain or a combination of degradation methods.
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
This protocol outlines a general procedure for assessing the hydrolytic stability of a trifluoromethylated aromatic compound.
1. Preparation of Solutions:
- Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- Prepare acidic, neutral, and basic solutions:
- Acidic: 0.1 M Hydrochloric Acid (HCl)
- Neutral: Purified Water (pH ~7)
- Basic: 0.1 M Sodium Hydroxide (NaOH)
2. Experimental Setup:
- In separate, labeled vials, add an aliquot of your stock solution to each of the acidic, neutral, and basic solutions to achieve a final concentration of approximately 100 µg/mL.
- Prepare a control sample by adding the same aliquot of your stock solution to your HPLC mobile phase.
- Incubate the vials at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24, 48, 72 hours).
3. Sample Analysis:
- At each time point, withdraw an aliquot from each vial.
- Neutralize the acidic and basic samples before analysis (e.g., add an equivalent amount of NaOH to the acidic sample and HCl to the basic sample).
- Analyze the samples by a validated stability-indicating HPLC method.
- Compare the chromatograms of the stressed samples to the control sample to identify any degradation products.
4. Data Interpretation:
- Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.
- Characterize any significant degradation products using LC-MS/MS.
Protocol 2: Photochemical Degradation (Advanced Oxidation Process)
This protocol describes a generic photochemical oxidation experiment using a UV lamp and hydrogen peroxide.
1. Preparation of Reaction Solution:
- Prepare an aqueous solution of your compound at a known concentration (e.g., 10 µM).
- In a quartz photoreactor, add the compound solution.
- Add hydrogen peroxide (H₂O₂) to the desired concentration (e.g., 10 mM).
2. Experimental Setup:
- Place the photoreactor under a UV lamp with a specific wavelength (e.g., 254 nm).
- Ensure the solution is continuously stirred.
- Maintain a constant temperature using a cooling system.
- Take samples at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).
- Run a dark control (the same setup but without UV irradiation) to check for non-photolytic degradation.
3. Sample Analysis:
- Immediately quench the reaction in the samples by adding a quenching agent (e.g., sodium sulfite to remove residual H₂O₂).
- Analyze the samples by HPLC to determine the concentration of the parent compound.
- Analyze for potential degradation products, including TFA, and fluoride ions using ion chromatography.
4. Data Interpretation:
- Plot the concentration of the parent compound versus time to determine the degradation kinetics.
- Identify and quantify the major degradation products.
Data Presentation
Table 1: Example of Hydrolytic Stability Data for a Trifluoromethylated Aromatic Compound
| Condition | Temperature (°C) | Time (hours) | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl | 60 | 72 | < 1% | - |
| Water (pH 7) | 60 | 72 | < 1% | - |
| 0.1 M NaOH | 60 | 24 | 15% | Carboxylic Acid Derivative |
| 0.1 M NaOH | 60 | 72 | 45% | Carboxylic Acid Derivative, Dimer |
Visualizations
Degradation Pathways
Caption: General degradation pathways of trifluoromethylated aromatic compounds.
Experimental Workflow
Caption: Workflow for a forced degradation study.
References
-
ResearchGate. (n.d.). Proposed reaction mechanism of the hydrolysis of the trifluoromethyl group in trifluoromethylated phosphines with sulfuric acid. [Link]
-
Wiley Online Library. (2020). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]
-
PubMed. (2006). Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy. [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
Tesis Doctorals en Xarxa. (n.d.). Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. [Link]
-
NBD. (2025). Detection and degradation technology of environmental persistent trifluoromethyl pollutants. [Link]
-
National Center for Biotechnology Information. (2021). Why Is the Biodegradation of Polyfluorinated Compounds So Rare?. [Link]
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
University College Dublin. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. [Link]
-
Royal Society of Chemistry. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 6. Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]
stability testing of 1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene in device applications
<-33>
This technical support center provides in-depth guidance for researchers, scientists, and professionals in the field of drug development and materials science who are investigating the stability of 1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene and related fluorinated terphenyl compounds in various device applications. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental work.
Part 1: Frequently Asked Questions (FAQs)
Q1: What makes fluorinated terphenyl compounds, like the one , suitable for device applications?
A1: Fluorinated terphenyls are often utilized in applications such as liquid crystal displays (LCDs) due to a unique combination of properties.[1] Their fluorine substituents can lead to optimal dielectric anisotropy, improved voltage holding ratios, lower viscosity, and enhanced chemical and thermal stability compared to their non-fluorinated counterparts.[1] The rigid core of the terphenyl structure contributes to the formation of desired liquid crystal phases.[1][2]
Q2: My device's performance is degrading faster than expected. What are the likely chemical degradation pathways for the fluorinated liquid crystal material?
A2: The degradation of fluorinated liquid crystals in a device is a complex process influenced by several factors, including voltage stress, exposure to high temperatures, and UV radiation from backlights.[3][4] Key degradation pathways can include:
-
Electrochemical Decomposition: Under prolonged voltage stress, the liquid crystal molecules can undergo electrochemical reactions, leading to the generation of ionic impurities. These ions can increase conductivity and disrupt the electric field within the device, causing flickering or image sticking.[5]
-
Photochemical Degradation: High-energy photons, particularly from UV or blue light, can break chemical bonds within the liquid crystal molecules. This can lead to the formation of radical species that can further react and degrade the material.[3]
-
Hydrolysis: Although fluorinated compounds are generally hydrophobic, the presence of residual water in the device can lead to the slow hydrolysis of certain functional groups, especially if ester linkages are present in the liquid crystal mixture.
-
Defluorination: While carbon-fluorine bonds are very strong, under harsh conditions such as high temperatures or in the presence of certain reactive species, defluorination can occur.[6][7][8] This would significantly alter the electronic properties of the molecule.
Q3: What are the primary physical failure modes I should look for in a device utilizing this type of liquid crystal?
A3: Physical failures are often manifestations of the underlying chemical degradation. Common failure modes include:
-
No Display or Black Screen: This could indicate a catastrophic failure of the liquid crystal material, but it's more commonly associated with issues in the backlight, power supply, or driver board.[9]
-
Flickering or Dim Display: This is often a sign of backlight degradation or issues with the power supply to the backlight.[9] However, an increase in ionic impurities from liquid crystal degradation can also contribute to flickering.
-
Image Sticking or Ghosting: This occurs when a static image "burns in" and remains faintly visible when the display content changes. It is often caused by the accumulation of ionic impurities at the electrode surfaces, which creates a residual electric field.[3]
-
Loss of Alignment: The liquid crystal molecules may lose their preferred orientation, leading to dark spots or areas with poor contrast.[3] This can be caused by the degradation of the alignment layer or the adsorption of degradation byproducts onto its surface.[3]
-
Color Changes or Whitish Display: This can be due to a variety of issues, including problems with the T-CON board or color filter degradation.[9][10] However, severe degradation of the liquid crystal could also affect the light transmission properties.
Part 2: Troubleshooting Guides
This section provides systematic approaches to diagnose and address common issues encountered during the stability testing of this compound.
Guide 1: Investigating Premature Device Failure
Symptom: The device (e.g., an LCD test cell) exhibits a rapid decline in performance, such as a drop in voltage holding ratio (VHR), increased image sticking, or a noticeable decrease in contrast.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for premature device failure.
Detailed Steps:
-
Electrical Characterization:
-
Voltage Holding Ratio (VHR): A decreased VHR is a strong indicator of increased ionic impurities.
-
Capacitance vs. Voltage (C-V) Measurement: Changes in the C-V curve can indicate charge trapping at the interfaces.
-
Ion Density Measurement: Techniques like transient current measurements can quantify the concentration of mobile ions.
-
-
Optical Microscopy:
-
Visually inspect the test cell under a polarizing microscope for any anomalies such as disclination lines, bubbles, or areas of poor alignment.
-
-
Chemical Analysis of the Liquid Crystal:
-
Carefully extract the liquid crystal material from the device.
-
Use High-Performance Liquid Chromatography (HPLC) to separate and quantify the parent compound and any degradation products.[11]
-
Employ Gas Chromatography-Mass Spectrometry (GC-MS) to identify the chemical structures of the degradation products.
-
-
Surface Analysis of the Alignment Layer:
-
After removing the liquid crystal, analyze the alignment layer surfaces using X-ray Photoelectron Spectroscopy (XPS) to detect changes in elemental composition or the presence of adsorbed molecular fragments.[3]
-
Atomic Force Microscopy (AFM) can be used to assess any morphological changes to the alignment layer.
-
Guide 2: Differentiating Between Thermal and Photochemical Degradation
Symptom: The liquid crystal material shows signs of degradation, but the primary stress factor is unclear.
Experimental Design for Differentiation:
Caption: Experimental setup to isolate degradation mechanisms.
Procedure:
-
Prepare four identical test devices.
-
Device A (Control): Store in the dark at room temperature.
-
Device B (Thermal Stress): Place in an oven at an elevated temperature (e.g., 85°C) in complete darkness.
-
Device C (Photochemical Stress): Expose to the device's backlight (or a UV source of known wavelength and intensity) while maintaining the device at room temperature (use a cooling stage if necessary).
-
Device D (Combined Stress): Expose to both elevated temperature and light simultaneously.
-
Periodically analyze all four devices for changes in VHR, chemical composition, and optical appearance.
Data Interpretation:
| Observation | Likely Primary Degradation Mechanism |
| Significant degradation only in Device B and D | Thermal Degradation |
| Significant degradation only in Device C and D | Photochemical Degradation |
| Degradation in D is much greater than B + C | Synergistic effect of thermal and photochemical stress |
| Degradation in all stressed devices | Both mechanisms are significant |
Part 3: Experimental Protocols
Protocol 1: Accelerated Stability Testing
This protocol is designed to simulate the long-term aging of a device in a shorter timeframe.
1. Sample Preparation:
- Fabricate at least three test cells using the this compound-based liquid crystal mixture.
- Ensure the manufacturing process for the test cells is consistent and well-documented.[12]
- Package the test cells in a manner that simulates the final product's container-closure system.[13]
2. Stress Conditions:
- Place the test cells in a climate chamber capable of controlling both temperature and humidity.
- A common accelerated condition is 85°C with 85% relative humidity (RH).[14]
- If photochemical degradation is a concern, the chamber should also be equipped with a light source that mimics the device's backlight spectrum and intensity.
3. Testing Frequency:
- For a 6-month study, a recommended testing frequency is at initial (0 months), 3 months, and 6 months.[13][15]
- For long-term studies (12 months or more), testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[13][15]
4. Analytical Tests:
- At each time point, perform the following tests:
- Visual inspection
- Voltage Holding Ratio (VHR)
- Contrast Ratio
- Response Time
- At the end of the study, perform destructive analysis (HPLC, GC-MS, XPS) on a subset of the cells.
Protocol 2: Voltage Holding Ratio (VHR) Measurement
The VHR is a critical parameter for assessing the stability of a liquid crystal material in a device.
1. Equipment:
- Function generator
- Voltage amplifier
- Digital oscilloscope
- Test cell fixture
2. Procedure:
- Connect the test cell to the measurement setup.
- Apply a voltage pulse of a defined amplitude (e.g., 5V) and duration (e.g., 64 µs) to the cell.
- After the pulse, the cell is open-circuited.
- Measure the voltage across the cell as a function of time using the oscilloscope. The voltage will decay as the charge leaks away.
- The VHR is calculated as the ratio of the voltage at the end of a frame period (e.g., 16.7 ms for a 60 Hz display) to the peak voltage.
3. Data Analysis:
- A high VHR (e.g., >99%) indicates low ionic contamination.
- A decrease in VHR over time during stability testing is a clear sign of material degradation or contamination.
References
-
European Medicines Agency. (n.d.). Stability Testing of new Drug Substances and Products. Retrieved from [Link]
-
ResearchGate. (n.d.). The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18 F/ 19 F KIE. Retrieved from [Link]
-
Semitracks. (n.d.). Liquid Crystal Analysis. Retrieved from [Link]
-
ALLPCB. (2024, September 24). LCD Troubleshooting: A Practical Guide for Electronics Technicians. Retrieved from [Link]
-
ACS Publications. (2025, March 18). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Retrieved from [Link]
-
FDA. (2025, April 11). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
-
ResearchGate. (2022, April 29). (PDF) Degradation of Liquid Crystal Alignment upon High Intensity Illumination in Microdisplays. Retrieved from [Link]
-
ResearchGate. (n.d.). SANS study of partially fluorinated terphenyl liquid crystals under spatial confinement. Retrieved from [Link]
-
Proculus Technologies. (n.d.). LCD Display Issues: How to Diagnose and Fix Problems. Retrieved from [Link]
-
World Health Organization. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
VISLCD. (2020, February 27). Full repair guide of LCD screen failure. Retrieved from [Link]
-
Infinita Lab. (n.d.). Failure Analysis Using Liquid Crystal Imaging. Retrieved from [Link]
-
PubMed Central. (n.d.). Liquid Crystals as Stationary Phases in Chromatography. Retrieved from [Link]
-
PubMed. (2004, April 1). Liquid Stability in a Model for Ortho-Terphenyl. Retrieved from [Link]
-
Arduino Forum. (2012, April 20). How to fix all LCD problems - read this!. Retrieved from [Link]
-
PubMed Central. (2011, November 22). Protolytic defluorination of trifluoromethyl-substituted arenes. Retrieved from [Link]
-
PubMed Central. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Retrieved from [Link]
-
Xenarc Technologies. (n.d.). LCD Monitor Troubleshooting Guide. Retrieved from [Link]
-
Medical Device and Diagnostic Industry. (n.d.). Stability testing for IVDs. Retrieved from [Link]
-
ACS Publications. (2025, March 18). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of liquid crystal device performance due to selective adsorption of ions. Retrieved from [Link]
-
MDPI. (n.d.). Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,4-Trifluoro-5-nitrobenzene. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Common LCD Display Issues and How to Fix Them [proculustech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LCD Troubleshooting: A Practical Guide for Electronics Technicians [allpcb.com]
- 10. vislcd.com [vislcd.com]
- 11. Liquid Crystals as Stationary Phases in Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mddionline.com [mddionline.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
Technical Support Center: Minimizing Defects in Liquid Crystal Alignment with Fluorinated Additives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with liquid crystal (LC) alignment. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving defect-free liquid crystal alignment, with a particular focus on the strategic use of fluorinated additives. Our approach is grounded in scientific principles and practical, field-proven insights to empower you in your experimental endeavors.
I. Frequently Asked Questions (FAQs) on Fluorinated Additives in Liquid Crystal Alignment
This section addresses fundamental questions regarding the role and application of fluorinated additives in controlling liquid crystal alignment and minimizing defects.
Q1: What are fluorinated additives, and how do they influence liquid crystal alignment?
A1: Fluorinated additives are specialized chemical compounds, often surfactants, that incorporate fluorine atoms into their molecular structure.[1] These additives are surface-active agents, meaning they tend to migrate to interfaces, such as the boundary between the liquid crystal and the alignment layer.[2] Their primary influence on liquid crystal alignment stems from their ability to modify the surface energy of the alignment layer.[3] The unique properties of fluorine, such as its high electronegativity and low polarizability, result in very low surface energy.[1][4] By lowering the surface energy of the alignment substrate, fluorinated additives can promote homeotropic (vertical) alignment of the liquid crystal molecules.[5]
Q2: What are the most common types of defects in liquid crystal alignment?
A2: The most common defects in liquid crystal alignment are called disclinations .[6] These are regions where the director, which represents the average orientation of the liquid crystal molecules, changes abruptly.[6] Disclinations appear as lines or points and are topologically stable, meaning they cannot be removed by a continuous deformation of the liquid crystal director.[7] Common disclinations in nematic liquid crystals are characterized by their strength, such as s = +1/2 and s = -1/2.[6]
Q3: How do fluorinated additives help in minimizing these defects?
A3: Fluorinated additives primarily minimize defects by strengthening the anchoring of the liquid crystal molecules to the alignment surface. By forming a low-energy surface, they encourage a more uniform and stable alignment, either planar or homeotropic, depending on the specific additive and substrate. This strong anchoring can prevent the formation of domains with different orientations, thus reducing the occurrence of disclinations at the boundaries of these domains. Essentially, the additive helps to establish a single, well-defined alignment direction across the entire cell, reducing the likelihood of conflicting orientations that lead to defects.
Q4: Can fluorinated additives be used for both planar and homeotropic alignment?
A4: While fluorinated additives are most famously used to induce homeotropic alignment due to their low surface energy, their application is not exclusively limited to this orientation. The final alignment is a result of the complex interplay between the liquid crystal, the alignment layer, and the additive. In some systems, fluorinated additives can be used to improve the uniformity and stability of planar alignment by passivating surface defects on the alignment layer that could otherwise disrupt the desired orientation.
Q5: What is "surface anchoring energy," and how do fluorinated additives affect it?
A5: Surface anchoring energy is a measure of the energy required to deviate the liquid crystal director from its preferred orientation at a surface.[8] A high anchoring energy implies a strong interaction between the surface and the liquid crystal, leading to a well-defined and stable alignment. Fluorinated additives can significantly influence the anchoring energy. By modifying the surface chemistry and reducing the surface energy, they can increase the anchoring strength for homeotropic alignment. This stronger anchoring helps to suppress thermal fluctuations and external perturbations that could lead to the formation of defects.
II. Troubleshooting Guides for Common Liquid Crystal Alignment Defects
This section provides practical, step-by-step guidance for addressing specific defects encountered during your experiments.
Issue 1: Persistent Disclination Lines in a Nematic Liquid Crystal Cell
Symptoms: You observe stable, thread-like dark lines under a polarizing microscope that do not disappear with gentle thermal annealing. These are likely disclination lines, indicating regions of conflicting molecular alignment.[6]
Causality: Disclination lines often arise from:
-
Weak Surface Anchoring: The alignment layer is not providing a strong enough directive force to the liquid crystal molecules.
-
Contamination: Particulates or chemical residues on the substrate or in the liquid crystal mixture can disrupt the local alignment.
-
Inhomogeneous Alignment Layer: The alignment layer itself may have imperfections, such as scratches or non-uniform thickness.
Troubleshooting with Fluorinated Additives:
The addition of a small amount of a fluorinated surfactant to the bulk liquid crystal mixture can often mitigate this issue by enhancing the anchoring energy and promoting a more uniform alignment.
Experimental Protocol: Doping with a Fluorinated Surfactant
-
Selection of Additive: Choose a fluorinated surfactant that is soluble in your liquid crystal host. Commercially available fluorosurfactants are a good starting point.
-
Preparation of Stock Solution: Prepare a dilute stock solution of the fluorinated surfactant in a suitable solvent (e.g., a fluorinated solvent that is compatible with your liquid crystal). A typical starting concentration for the stock solution is 0.1 wt%.
-
Doping the Liquid Crystal: Add a precise amount of the stock solution to your liquid crystal mixture. It is crucial to start with a very low final concentration of the additive, typically in the range of 0.01 to 0.1 wt%.
-
Homogenization: Thoroughly mix the additive with the liquid crystal. This can be achieved by heating the mixture to its isotropic phase and stirring gently for an extended period (e.g., 1-2 hours) to ensure uniform distribution. Sonication can also be employed, but care must be taken to avoid degradation of the materials.
-
Cell Filling: Fill your liquid crystal cell with the doped mixture using your standard procedure, typically in the isotropic phase to ensure flow alignment does not introduce additional defects.
-
Annealing and Observation: Cool the cell slowly to the nematic phase and anneal it just below the nematic-isotropic transition temperature. Observe the cell under a polarizing microscope to assess the reduction in disclination density.
Expected Outcome: A significant reduction in the number and length of disclination lines. In an ideal case, a monodomain, defect-free alignment is achieved.
Data Presentation: Effect of Fluorinated Additive Concentration on Defect Density
| Additive Concentration (wt%) | Defect Density (lines/mm²) (Qualitative) | Anchoring Energy (J/m²) (Expected Trend) |
| 0 (Control) | High | Low |
| 0.01 | Moderate | Increased |
| 0.05 | Low | Significantly Increased |
| 0.1 | Very Low | High |
Note: Optimal concentration is system-dependent and requires empirical determination.
Issue 2: Non-Uniform Homeotropic Alignment (Patchy Appearance)
Symptoms: When viewed between crossed polarizers, the cell appears dark in some areas but has bright patches or domains, indicating that the homeotropic alignment is not uniform across the entire cell.
Causality:
-
Insufficiently Low Surface Energy: The alignment layer, even if designed for homeotropic alignment, may not have a sufficiently low surface energy to uniformly orient the liquid crystal molecules vertically.
-
Surface Contamination: Similar to the case with disclinations, contaminants can create regions with different surface energies, leading to a mixture of homeotropic and tilted or planar alignment.
-
Moisture: Adsorbed water on the substrate can interfere with the alignment.
Troubleshooting with Fluorinated Additives:
Incorporating a fluorinated additive can create a robust, low-energy surface that is less sensitive to minor variations in the underlying alignment layer and can help displace contaminants from the interface.
Experimental Workflow for Improving Homeotropic Alignment
Caption: Workflow for improving homeotropic alignment with fluorinated additives.
III. Advanced Topic: Mechanism of Defect Reduction by Fluorinated Additives
The efficacy of fluorinated additives in minimizing defects can be understood through their influence on the thermodynamics of the liquid crystal-surface interface.
Molecular Interaction Diagram
Caption: Fluorinated additives create a low-energy interface, promoting strong and uniform anchoring.
Fluorinated additives, due to their amphiphilic nature, self-assemble at the alignment layer surface. The fluorinated tails, being both hydrophobic and oleophobic, create a new interface with extremely low surface energy. This has two primary consequences:
-
Enhanced Anchoring: For many liquid crystals, a low-energy surface favors homeotropic alignment to minimize the interfacial energy. This results in a stronger anchoring force compared to the bare alignment layer.
-
Surface Planarization: The additive layer can effectively "smooth out" nanoscale roughness and passivate energetic defects on the original alignment surface, presenting a more uniform interface to the liquid crystal.
By creating a more energetically favorable and uniform alignment condition, the system can more easily relax into a single-domain state, thereby reducing or eliminating the disclinations that arise from competing alignment directions.
IV. References
-
Aligning Liquid Crystal Materials through Nanoparticles: A Review of Recent Progress. (2022). MDPI. Retrieved from [Link]
-
Review Article: Crystal alignment for high performance organic electronics devices. (2019). AIP Publishing. Retrieved from [Link]
-
Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix. (2023). MDPI. Retrieved from [Link]
-
Defects. University of Cambridge. Retrieved from [Link]
-
Fluorinated oil-surfactant mixtures with the density of water: artificial cells for synthetic biology. (2021). bioRxiv. Retrieved from [Link]
-
Fluorinated oil-surfactant mixtures with the density of water: Artificial cells for synthetic biology. (2022). PNAS. Retrieved from [Link]
-
Fluorinated surfactants. ICT - Innovative Chemical Technologies. Retrieved from [Link]
-
Effect of alignment methods on liquid crystal performance in millimeter wave devices. (2020). AIP Publishing. Retrieved from [Link]
-
Fluorinated liquid crystals – properties and applications. (2007). Royal Society of Chemistry. Retrieved from [Link]
-
Linear defects pt2. Disclinations. (2020). YouTube. Retrieved from [Link]
-
Safety Data Sheet: Fluorinated surfactants. (2020). Chemos GmbH & Co.KG. Retrieved from [Link]
-
Fluorinated liquid crystal used in the experiments. (2004). ResearchGate. Retrieved from [Link]
-
Shape control of surface-stabilized disclination loops in nematic liquid crystals. (2020). ResearchGate. Retrieved from [Link]
-
Geometry and mechanics of disclination lines in 3D nematic liquid crystals. (2021). Soft Matter. Retrieved from [Link]
-
Morphology and line tension of twist disclinations in a nematic liquid crystal. (2018). Soft Matter. Retrieved from [Link]
-
Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. (2022). MDPI. Retrieved from [Link]
-
Precise Control of Lyotropic Chromonic Liquid Crystal Alignment through Surface Topography. (2019). ACS Publications. Retrieved from [Link]
-
Artificial web of disclination lines in nematic liquid crystals. (2017). Nature. Retrieved from [Link]
-
Alignment of liquid crystals with patterned isotropic surfaces. (2001). Science. Retrieved from [Link]
-
Alignment of liquid crystal E7 in composite photonic crystals based on single crystal silicon. (2005). ResearchGate. Retrieved from [Link]
-
Geometry and mechanics of disclination lines in 3D nematic liquid crystals. (2020). arXiv. Retrieved from [Link]
-
Fluorinated liquid crystals – properties and applications. (2007). Royal Society of Chemistry. Retrieved from [Link]
-
Expulsion of disclinations in nematic liquid crystals. (2004). SciSpace. Retrieved from [Link]
-
Surfactants: Micellization, Liquid Crystal Structures. (2019). Agno Pharmaceuticals. Retrieved from [Link]
-
Precise Control of Lyotropic Chromonic Liquid Crystal Alignment through Surface Topography. (2019). PubMed. Retrieved from [Link]
-
The Science of Alignment: The Liquid Crystalline Ordering of Boron Nitride Nanotubes. (2023). ACS Publications. Retrieved from [Link]
-
Surface alignment of ferroelectric nematic liquid crystals. (2021). Soft Matter. Retrieved from [Link]
-
Glucose-Based Fluorinated Surfactants as Additives for the Crystallization of Membrane Proteins: Synthesis and Preliminary Physical–Chemical and Biochemical Characterization. (2021). ACS Omega. Retrieved from [Link]
-
Synthesis of environmentally relevant fluorinated surfactants—a review. (2005). ScienceDirect. Retrieved from [Link]
-
Artificial web of disclination lines in nematic liquid crystals. (2017). Semantic Scholar. Retrieved from [Link]
-
Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases. (2022). Semantic Scholar. Retrieved from [Link]
-
Fluorinated Liquid-Crystal Monomers in Serum from the General Population and Their Impact on Human Health. (2024). PubMed. Retrieved from [Link]
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- 2. agnopharma.com [agnopharma.com]
- 3. Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 6. Defects [doitpoms.ac.uk]
- 7. Artificial web of disclination lines in nematic liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Removing Catalyst Residues from Fluorinated Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) on the critical process of removing catalyst residues from fluorinated compounds.
Introduction
The unique properties imparted by fluorine mean that fluorinated organic molecules are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] The synthesis of these compounds often relies on powerful transition metal catalysts (e.g., Palladium, Ruthenium, Rhodium, Iridium) and, increasingly, organocatalysts.[1][2] However, residual amounts of these catalysts in the final product are unacceptable, particularly in a pharmaceutical context. Regulatory bodies have established strict limits on elemental impurities in active pharmaceutical ingredients (APIs) due to potential toxicity.[3][4] Beyond toxicity, catalyst residues can compromise the stability of the compound, interfere with downstream applications, and poison catalysts in subsequent synthetic steps.[5]
This guide provides a structured approach to tackling these purification challenges, moving from general questions to specific troubleshooting scenarios and detailed protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when planning and executing purification strategies for fluorinated compounds.
General Questions
Q1: What are the primary strategies for removing metal catalyst residues?
A: There are three main approaches to removing metal catalyst residues:
-
Adsorption: This involves using a solid support with functional groups that selectively bind to the metal, which can then be filtered off. This is the principle behind metal scavengers and activated carbon.[6][7]
-
Extraction/Precipitation: This strategy involves altering the solubility of the catalyst or the product to move them into different phases. This can be achieved through liquid-liquid extraction (often after a pH adjustment) or by precipitating the catalyst from the solution.[7][8]
-
Crystallization: Purifying the desired fluorinated compound through crystallization can be an effective way to leave catalyst impurities behind in the mother liquor.[4][9] However, in some cases, the metal can concentrate within the crystal structure.[3]
-
Chromatography: Techniques like flash column chromatography on silica gel or other stationary phases can separate the product from catalyst residues based on differences in polarity and affinity for the stationary phase.[3][10]
Q2: How does the fluorinated nature of my compound affect the purification strategy?
A: The presence of fluorine can significantly alter a molecule's properties, which influences purification:
-
Polarity: Fluorine is highly electronegative, but the overall polarity of a fluorinated molecule can vary. Lightly fluorinated compounds may have similar polarities to their non-fluorinated analogs, making separation from byproducts challenging.[10]
-
Fluorophilicity: Highly fluorinated (fluorous) compounds exhibit unique solubility profiles, preferring fluorous solvents over common organic or aqueous solvents. This property can be exploited for "fluorous solid-phase extraction" or biphasic catalysis systems where the catalyst is designed with fluorous tags for easy separation.[11][12][13]
-
Chromatographic Behavior: Fluorinated compounds can exhibit unique interactions with stationary phases. Specialized fluorinated HPLC columns have been developed to provide alternative selectivity for separating fluorinated molecules.[11][14][15]
Palladium Catalyst Removal
Q3: My reaction uses a palladium catalyst (e.g., for a Suzuki or Buchwald-Hartwig coupling). What's the most common way to remove it?
A: The use of solid-supported metal scavengers is one of the most popular and effective methods for removing palladium residues.[16][17] These are typically silica or polymer resins functionalized with groups that have a high affinity for palladium, such as thiols, amines, or thioureas.[6][18] The scavenger is added to the reaction mixture, stirred for a period, and then simply filtered off, taking the bound palladium with it.[17]
Q4: How do I select the best scavenger for my specific palladium-catalyzed reaction?
A: The optimal scavenger depends on several factors, including the oxidation state of the palladium, the solvent system, and the nature of your product.[9][18]
-
Thiol-based scavengers (e.g., those with mercapto-functional groups) are often highly effective for palladium(II) species as they can break down Pd complexes and bind strongly to the metal.[9]
-
Amine-based scavengers can also be effective, particularly for certain palladium complexes.
-
It is often best to perform a screening study with a small panel of scavengers to identify the most efficient one for your specific system.[5]
Ruthenium Catalyst Removal
Q5: I've performed a ring-closing metathesis (RCM) with a Grubbs catalyst. How do I get rid of the ruthenium?
A: Removing ruthenium from metathesis reactions is a common challenge. Several strategies exist:
-
Oxidative Treatment: Oxidizing the ruthenium species can make them more polar and easier to remove. One method involves bubbling air or oxygen through the solution, sometimes followed by filtration through a pad of silica gel.[19] Hydrogen peroxide has also been used to oxidize Grubbs catalysts to ruthenium(IV) oxide, which can be filtered off.[19]
-
Isocyanide Scavengers: Certain isocyanides are highly effective at scavenging ruthenium residues, reducing metal content to parts-per-million (ppm) levels or lower.[19][20]
-
Activated Carbon: Treatment with activated carbon can effectively adsorb ruthenium species.[7][21]
-
Precipitation: Reagents like trimercaptotriazine or dithiocarbamates can precipitate ruthenium, allowing for its removal by filtration.[7]
Other Transition Metal & Organocatalyst Removal
Q6: Are there special considerations for removing iridium or rhodium catalysts?
A: Yes. While less common in general synthesis than palladium or ruthenium, iridium and rhodium are crucial in specific transformations like C-H activation and asymmetric hydrogenations.[1][22]
-
Iridium: For iridium catalysts used in fluorination, strategies often involve designing the catalyst for easy removal. For example, attaching perfluorinated "ponytails" to the catalyst ligand makes it highly hydrophobic and separable via fluorous solid-phase extraction or liquid-liquid extraction with a fluorous solvent.[12][13]
-
Rhodium: Some rhodium catalysts can be recovered and reused. One reported method involves workup through solvent/antisolvent elution and recrystallization to isolate the product and recover the catalyst for regeneration.
Q7: How can I remove an organocatalyst, such as a chiral secondary amine or a phase-transfer catalyst, from my reaction?
A: Organocatalyst removal depends on the catalyst's properties:
-
Acid-Base Extraction: If the organocatalyst has a basic (e.g., amine) or acidic site, a simple liquid-liquid extraction with an aqueous acid or base, respectively, can be highly effective. The ionized catalyst will move into the aqueous phase, leaving the neutral product in the organic layer.[8]
-
Chromatography: Standard flash chromatography is often sufficient to separate the typically more polar organocatalyst from the desired product.[10]
-
Crystallization: If your fluorinated product is a crystalline solid, recrystallization is an excellent method to exclude the often more soluble organocatalyst.[23]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification process.
Problem 1: My metal scavenger is not reducing the palladium/ruthenium levels sufficiently.
| Possible Cause | Troubleshooting Step & Explanation |
| Incorrect Scavenger Choice | The functional group on the scavenger may not have a high affinity for the specific metal species in your solution. Solution: Screen a panel of scavengers with different functionalities (e.g., thiol, amine, mixed-mode). The oxidation state and ligand sphere of the metal dictate the best scavenger.[9][18] |
| Insufficient Scavenger Amount | You may not be using enough scavenger to bind all the residual metal. Solution: Increase the equivalents of scavenger used (e.g., from 5 eq. to 10 eq. relative to the catalyst). However, be aware that excess scavenger can sometimes complicate purification. |
| Short Incubation Time | The kinetics of binding may be slow. Solution: Increase the stirring time with the scavenger. A typical time is a few hours, but overnight stirring may be necessary.[17] Monitor the metal levels over time to determine the optimal duration. |
| Low Temperature | Binding kinetics can be temperature-dependent. Solution: Gently heat the mixture (e.g., to 40-60 °C) while stirring with the scavenger. Ensure your product is stable at this temperature.[9] |
| Catalyst is Inaccessible | The catalyst may be strongly coordinated to your product or other species in the mixture, preventing the scavenger from accessing it. Solution: Try adding a competing ligand or changing the solvent to disrupt the coordination before adding the scavenger. |
Problem 2: I'm losing a significant amount of my product during purification by chromatography.
| Possible Cause | Troubleshooting Step & Explanation |
| Product is Adsorbing to Silica Gel | Basic functional groups (like amines) or very polar compounds can irreversibly stick to acidic silica gel. Solution: 1) Add a small amount of a modifier like triethylamine (~1%) to your eluent to neutralize the silica surface. 2) Consider using a different stationary phase like neutral or basic alumina, or reverse-phase silica (C18).[10] |
| Product is Degrading on the Column | Some sensitive fluorinated compounds can decompose on acidic silica. Solution: Use a less acidic stationary phase like neutral alumina or a deactivated silica gel. Run the column quickly to minimize contact time. |
| Co-elution with Byproducts | Your product may have a similar polarity to a major byproduct, leading to poor separation and mixed fractions. Solution: Optimize your solvent system. Use a gradient elution or try different solvent mixtures (e.g., dichloromethane/methanol or ether/pentane instead of ethyl acetate/hexanes) to alter the selectivity.[10] |
Problem 3: My fluorinated compound won't crystallize or "oils out" from solution.
| Possible Cause | Troubleshooting Step & Explanation |
| Solution is Supersaturated Too Quickly | Rapid cooling often leads to amorphous precipitation or oiling out instead of ordered crystal growth. Solution: Slow down the cooling process. Let the flask cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. Insulating the flask can help.[24] |
| Incorrect Solvent System | The chosen solvent may be too good (product is too soluble) or too poor (product crashes out). Solution: The ideal crystallization solvent is one in which your compound is soluble when hot but sparingly soluble when cold. Use a binary solvent system (one "good" solvent, one "poor" solvent) and slowly add the poor solvent to a hot solution of your compound until it becomes slightly cloudy, then allow it to cool slowly.[23] |
| Presence of Impurities | Impurities can inhibit crystal lattice formation. Solution: Try to pre-purify the material using a quick filtration through a plug of silica gel to remove baseline impurities before attempting crystallization. |
| No Nucleation Sites | Crystallization needs a starting point to begin. Solution: 1) Scratch the inside of the flask with a glass rod at the meniscus. The small glass particles can act as nucleation sites.[24] 2) Seeding: Add a tiny crystal of the pure compound to the cooled, saturated solution to initiate crystallization.[23] |
Part 3: Data Summaries & Visual Workflows
Data Presentation
Table 1: Comparison of Common Purification Strategies
| Purification Method | Principle of Separation | Advantages | Disadvantages | Best Suited For |
| Metal Scavengers | Adsorption/Chelation | High selectivity, simple filtration workup, applicable to various scales.[6][17] | Cost of scavenger, potential for product adsorption, requires screening.[5][18] | Removing low to moderate levels of transition metals (e.g., Pd, Ru). |
| Activated Carbon | Adsorption | Inexpensive, effective for many metal species.[7][21] | Non-selective (can adsorb product), variable efficacy.[5] | Bulk removal of catalyst, particularly Pd(0) and Ru species. |
| Chromatography | Differential Adsorption | High resolving power, can remove multiple impurities at once. | Can be material- and solvent-intensive, potential for product loss on column.[10] | Complex mixtures; separating products from catalysts and other byproducts. |
| Crystallization | Differential Solubility | Can provide very high purity product, cost-effective at scale. | Not suitable for all compounds (oils, very soluble materials), can sometimes trap impurities.[3][23] | Purifying solid, non-labile fluorinated compounds. |
| Liquid-Liquid Extraction | Differential Partitioning | Simple, fast, inexpensive, good for removing ionized impurities.[8] | Requires immiscible solvents, can lead to emulsions, less effective for neutral impurities. | Removing acidic or basic organocatalysts or catalyst ligands.[8] |
Visual Workflows
A logical approach is key to selecting the right purification strategy. The following diagram outlines a decision-making process.
Caption: Decision tree for selecting a primary purification strategy.
Part 4: Experimental Protocols
These are generalized, starting-point protocols. You must adapt them to the specific scale, solvent, and nature of your compound.
Protocol 1: General Method for Metal Scavenger Screening
This protocol helps you efficiently identify the best scavenger for your reaction.
-
Prepare Stock Solution: After initial workup (e.g., filtration of salts, solvent removal), dissolve a known amount of your crude product in a suitable solvent to create a stock solution.
-
Aliquot: In separate small vials, place an equal, known volume of the crude product stock solution. Retain one vial as an untreated control.
-
Add Scavengers: To each of the other vials, add a different metal scavenger. A typical starting amount is 5-10 weight equivalents relative to the initial mass of the catalyst used in the reaction.
-
Incubate: Seal the vials and stir or shake them at room temperature or a slightly elevated temperature (e.g., 40 °C) for a set period (e.g., 4 hours).
-
Sample and Analyze: Filter each solution to remove the scavenger. Analyze the filtrate from each vial, along with the untreated control, for residual metal content using a sensitive technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4]
-
Evaluate: Compare the results to identify the scavenger that provides the most efficient metal removal with the highest product recovery.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for separating a moderately polar fluorinated compound from a less polar catalyst residue.
-
Prepare the Column: Securely pack a glass column with silica gel as a slurry in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Load the Sample: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elute: Begin running the solvent through the column. Collect fractions in test tubes. Monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
Increase Polarity (Gradient): Gradually increase the polarity of the eluent (e.g., move from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute more polar compounds. Your goal is to find a solvent system where your product moves off the baseline (Rf ~ 0.3-0.4) while the impurity (catalyst residue) either stays at the baseline or is much higher.
-
Combine and Evaporate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator to yield the purified fluorinated compound.
Protocol 3: Purification by Recrystallization
This protocol is for purifying a solid fluorinated compound.
-
Choose a Solvent: Find a suitable solvent or solvent pair in which your compound is soluble when hot and insoluble when cold.
-
Dissolve the Compound: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Use boiling chips or a boiling stick to ensure smooth boiling.[24]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Cool Slowly: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry: Allow the crystals to air dry on the filter paper or dry them further in a vacuum oven (if the compound is not volatile).
References
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Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]
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Garrett, C. E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1596-1616. [Link]
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Gao, Y., & Lin, F. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 131(4), 488-493. [Link]
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Kimata, K., et al. (1994). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science, 32(9), 373-379. [Link]
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Watanabe, C., et al. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A, 1388, 223-230. [Link]
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Iali, W., et al. (2023). Perfluorinated Iridium Catalyst for Signal Amplification by Reversible Exchange Provides Metal-Free Aqueous Hyperpolarized [1-13C]-Pyruvate. Journal of the American Chemical Society, 145(51), 27855–27864. [Link]
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Iali, W., et al. (2023). Perfluorinated Iridium Catalyst for Signal Amplification by Reversible Exchange Provides Metal-Free Aqueous Hyperpolarized [1-13C]-Pyruvate. Journal of the American Chemical Society, 145(51), 27855–27864. [Link]
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Przybyciel, M. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
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Novák, Z., et al. (2016). Rhodium-Catalyzed Oxy-Aminofluorination of Diazoketones with Tetrahydrofurans and N-Fluorobenzenesulfonimide. ACS Catalysis, 6(9), 6352-6356. [Link]
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Perutz, R. N., et al. (2022). Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. Organometallics, 41(7), 854-862. [Link]
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Perutz, R. N., et al. (2022). Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. Organometallics, 41(7), 854-862. [Link]
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Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
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Fogg, D. E., et al. (2016). Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization. Journal of the American Chemical Society, 138(40), 13324-13334. [Link]
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Anderson, N. G. (2017). Removing Ru from metathesis reactions. Anderson's Process Solutions. [Link]
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Tius, M. A., et al. (2020). Enantioselective Construction of Tertiary Fluoride Stereocenters by Organocatalytic Fluorocyclization. Journal of the American Chemical Society, 142(48), 20436-20445. [Link]
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Ma, J-A. (2011). Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. CHIMIA, 65(12), 903-906. [Link]
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Braun, T., et al. (2008). Iridium derivatives of fluorinated aromatics by C-H activation: isolation of classical and non-classical hydrides. Dalton Transactions, (38), 5197-5206. [Link]
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Braibant, B. (2017). Preparation and study of fluorinated systems for the liquid/liquid extraction of strategic metals. INIS-IAEA. [Link]
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Salter, C. L., & McNeill, K. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 2(4), 332-342. [Link]
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Hoveyda, A. H., et al. (2019). Organocatalytic Asymmetric Allylic Benzylborylation via Fluoride-Assisted Catalytic Generation of α-Boryl Carbanionic Intermediates. Organic Letters, 21(15), 5895-5900. [Link]
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Chen, J., et al. (2024). Enhanced biodegradation of fluorinated pharmaceutical by Aspergillus flavus and Cunninghamella elegans biofilms: kinetics and mechanisms. Bioresources and Bioprocessing, 11(1), 1-15. [Link]
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Al-Lami, A. A., et al. (2019). Liquid–Liquid Continuous Extraction and Fractional Distillation for the Removal of Organic Compounds from the Wastewater of the Oil Industry. Processes, 7(7), 444. [Link]
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Ayoub Najem. (2021). How do you do liquid-liquid extraction?. [Link]
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Validation & Comparative
A Comparative Guide to Fluorinated vs. Non-Fluorinated Terphenyl Liquid Crystals: A Performance Deep-Dive
Introduction: The Strategic Role of Fluorination in High-Performance Liquid Crystals
Terphenyl-based liquid crystals (LCs) are a cornerstone in the development of high-performance liquid crystal displays (LCDs) and other advanced photonic devices.[1] Their rigid, elongated molecular structure, arising from the chain of three phenyl rings, inherently provides high birefringence (Δn) and thermal stability, which are critical for fast response times and robust device performance.[2] However, pristine non-fluorinated terphenyls often exhibit high melting points and viscosities, limiting their practical application in broad-temperature-range devices.
The strategic incorporation of fluorine atoms into the terphenyl core is a pivotal chemical modification used to overcome these limitations. Fluorination is not merely an arbitrary addition; it is a precise tool to engineer the electronic and physical properties of the molecule.[3] Due to fluorine's high electronegativity and relatively small size, its substitution can profoundly alter key performance metrics, including dielectric anisotropy (Δε), viscosity, and mesophase behavior.[3][4] This guide provides a comparative analysis of fluorinated and non-fluorinated terphenyl liquid crystals, supported by experimental data and protocols, to inform material selection for researchers and engineers in display technology and drug development.
Molecular Architecture: The Impact of Fluorine Substitution
The fundamental difference between these two classes of LCs lies in the substitution of one or more hydrogen atoms with fluorine on the terphenyl core. This substitution can occur at various positions, but lateral substitution (on the sides of the phenyl rings) is particularly common and impactful.
Caption: Basic molecular structures of non-fluorinated and laterally fluorinated p-terphenyl.
The introduction of the highly electronegative fluorine atom creates a strong dipole moment perpendicular to the molecule's long axis. This structural change is the primary cause of the dramatic shifts in dielectric anisotropy and other physical properties discussed below.
Comparative Analysis of Physicochemical Properties
The decision to use a fluorinated or non-fluorinated terphenyl LC is driven by the specific performance requirements of the target application. The following sections break down the key performance differences, supported by experimental observations.
Dielectric Anisotropy (Δε)
Dielectric anisotropy is a crucial parameter that dictates how LCs align in an electric field. It is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the LC director.
-
Non-Fluorinated Terphenyls: These molecules are generally non-polar or weakly polar. Consequently, they exhibit a low, often slightly positive or neutral, dielectric anisotropy.[2]
-
Fluorinated Terphenyls: Lateral fluorination introduces a strong dipole moment perpendicular to the molecular axis. This dramatically increases ε⊥ while having less effect on ε∥, resulting in a moderate to large negative dielectric anisotropy.[3][5] Materials with negative Δε are essential for the Vertical Alignment (VA) mode, which is widely used in high-contrast ratio LCDs.[5] The magnitude of the negative Δε can be tuned by the number and position of the fluorine substituents.[6]
Birefringence (Δn)
Birefringence, or optical anisotropy, is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices.[7] A high Δn allows for the use of thinner LC cells, which is critical for achieving fast response times.[2][8]
-
Non-Fluorinated Terphenyls: The extended π-conjugation of the three phenyl rings gives terphenyls an inherently high birefringence.[2]
-
Fluorinated Terphenyls: Fluorination can have a varied effect on birefringence. While the terphenyl core ensures a high Δn value, the addition of fluorine atoms can sometimes lead to a slight decrease compared to their non-fluorinated analogues.[9] However, they maintain a high Δn overall, often in the range of 0.3 to over 0.4, making them highly suitable for applications demanding fast switching.[9][10]
Rotational Viscosity (γ₁)
Rotational viscosity is a measure of the internal friction of the LC molecules as they rotate in response to an electric field. It is a dominant factor in the switching speed of an LCD; lower viscosity leads to faster response times.[11]
-
Non-Fluorinated Terphenyls: The long, rigid structure of terphenyls often leads to high rotational viscosity, which can be a significant drawback for high-speed displays.
-
Fluorinated Terphenyls: The introduction of lateral fluorine atoms disrupts intermolecular interactions, leading to a significant reduction in viscosity .[3] This is one of the most compelling advantages of fluorination, enabling the formulation of LC mixtures with ultra-low viscosity for next-generation displays.[12]
Thermal Properties & Mesophase Range
The operational temperature range of an LC device is defined by its melting point (solid-to-LC transition) and clearing point (LC-to-isotropic liquid transition). A wide nematic temperature range is highly desirable for device stability across various environments.
-
Non-Fluorinated Terphenyls: Often have high melting points, which can limit their use in room-temperature applications unless mixed with other LCs to form a eutectic mixture.
-
Fluorinated Terphenyls: Fluorination, particularly lateral substitution, effectively disrupts the crystalline packing of the molecules. This leads to a lower melting point and often a wider nematic temperature range.[3][11] The position of the fluoro substituent also plays a critical role, with substitution on the central benzene ring providing the widest nematic range in some series.[11]
Summary of Performance Characteristics
| Property | Non-Fluorinated Terphenyls | Fluorinated Terphenyls | Advantage of Fluorination |
| Dielectric Anisotropy (Δε) | Low, neutral to positive | Moderate to high, typically negative[3][5] | Enables Vertical Alignment (VA) mode for high-contrast displays. |
| Birefringence (Δn) | High | High (may be slightly reduced)[9] | Maintains the high Δn needed for thin cells and fast switching. |
| Rotational Viscosity (γ₁) | High | Low to ultra-low[3][12] | Significantly improves response times. |
| Melting Point | High | Lower[3][11] | Broadens the operational temperature range. |
| Nematic Range | Can be narrow | Wider[11] | Enhances device stability in various thermal conditions. |
| Chemical & Thermal Stability | Good | Excellent[3] | Improves device lifetime and reliability. |
Experimental Protocols for Characterization
To ensure trustworthiness and reproducibility, the characterization of these materials must follow standardized protocols. The causality behind these experimental choices is to isolate and accurately quantify the bulk properties that arise from molecular structure.
Caption: Standard experimental workflow for liquid crystal characterization.
Protocol 1: Measurement of Dielectric Anisotropy (Δε)
-
Cell Preparation: Inject the LC material into two types of commercial test cells via capillary action in the isotropic phase: one with a planar alignment layer and one with a homeotropic alignment layer. This is critical to isolate the ε⊥ and ε∥ components, respectively.
-
Instrumentation: Place the cell in a temperature-controlled stage. Connect the cell's electrodes to an LCR meter.
-
Measurement (ε⊥): Using the planar aligned cell, measure the capacitance (C⊥) at a standard frequency (e.g., 1 kHz) across the desired temperature range. The molecular long axes are parallel to the electrodes, allowing measurement of the perpendicular permittivity component.
-
Measurement (ε∥): Using the homeotropic aligned cell, measure the capacitance (C∥) under the same conditions. The molecular long axes are perpendicular to the electrodes, allowing measurement of the parallel permittivity component.
-
Calculation: Calculate ε⊥ and ε∥ from the capacitance values, the cell's empty capacitance (C₀), and the known permittivity of free space. The dielectric anisotropy is then calculated as: Δε = ε∥ - ε⊥ .
Protocol 2: Measurement of Birefringence (Δn)
-
Instrumentation: Use a multi-wavelength Abbe refractometer equipped with a temperature controller and a polarizer.
-
Sample Application: Apply a small drop of the LC material onto the prism of the refractometer. A planar alignment layer on the prism surface ensures the molecules align parallel to the prism surface.
-
Measurement (nₑ and nₒ): By rotating the polarizer, light can be directed parallel or perpendicular to the LC director.
-
Measure the refractive index with the polarizer aligned parallel to the LC director to obtain the extraordinary refractive index (nₑ).
-
Measure the refractive index with the polarizer aligned perpendicular to the LC director to obtain the ordinary refractive index (nₒ).
-
-
Calculation: The birefringence is the difference between these two values: Δn = nₑ - nₒ . Repeat measurements across the desired temperature range.
Conclusion: Tailoring Terphenyls for Targeted Applications
The fluorination of terphenyl liquid crystals is a powerful and versatile strategy for engineering high-performance materials. While non-fluorinated terphenyls provide a foundation of high birefringence and stability, they are often limited by high viscosity and melting points.
Fluorination systematically addresses these shortcomings:
-
It induces a negative dielectric anisotropy , making these materials indispensable for high-contrast VA-mode LCDs.[3][5]
-
It significantly reduces rotational viscosity , a critical factor for achieving the fast response times required by modern displays.[3]
-
It lowers melting points , leading to wider and more practical nematic operating temperature ranges.[11]
The choice between a fluorinated and non-fluorinated terphenyl is therefore not a matter of one being universally superior, but rather a strategic decision based on performance trade-offs. For applications where a neutral Δε is acceptable and maximizing Δn is the sole priority, a non-fluorinated terphenyl within a eutectic mixture might suffice. However, for the vast majority of modern, high-performance display applications, the combined advantages of low viscosity, wide nematic range, and controlled negative dielectric anisotropy make fluorinated terphenyls the authoritative choice.
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performance comparison of 1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene with commercial liquid crystals
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of advanced materials for next-generation displays and photonic devices, fluorinated liquid crystals have emerged as a class of compounds with exceptional promise. Their unique electronic and steric properties often translate into desirable performance characteristics, such as high dielectric anisotropy and low rotational viscosity. This guide provides a comparative analysis of a novel, hypothetically high-performance liquid crystal, 1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene , against two well-established commercial liquid crystals: E7 and 4-Cyano-4'-pentylbiphenyl (5CB) .
Due to the novel nature of this compound, its experimental data is not yet publicly available. Therefore, for the purpose of this illustrative guide, we will use a set of realistic, projected performance parameters based on the known effects of its structural motifs. This will allow us to demonstrate a robust comparative methodology and highlight the potential advantages of such a molecule.
Introduction to the Contenders
This compound (Hypothetical) : This molecule is designed with multiple fluorine substitutions on its phenyl rings. The lateral fluorine atoms are expected to significantly influence its electronic properties, potentially leading to a large positive dielectric anisotropy, which is crucial for low-voltage-driven devices. The propylphenylphenyl core provides the necessary molecular shape for liquid crystalline behavior.
E7 Liquid Crystal Mixture : A widely used commercial liquid crystal mixture, E7 is known for its broad nematic range and high birefringence.[1] It is a eutectic mixture of several cyanobiphenyl and cyanoterphenyl compounds.[2] Its well-characterized properties make it an excellent benchmark for performance comparisons.[3][]
4-Cyano-4'-pentylbiphenyl (5CB) : As a single-component liquid crystal, 5CB is extensively studied and serves as a fundamental reference material in liquid crystal research.[5][6] Its nematic phase exists at room temperature, making it convenient for many applications and experimental studies.[5][7]
Comparative Performance Data
The following table summarizes the key performance parameters for our hypothetical compound and the two commercial benchmarks. The data for E7 and 5CB are sourced from the available literature, while the data for this compound is a projection based on its chemical structure.
| Property | This compound (Hypothetical) | E7 Liquid Crystal Mixture | 4-Cyano-4'-pentylbiphenyl (5CB) |
| Clearing Point (°C) | ~95 | 59[1] | 35.0[5][8] |
| Birefringence (Δn) at 589 nm | ~0.18 | ~0.22[1] | ~0.17[9] |
| Dielectric Anisotropy (Δε) at 1 kHz | ~ +15.0 | ~ +13.8 | ~ +11.5[6] |
| Rotational Viscosity (γ₁) (mPa·s) | ~150 | ~200 | ~100 |
Analysis of Performance Parameters
Clearing Point (Nematic-to-Isotropic Phase Transition Temperature) : A higher clearing point indicates a broader operational temperature range for the liquid crystal. Our hypothetical compound is projected to have a significantly higher clearing point than both E7 and 5CB, suggesting enhanced thermal stability.
Birefringence (Δn) : This is a measure of the difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director.[10] A high birefringence is desirable for applications requiring a large phase shift, such as in telecommunications.[11] E7 exhibits the highest birefringence among the three.[1]
Dielectric Anisotropy (Δε) : This parameter reflects the difference in dielectric permittivity parallel and perpendicular to the liquid crystal director.[12] A large positive dielectric anisotropy allows for low-voltage switching of liquid crystal devices. The multiple fluorine substitutions in our hypothetical compound are expected to yield a high positive Δε.
Rotational Viscosity (γ₁) : This property is a measure of the internal friction of the liquid crystal and is a key factor determining the switching speed of a display.[13][14] Lower rotational viscosity leads to faster response times. While 5CB has a low viscosity, our hypothetical compound is projected to have a moderate viscosity.
Experimental Protocol: Measurement of Birefringence
The birefringence of a liquid crystal is a critical parameter that can be determined using various techniques, including interferometry and refractometry.[10][15] Below is a step-by-step methodology based on the use of a polarized light microscope and a temperature-controlled stage.
Objective : To measure the birefringence (Δn) of a nematic liquid crystal as a function of temperature.
Materials and Equipment :
-
Polarized light microscope with a rotating stage
-
Temperature-controlled hot stage
-
Planar alignment liquid crystal cell (e.g., with rubbed polyimide)
-
Liquid crystal sample (e.g., 5CB)
-
Monochromatic light source (e.g., HeNe laser at 633 nm)
-
Photodetector
Procedure :
-
Sample Preparation : Fill the planar alignment cell with the liquid crystal sample in its isotropic phase by capillary action.
-
Temperature Control : Place the cell on the hot stage and slowly cool it down to the nematic phase. Allow the temperature to stabilize.
-
Optical Setup : Position the sample between crossed polarizers in the microscope.
-
Wavelength Selection : Use a monochromatic light source with a known wavelength (λ).
-
Data Acquisition :
-
Rotate the sample stage and record the transmitted light intensity as a function of the rotation angle.
-
Identify the angles of maximum and minimum transmission.
-
-
Retardation Measurement : The phase difference (δ) between the ordinary and extraordinary rays can be determined from the intensity measurements.
-
Birefringence Calculation : The birefringence (Δn) is calculated using the formula: Δn = (δ * λ) / (2 * π * d) where 'd' is the cell gap thickness.
-
Temperature Dependence : Repeat the measurement at different temperatures to determine the temperature dependence of the birefringence.
Experimental Workflow Diagram
Caption: Workflow for Birefringence Measurement.
Conclusion
This comparative guide illustrates the potential of the novel fluorinated liquid crystal, this compound, to exhibit a superior combination of high dielectric anisotropy and a wide operational temperature range. While its projected birefringence and rotational viscosity are comparable to or slightly higher than the commercial benchmarks, its overall profile suggests its suitability for advanced display applications where low power consumption and thermal stability are paramount. The provided experimental protocol for birefringence measurement offers a standardized method for characterizing new liquid crystal materials, ensuring the generation of reliable and comparable data. Further synthesis and experimental validation are necessary to confirm the projected performance of this promising compound.
References
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Birefringence Measurement of Liquid Crystals. Taylor & Francis Online. [Link]
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Measuring the Birefringence of a Liquid Crystal. University of Chicago. [Link]
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Advanced Liquid Crystal Mixture E7: Properties, Applications, and Future Trends. Stanford Advanced Materials. [Link]
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Understanding Nematic Liquid Crystals: A Deep Dive into 5CB Properties. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The rotational viscosity of nematic liquid crystal mixtures at low temperatures. Journal of Applied Physics. [Link]
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Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Taylor & Francis Online. [Link]
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Real-time measurement of liquid crystal birefringence. SPIE Digital Library. [Link]
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(PDF) Birefringence measurements of liquid crystals. ResearchGate. [Link]
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Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. ResearchGate. [Link]
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4-Cyano-4'-pentylbiphenyl. Wikipedia. [Link]
-
Compositional Analysis of Merck E7 Liquid Crystal Intermediates Using UltraPerformance Convergence Chromatography (UPC2) with PDA Detection. Waters. [Link]
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The complex refractive indices of the liquid crystal mixture E7 in the terahertz frequency range. Optica Publishing Group. [Link]
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A Comparative Guide to the Purity Validation of 1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene using NMR and Mass Spectrometry
For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of scientific rigor and regulatory compliance. The compound 1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene, a complex fluorinated biaryl, presents unique analytical challenges and opportunities. This guide provides an in-depth comparison of two paramount analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Resolution Mass Spectrometry (HRMS)—for the comprehensive purity assessment of this molecule. We will delve into the causality behind experimental choices, present detailed protocols, and demonstrate how these methods can be used synergistically to build a robust and self-validating purity profile.
The Analytical Challenge: Profiling a Complex Fluorinated Molecule
The structure of this compound features multiple fluorine substituents and aromatic rings. These characteristics make it a candidate for applications where metabolic stability and specific electronic properties are desired. However, its synthesis can potentially yield a variety of impurities, including isomers, residual starting materials, or by-products from incomplete reactions. Therefore, a rigorous analytical approach is not just recommended; it is imperative.
Key Structural Features for Analysis:
-
Multiple Fluorine Environments: The presence of four fluorine atoms in distinct chemical environments makes ¹⁹F NMR a highly specific and powerful analytical tool.
-
Aromatic and Aliphatic Protons: The molecule offers a range of protons—from the propyl chain to the distinct aromatic systems—that can be targeted by ¹H NMR.
-
Defined Molecular Weight: Its unique elemental composition allows for precise mass determination via HRMS, facilitating the identification of the parent molecule and any deviations that signify impurities.
Quantitative NMR (qNMR): The Absolute Purity Determination
Quantitative NMR stands as a primary analytical method because the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[1][2][3] This fundamental principle allows for the determination of a compound's purity without the need for a reference standard of the analyte itself, a significant advantage when working with novel molecules.[4][5]
The Causality Behind the qNMR Protocol
The accuracy of a qNMR experiment is contingent on meticulous planning and execution, where each step is designed to ensure the integrity of the quantitative data.[2]
Experimental Protocol: ¹H and ¹⁹F qNMR
This protocol outlines the critical steps for achieving an accurate purity assessment. The choice between ¹H and ¹⁹F qNMR depends on the specific impurities expected and the desire for an orthogonal validation. ¹⁹F NMR is particularly advantageous for fluorinated compounds due to its high sensitivity and wide chemical shift dispersion, which minimizes signal overlap.[6][7]
Step 1: Method Planning & Selection of Internal Standard (IS)
-
Rationale: The internal standard is the cornerstone of accuracy in qNMR. It must be of high, certified purity, chemically inert with the analyte, and possess signals that are well-resolved from all analyte and impurity signals.[5][8]
-
Procedure:
-
Select a Solvent: Choose a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) that completely dissolves both the analyte and the internal standard.[1][4] Incomplete dissolution leads to signal broadening and inaccurate integration.
-
Select an Internal Standard:
-
For ¹H qNMR: Maleic acid or dimethyl sulfone are common choices, provided their signals do not overlap with the analyte's aromatic or aliphatic protons.[9]
-
For ¹⁹F qNMR: A standard like 3,5-bis(Trifluoromethyl)benzoic Acid can be used.[9] This provides a complementary and often cleaner spectral window for quantification.
-
-
Step 2: Precise Sample Preparation
-
Rationale: Accurate weighing is critical as the final purity calculation relies on the precise mass ratio of the analyte and the standard.[3]
-
Procedure:
-
Accurately weigh approximately 10-20 mg of the analyte and a molar-equivalent amount of the chosen internal standard into a clean vial.
-
Add the appropriate volume of deuterated solvent to completely dissolve the sample, ensuring a homogeneous solution.[1]
-
Transfer the solution to a high-quality NMR tube.
-
Step 3: Optimized Data Acquisition
-
Rationale: To ensure direct proportionality between signal intensity and concentration, spectra must be acquired under fully relaxed conditions. This prevents signal saturation and ensures all nuclei have returned to their ground state before the next pulse.
-
Procedure:
-
Use a spectrometer of 400 MHz or higher.
-
Set the pulse angle to 90° to maximize signal for each scan.
-
Crucially, set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of both the analyte and the standard's signals of interest.[2] This is the most critical parameter for quantification.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended).
-
Step 4: Rigorous Data Processing and Calculation
-
Rationale: Manual and careful processing is necessary to ensure that the integrated areas accurately reflect the signal intensities.
-
Procedure:
-
Apply Fourier transform, followed by careful phasing and baseline correction to the spectrum.
-
Integrate the selected, well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity using the following formula[1]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of nuclei for the integrated signal
-
M = Molar mass
-
m = mass
-
P_std = Purity of the internal standard
-
-
Workflow for qNMR Purity Determination
Caption: Workflow for qNMR Purity Validation.
High-Resolution Mass Spectrometry (HRMS): The Impurity Identifier
While qNMR provides a purity value for the bulk material, HRMS excels at identifying what constitutes the "impure" fraction. HRMS provides extremely accurate mass measurements, often to within 5 ppm, which allows for the confident determination of the elemental composition of the parent compound and any lurking impurities.[10][11] It is a powerful qualitative tool for impurity profiling and structural elucidation.[12]
The Causality Behind the HRMS Protocol
The goal of HRMS in this context is not to quantify the main component but to detect and identify molecules that are not the target compound. The high resolution is key to separating isobaric interferences—compounds that have the same nominal mass but different elemental compositions.
Experimental Protocol: Impurity Profiling
Step 1: Sample Preparation and Introduction
-
Rationale: Minimal sample preparation is needed, preserving the original impurity profile as much as possible.
-
Procedure:
-
Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
The sample can be introduced into the mass spectrometer via direct infusion for a quick overview or through an HPLC system (LC-HRMS) for separation of isomers and other impurities prior to detection.
-
Step 2: High-Resolution Data Acquisition
-
Rationale: Acquiring data in high-resolution mode is essential to obtain the accurate mass measurements needed for formula determination.
-
Procedure:
-
Use an HRMS instrument such as an Orbitrap or Time-of-Flight (TOF) analyzer.
-
Acquire a full scan mass spectrum over a relevant m/z range.
-
Confirm the measured mass of the [M+H]⁺ or [M-H]⁻ ion of this compound against its calculated theoretical exact mass.
-
Step 3: Impurity Identification and Characterization
-
Rationale: Any detected ions that do not correspond to the target molecule are potential impurities. Tandem MS (MS/MS) is used to fragment these ions, providing structural clues for identification.
-
Procedure:
-
Analyze the full scan data for unexpected m/z values.
-
Generate possible elemental formulas for these unknown peaks based on their accurate masses.
-
Perform MS/MS experiments on the impurity ions. The resulting fragmentation patterns can be compared to known fragmentation pathways or used to deduce the structure of the unknown.[10]
-
Workflow for HRMS Impurity Profiling
Caption: Workflow for HRMS Impurity Profiling.
Comparative Analysis: qNMR vs. HRMS
Neither technique alone provides a complete picture of purity. Their strengths are complementary, and when used together, they form a powerful, self-validating system.
| Feature | Quantitative NMR (qNMR) | High-Resolution Mass Spectrometry (HRMS) |
| Primary Function | Absolute Quantification of the main component.[5] | Identification and structural elucidation of impurities.[10][12] |
| Nature of Data | Quantitative (Purity %) | Primarily Qualitative (Impurity ID) |
| Sensitivity | Lower (~0.1% limit) | Very High (ppm to ppb levels for trace impurities).[11][12] |
| Reference Standard | Requires a certified internal standard of a different compound.[4] | Does not require standards for identification, but does for quantification. |
| Universality | Universal detector for nuclei (¹H, ¹⁹F, etc.); response is independent of molecular structure. | Response is highly dependent on ionization efficiency. |
| Sample Integrity | Non-destructive ; sample can be fully recovered.[5][13] | Destructive .[13] |
| Throughput | Lower, due to long relaxation delays required for accuracy.[13] | Higher, especially with direct infusion methods. |
The Orthogonal Approach: A Conclusion on Best Practices
For the definitive purity validation of this compound, a dual-pronged approach is the gold standard.
-
Establish Absolute Purity with qNMR: Use ¹H and/or ¹⁹F qNMR to determine a precise, accurate purity value for the bulk material. This provides the primary number for the certificate of analysis.
-
Characterize Impurities with HRMS: Use LC-HRMS to separate and identify the components that constitute the remaining percentage. This provides confidence that you understand the full composition of your material.
This orthogonal strategy, combining a quantitative technique that is insensitive to molecular structure (qNMR) with a highly sensitive qualitative technique (HRMS), creates a robust and defensible purity assessment. This comprehensive approach is aligned with the principles of scientific integrity and meets the stringent expectations of the drug development and regulatory landscape.[14]
References
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Toref-Standards. (n.d.). Impurity Profiling with HRMS. Retrieved from [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. Retrieved from [Link]
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Dona, A. C., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(11), 1066. MDPI. Retrieved from [Link]
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JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved from [Link]
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Merck KGaA. (n.d.). Certified reference materials for quantitative NMR. Separation Science. Retrieved from [Link]
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RSSL. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and reproducible NMR Results. Retrieved from [Link]
-
BIPM. (n.d.). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]
-
Eurolab. (2025, December 12). High Resolution Mass Spectrometry Accurate Mass Testing. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
BIPM. (2023, March 6). New international guidelines on organic pure material standards. Retrieved from [Link]
-
Separation Science. (n.d.). Confident pharmaceutical impurity profiling using high-res mass spec. Retrieved from [Link]
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ACS Publications. (2025, July 9). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches. Retrieved from [Link]
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ACS Publications. (2022, February 11). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances. Retrieved from [Link]
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SpringerLink. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... Retrieved from [Link]
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Purdue University. (n.d.). HPLC-MS and HPLC-NMR method development and applications for small molecule bioanalysis. Retrieved from [Link]
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IUPAC. (2023, January 18). Methods for the SI Value Assignment of the Purity of Organic Compounds. Project Details. Retrieved from [Link]
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ResearchGate. (n.d.). Purity comparison by NMR and HPLC. Retrieved from [Link]
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ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]
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ChemRxiv. (2025, April 10). qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. Retrieved from [Link]
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International Union of Pure and Applied Chemistry (IUPAC). (n.d.). Homepage. Retrieved from [Link]
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SPECIFIC POLYMERS. (2024, July). HPLC, a modular technique that complements NMR. Retrieved from [Link]
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DiVA portal. (2020). Quantitative NMR spectroscopy on fluorine-containing drugs. Retrieved from [Link]
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ACS Omega. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions. Retrieved from [Link]
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National Institutes of Health (NIH). (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions. Retrieved from [Link]
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De Gruyter. (2020, October 30). IUPAC/CITAC Guide: Evaluation of risks of false decisions in conformity assessment. Retrieved from [Link]
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IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]
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PubChem. (n.d.). 1,3,5-Trifluorobenzene. Retrieved from [Link]
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MDPI. (2022). 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3-Trichloro-5-(trifluoromethyl)benzene. Retrieved from [Link]
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assessing the electro-optical properties of liquid crystal mixtures containing 1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of high-performance liquid crystal displays (LCDs) and advanced photonic applications, the quest for materials with superior electro-optical properties is perpetual. This guide provides an in-depth comparison of liquid crystal mixtures containing 1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene, a representative of the fluorinated terphenyl class of liquid crystals, against the well-established benchmark, the E7 liquid crystal mixture. By delving into the causality behind experimental choices and presenting verifiable data, this document serves as a crucial resource for professionals navigating the complexities of liquid crystal material selection.
The Imperative for Advanced Liquid Crystal Materials
The demand for faster switching speeds, higher contrast ratios, and lower power consumption in display technology necessitates the development of novel liquid crystal materials.[1] Fluorinated liquid crystals, particularly those with a terphenyl core, have emerged as promising candidates due to their unique combination of high birefringence, low viscosity, and significant dielectric anisotropy.[2][3] The strategic placement of fluorine atoms on the molecular core significantly influences the material's physical properties, offering a pathway to tailor them for specific applications.[2]
This guide will explore the key performance indicators that define the efficacy of a liquid crystal mixture and provide standardized protocols for their measurement, enabling researchers to make informed decisions in their material selection process.
Key Performance Indicators: A Comparative Analysis
The suitability of a liquid crystal mixture for a given application is determined by a set of critical electro-optical parameters. Here, we compare the anticipated properties of mixtures containing this compound with the known characteristics of the E7 mixture.
| Parameter | Mixtures with this compound (Anticipated) | E7 Liquid Crystal Mixture | Significance in Applications |
| Dielectric Anisotropy (Δε) | High and Positive | Positive (~+13.8)[4] | A large positive Δε is crucial for achieving a low threshold voltage, which translates to lower power consumption in display devices.[5] |
| Birefringence (Δn) | High (>0.2)[2] | High (~0.225 at 589 nm)[6] | High birefringence allows for thinner liquid crystal cells, leading to significantly faster switching times, a critical factor for high-refresh-rate displays.[1][7] |
| Rotational Viscosity (γ₁) | Low | Moderately Low | Lower viscosity directly contributes to faster response times, reducing motion blur in dynamic displays.[8][9] |
| Threshold Voltage (Vth) | Low | Low | A lower threshold voltage reduces the power required to switch the liquid crystal, enhancing energy efficiency.[5] |
| Switching Times (τon, τoff) | Fast (<10 ms) | Moderate | Rapid on and off switching is essential for seamless video playback and reducing image ghosting.[8] |
| Nematic to Isotropic Transition Temperature (TNI) | Wide Range (e.g., >80°C)[8] | ~60.5 °C[4] | A high and stable nematic range ensures reliable device performance across various operating temperatures.[6] |
Experimental Protocols for Electro-Optical Characterization
To ensure scientific integrity, the following standardized protocols are essential for the accurate assessment of liquid crystal properties.
Dielectric Anisotropy (Δε) Measurement
The dielectric anisotropy is the difference in dielectric permittivity of the liquid crystal when measured parallel (ε∥) and perpendicular (ε⊥) to the director axis.[10]
Methodology:
-
Cell Preparation: A liquid crystal cell with transparent indium tin oxide (ITO) electrodes is used. For ε∥, a homeotropic alignment is required, while a planar alignment is needed for ε⊥.
-
Instrumentation: An LCR meter is used to measure the capacitance of the cell.
-
Procedure:
-
Measure the capacitance of the empty cell (C₀).
-
Fill the cell with the liquid crystal mixture.
-
For ε∥, apply a high-frequency electric field to align the molecules perpendicular to the electrodes and measure the capacitance (C∥).
-
For ε⊥, use a cell with a planar alignment layer and measure the capacitance (C⊥).
-
-
Calculation: The dielectric permittivities are calculated using the formula: ε = C_LC / C₀. The dielectric anisotropy is then Δε = ε∥ - ε⊥.
Diagram of Dielectric Anisotropy Measurement Workflow:
Caption: Workflow for determining dielectric anisotropy.
Birefringence (Δn) Measurement
Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the liquid crystal.[11]
Methodology:
-
Instrumentation: An Abbe refractometer or a spectrophotometer-based method can be used.
-
Procedure (Abbe Refractometer):
-
Place a drop of the liquid crystal on the prism of the refractometer.
-
For nₑ, use a polarizing filter to align the light polarization parallel to the liquid crystal director.
-
For nₒ, align the light polarization perpendicular to the director.
-
Measure the refractive indices at a specific wavelength (e.g., 589 nm).
-
-
Calculation: Δn = nₑ - nₒ.
Diagram of Birefringence Measurement Workflow:
Caption: Setup for measuring Vth and switching times.
Conclusion and Future Outlook
The analysis presented in this guide underscores the potential of liquid crystal mixtures containing this compound and similar fluorinated terphenyl compounds to outperform traditional materials like the E7 mixture in demanding display and photonic applications. The anticipated lower viscosity and higher dielectric anisotropy of these advanced materials are expected to translate into faster response times and lower power consumption.
The provided experimental protocols offer a robust framework for the empirical validation of these properties. As research in this field continues, the synthesis of novel liquid crystal structures with even more finely tuned electro-optical characteristics will undoubtedly pave the way for next-generation technologies. For researchers and developers, a thorough understanding and precise measurement of these fundamental properties are paramount to harnessing the full potential of these remarkable materials.
References
- Liquid Crystal in Precision Optical Devices. (n.d.).
-
Luo, Z., et al. (2015). Ultra-low viscosity liquid crystal materials. Optics Express, 23(11), 14339-14344. [8]3. Singh, A. K., & Singh, S. P. (2020). Electric field stimulation on electronic, electro-optical and non-linear optical properties of some fluoro-isothiocyanate and fluorinated alkyl terphenyl liquid crystals: A comparative DFT approach. Journal of Molecular Liquids, 318, 114068.
- Synthesis and properties of terphenyl liquid crystals containing vinyl and multi fluorine. (2017). Chinese Journal of Liquid Crystals and Displays, 32(4), 258-264.
- Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. (2008). Molecular Crystals and Liquid Crystals, 495(1), 182-190.
- Wu, S. T., et al. (1986). Birefringence measurements of liquid crystals. Optical Engineering, 26(2), 117-123.
- Compositional Analysis of Merck E7 Liquid Crystal Intermediates Using UltraPerformance Convergence Chromatography (UPC2) with PDA. (2014).
- Experimental setup for electro-optical measurements. (n.d.).
- Chen, H., et al. (2021). High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays.
- Dabrowski, R., et al. (2011). High Birefringence Liquid Crystals. Crystals, 1(1), 36-60.
- Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. (2008). Molecular Crystals and Liquid Crystals, 495(1), 182-190.
- Gauza, S., et al. (2005). High-contrast vertical alignment of lateral difluoro-terphenyl liquid crystals. Applied Physics Letters, 87(21), 211104.
- Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. (2021). Polymers, 13(16), 2734.
- Luo, Z., et al. (2015). Ultra-low viscosity liquid crystal materials. Optics Express, 23(11), 14339-14344.
- Mazur, R., & Djas, M. (2019). Threshold voltage decrease in a thermotropic nematic liquid crystal doped with graphene oxide flakes. Beilstein Journal of Nanotechnology, 10, 71–78.
- Quantification of Compounds in the E7 Liquid Crystal Mixture by Supercritical Fluid Chromatography with UV Detection. (2015). Agilent Technologies.
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A Comparative Guide to the Synthesis of 1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene: A Modern Cross-Coupling Perspective
Abstract
The synthesis of complex biaryl molecules is a cornerstone of modern drug discovery and materials science. The target molecule, 1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene, presents a unique synthetic challenge due to its specific polyfluorination and substitution pattern. This guide provides an in-depth comparison of several contemporary synthetic strategies for its construction, moving beyond a simple recitation of protocols. We will dissect the mechanistic rationale behind each approach, evaluate their relative merits based on efficiency, scalability, and robustness, and provide detailed experimental frameworks. The primary focus will be on palladium-catalyzed cross-coupling reactions, including the robust Suzuki-Miyaura coupling and the highly reactive Negishi coupling, while also considering the atom-economical direct C-H arylation as a forward-looking alternative. This document is intended for researchers and process chemists seeking to make informed decisions in the synthesis of functionalized biaryl compounds.
Introduction and Retrosynthetic Overview
The target molecule is a substituted biphenyl, the synthesis of which hinges on the formation of a key carbon-carbon bond between two distinct aromatic rings. The choice of which bond-forming strategy to employ has profound implications for the overall efficiency, cost, and environmental impact of the synthesis. The most common and powerful methods for this transformation are transition-metal-catalyzed cross-coupling reactions.[1]
Our analysis will consider four primary retrosynthetic disconnections, each corresponding to a different class of coupling reaction. The central challenge lies in selecting the most strategic disconnection and the corresponding coupling partners that are either commercially available or readily synthesized.
Figure 1: High-level retrosynthetic strategies for the target biaryl compound.
The Suzuki-Miyaura Coupling: The Industry Workhorse
The Suzuki-Miyaura coupling is arguably the most widely used method for biaryl synthesis due to its operational simplicity, the high stability and low toxicity of boronic acid reagents, and its exceptional tolerance of diverse functional groups.[2][3] The reaction involves a palladium-catalyzed coupling between an organohalide and an organoboron species, typically in the presence of a base.
Strategic Breakdown
For our target molecule, two primary Suzuki disconnections are logical:
-
Route A1 (Recommended): Coupling of (3,4,5-trifluorophenyl)boronic acid (1) with a halide derivative of the 2-fluoro-4-propylphenylbenzene core, such as 1-bromo-4-(2-fluoro-4-propylphenyl)benzene (2) .
-
Route A2: Coupling of 1-bromo-3,4,5-trifluorobenzene (3) with (4-(2-fluoro-4-propylphenyl)phenyl)boronic acid (4) .
Route A1 is generally preferred due to the commercial availability and stability of (3,4,5-trifluorophenyl)boronic acid.[4] The synthesis of the alternative boronic acid 4 would add complexity and steps to the overall sequence.
Figure 2: Proposed workflow for the synthesis via the Suzuki-Miyaura coupling (Route A1).
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for analogous biaryl syntheses.[2]
Materials:
-
1-bromo-4-(2-fluoro-4-propylphenyl)benzene (1.0 eq)
-
(3,4,5-Trifluorophenyl)boronic acid (1.2 eq)[4]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-bromo-4-(2-fluoro-4-propylphenyl)benzene, (3,4,5-trifluorophenyl)boronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per mmol of aryl bromide).
-
Degas the mixture by bubbling N₂ or Ar through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the final product.
Causality Behind Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust, air-stable precatalyst. The bulky, electron-rich dppf ligand facilitates both the oxidative addition of the aryl bromide and the final reductive elimination step, leading to higher yields.
-
Base & Solvent: An aqueous base like K₂CO₃ in a dioxane/water system is standard. The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. Water increases the solubility of the base and can accelerate the reaction.
The Negishi Coupling: A High-Reactivity Alternative
The Negishi coupling utilizes highly reactive organozinc reagents, which often allows for reactions to proceed under milder conditions or with less reactive coupling partners (e.g., aryl chlorides) compared to the Suzuki coupling.[5][6] While powerful, this method requires stricter anhydrous conditions due to the moisture sensitivity of the organozinc intermediates.
Synthetic Approach
The most practical Negishi approach would mirror Suzuki Route A1, involving the coupling of an arylzinc reagent with 1-bromo-3,4,5-trifluorobenzene.
Workflow:
-
Prepare Arylzinc Reagent: The arylzinc species [4-(2-fluoro-4-propylphenyl)phenyl]zinc chloride is prepared in situ. This typically involves a lithium-halogen exchange from the corresponding aryl bromide followed by transmetalation with zinc chloride (ZnCl₂).
-
Coupling: The freshly prepared organozinc reagent is then coupled with 1-bromo-3,4,5-trifluorobenzene using a palladium catalyst.
Experimental Protocol: Negishi Coupling
Materials:
-
1-bromo-4-(2-fluoro-4-propylphenyl)benzene (1.1 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)
-
Zinc Chloride (ZnCl₂) (1.2 eq, 0.5 M solution in THF, anhydrous)
-
1-bromo-3,4,5-trifluorobenzene (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve 1-bromo-4-(2-fluoro-4-propylphenyl)benzene in anhydrous THF in a flame-dried, N₂-purged flask.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-BuLi dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes.
-
To this aryllithium solution, add the anhydrous ZnCl₂ solution dropwise at -78 °C. Allow the mixture to slowly warm to room temperature and stir for 1 hour to ensure complete transmetalation.
-
In a separate flask, add 1-bromo-3,4,5-trifluorobenzene and Pd(PPh₃)₄.
-
Transfer the prepared organozinc solution to the second flask via cannula under a positive N₂ pressure.
-
Heat the reaction mixture to 60 °C and stir for 4-8 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography as described for the Suzuki route.
Direct C-H Arylation: An Atom-Economical Frontier
Direct C-H arylation represents a more sustainable approach by avoiding the synthesis of pre-functionalized organometallic reagents (boron, zinc, tin).[1] This strategy involves the coupling of an aryl halide directly with a C-H bond of another arene. For our target, this would ideally involve coupling 1-bromo-4-(2-fluoro-4-propylphenyl)benzene with 1,2,3-trifluorobenzene .
The C-H bonds on 1,2,3-trifluorobenzene are activated towards certain types of C-H functionalization pathways (like concerted metalation-deprotonation) due to the electron-withdrawing nature of the fluorine atoms.[7]
Rationale and Challenges:
-
Advantages: Fewer synthetic steps, reduced waste (no metallic byproducts from the organometallic reagent).
-
Challenges: The primary obstacle is regioselectivity . 1,2,3-trifluorobenzene has two different C-H bonds. While the C-H bond at the 5-position is sterically most accessible, achieving exclusive selectivity can be difficult and often requires extensive catalyst and ligand screening. Competing homo-coupling of the aryl halide can also be a significant side reaction.[8]
Figure 3: Simplified catalytic cycle for a direct C-H arylation pathway.
Comparative Analysis and Recommendation
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Stille/Kumada Couplings | Direct C-H Arylation |
| Robustness & Reliability | Very High | High | Medium-High | Medium |
| Functional Group Tolerance | Excellent | Excellent | Good (Stille) / Poor (Kumada) | Good |
| Reaction Conditions | Mild (often aqueous) | Mild (strict anhydrous) | Varies (often harsh for Kumada) | Often requires high temp. |
| Reagent Availability | Excellent (Boronic acids) | Good (Zinc salts) | Fair (Organotins/Grignards) | Excellent (Arenes) |
| Toxicity/Safety | Low | Moderate (pyrophoric BuLi) | High (Organotins) / Moderate (Grignards) | Low |
| Atom Economy | Good | Good | Good | Excellent |
| Predictability | High | High | High | Low to Medium (Regioselectivity) |
| Scalability | Excellent | Good | Fair | Challenging |
Final Recommendation
For the synthesis of This compound in a research or early drug development setting, the Suzuki-Miyaura coupling (Route A1) stands out as the most pragmatic and reliable strategy. Its high degree of predictability, tolerance for the fluorine and alkyl functionalities present in the substrates, and the operational simplicity make it the superior choice. The required (3,4,5-trifluorophenyl)boronic acid is readily accessible, and the synthesis of the key aryl bromide partner is straightforward.
The Negishi coupling serves as an excellent secondary option, particularly if the Suzuki reaction proves sluggish for unforeseen reasons. Its higher reactivity could be advantageous, but this comes at the cost of more demanding experimental conditions.
Direct C-H arylation , while intellectually appealing for its elegance and atom economy, remains a higher-risk, higher-reward strategy for this specific target. The potential for regioselectivity issues makes it more suitable for an exploratory research program rather than a target-oriented synthesis where reliability is paramount.
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)acetophenone Derivatives.
- BoroPharm. (2025). Suzuki Coupling with 2,3,5-Trifluorophenylboronic Acid: A Key for Organic Synthesis.
-
Fagnou, K., & Stuart, D. R. (2006). Catalytic intermolecular direct arylation of perfluorobenzenes. Journal of the American Chemical Society, 128(27), 8754-8756. Retrieved from [Link]
-
ResearchGate. (n.d.). Two alternative routes towards the synthesis of biaryls 3a–c. Retrieved from [Link]
-
Leow, D., et al. (2011). meta-Selective C–H Arylation of Fluoroarenes and Simple Arenes. Angewandte Chemie International Edition, 50(12), 2774-2778. Retrieved from [Link]
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
-
Kim, D., et al. (2020). The site-selectivity and mechanism of Pd-catalyzed C(sp2)–H arylation of simple arenes. Chemical Science, 11(43), 11785-11795. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of biaryls. Retrieved from [Link]
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Goossen, L. J., et al. (2001). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters, 3(8), 1129-1131. Retrieved from [Link]
-
Nakao, Y., et al. (2022). The Kumada–Tamao–Corriu Coupling Reaction Catalyzed by Rhodium–Aluminum Bimetallic Complexes. Organic Letters, 24(16), 3045-3050. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]
-
Ackermann, L., et al. (2016). Ru-Catalyzed C–H Arylation of Fluoroarenes with Aryl Halides. Journal of the American Chemical Society, 138(10), 3424-3433. Retrieved from [Link]
-
Buchwald, S. L., & Martin, R. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(46), 15154-15158. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of biphenyl derivatives via Negishi cross coupling reaction. Retrieved from [Link]
-
Knochel, P., et al. (2015). Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis, 5(5), 2977-2989. Retrieved from [Link]
-
Organic Syntheses. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2015). Kumada–Grignard-type biaryl couplings on water. Nature Communications, 6, 7478. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Limberakis, C. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 70-103). Royal Society of Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
The Influence of Molecular Architecture on the Mesomorphic Properties of Terphenyl-Based Liquid Crystals: A Comparative Guide
The rigid, calamitic (rod-like) structure of the p-terphenyl core has long established it as a foundational element in the design of high-performance liquid crystal materials. Its inherent anisotropy and thermal stability make it an ideal scaffold for creating materials with the specific mesomorphic properties required for advanced optical and electronic applications. However, the liquid crystalline behavior of the parent p-terphenyl is limited. It is through precise chemical modification of this core that a rich variety of liquid crystal phases with tailored transition temperatures, optical anisotropies, and dielectric properties can be achieved.
This guide provides an in-depth comparison of how different structural modifications to the terphenyl framework influence its liquid crystal properties. We will explore the causal relationships between molecular structure and mesophase behavior, supported by experimental data from the literature. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and characterization of novel liquid crystalline materials.
The Terphenyl Core: A Versatile Platform for Liquid Crystal Design
The fundamental structure of p-terphenyl, consisting of three co-axially linked benzene rings, provides the necessary rigidity and aspect ratio to promote the formation of anisotropic liquid crystalline phases upon heating. The extended π-electron system of the terphenyl core also contributes to a high degree of polarizability, which is crucial for inducing the intermolecular interactions that stabilize mesophases.
The key to unlocking the diverse liquid crystal properties of terphenyls lies in the strategic placement of terminal and lateral substituents. These modifications allow for the fine-tuning of molecular shape, polarity, and intermolecular forces, thereby dictating the type of mesophase formed (e.g., nematic, smectic) and the temperature range over which it is stable.
Comparative Analysis of Terphenyl Derivatives
The Influence of Terminal Alkyl and Alkoxy Chains
The length and nature of terminal flexible chains attached to the p-terphenyl core play a pivotal role in modulating the melting and clearing points, as well as the type of mesophase observed.
-
Alkyl Chains: The addition of terminal alkyl chains (R) to the terphenyl core, as seen in 4-alkyl-4''-cyanoterphenyls, is a common strategy to lower the melting point and induce mesomorphism. As the length of the alkyl chain increases, there is a general trend of decreasing melting points and the emergence of smectic phases in addition to the nematic phase. This is due to the increased van der Waals interactions between the aliphatic chains, which favor a more ordered, layered smectic arrangement.
-
Alkoxy Chains: Replacing alkyl with alkoxy chains (OR) generally leads to an increase in the clearing temperature (the temperature at which the liquid crystal transitions to an isotropic liquid). The oxygen atom in the alkoxy group introduces a dipole moment and increases the overall polarizability of the molecule, leading to stronger intermolecular interactions and a more stable mesophase. Similar to alkyl chains, increasing the length of the alkoxy chain tends to promote the formation of smectic phases.
| Compound Class | Representative Structure | Typical Mesophases | Key Structural Influence |
| 4-Alkyl-4''-cyanoterphenyls | R-(C₆H₄)₃-CN | Nematic, Smectic A | Chain length influences melting point and smectic phase induction. |
| 4-Alkoxy-4''-cyanoterphenyls | RO-(C₆H₄)₃-CN | Nematic, Smectic A, Smectic C | Higher clearing points compared to alkyl analogues due to increased polarizability.[1] Promotes smectic phases. |
The Role of the Cyano Group
The terminal cyano (-CN) group is a powerful electron-withdrawing group that is frequently incorporated into terphenyl liquid crystal design. Its strong dipole moment perpendicular to the long molecular axis significantly impacts the dielectric anisotropy of the material, making it suitable for display applications. The strong polar nature of the cyano group also contributes to the stability of the nematic phase through dipole-dipole interactions.[1]
The Effect of Fluorine Substitution
The strategic placement of fluorine atoms on the terphenyl core is a versatile tool for fine-tuning liquid crystal properties. Due to fluorine's high electronegativity and small size, its incorporation can lead to:
-
Reduced Viscosity and Melting Point: Lateral fluorine substitution can disrupt crystal packing, leading to lower melting points and reduced viscosity in the mesophase.
-
Modified Dielectric Anisotropy: The position of the fluorine atom(s) can be used to tailor the dielectric anisotropy of the molecule.
-
Enhanced Thermal and Chemical Stability: Fluorinated compounds often exhibit improved stability.
A comparative study on 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyls with varying numbers of fluorine atoms in the mesogenic core revealed that an increase in the number of fluorine atoms leads to a lower clearing point.[2] This is attributed to the increased molecular breadth and altered intermolecular interactions.
| Compound Class | Representative Structure | Key Property Modifications | Reference |
| Fluorinated Terphenyls | (F)ₓ-(C₆H₄)₃-R | Lower melting points, reduced viscosity, tailored dielectric anisotropy, enhanced stability. | [2] |
Experimental Characterization of Terphenyl Liquid Crystals
The characterization of the mesomorphic properties of terphenyl derivatives relies on a combination of experimental techniques. The following protocols outline the standard procedures for identifying and characterizing liquid crystal phases.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and characterization of terphenyl liquid crystals.
Protocol 1: Polarized Optical Microscopy (POM)
Principle: POM is the primary technique for the visual identification of liquid crystal phases. Anisotropic liquid crystal phases are birefringent, meaning they have different refractive indices for light polarized in different directions. When a birefringent sample is placed between two crossed polarizers, it appears bright against a dark background, and the specific arrangement of molecules in each mesophase gives rise to a characteristic optical texture.
Experimental Choices & Causality:
-
Sample Preparation: A small amount of the terphenyl sample is placed between a clean microscope slide and a coverslip. The sample is heated to its isotropic phase to ensure uniform spreading and then cooled slowly. This "sandwich cell" configuration provides a thin, uniform film for observation.
-
Hot Stage: A hot stage with a programmable temperature controller is essential for observing phase transitions as a function of temperature. By carefully heating and cooling the sample, the temperatures at which textures change can be accurately determined, corresponding to phase transitions.
-
Crossed Polarizers: The use of crossed polarizers is fundamental. Isotropic liquids and cubic phases will appear dark, while anisotropic liquid crystal phases will exhibit distinct textures and colors.
Step-by-Step Methodology:
-
Place a small amount (a few milligrams) of the purified terphenyl derivative onto a clean microscope slide.
-
Cover the sample with a clean coverslip and place it on the hot stage of the polarizing microscope.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) until it melts into the isotropic liquid phase. The field of view should become dark.
-
Cool the sample slowly (e.g., 1-5 °C/min) while observing the changes in the optical texture through the eyepieces.
-
Record the temperatures at which new textures appear. These correspond to the phase transition temperatures.
-
Capture images of the characteristic textures for each mesophase (e.g., Schlieren texture for nematic, focal-conic fan texture for smectic A).
Protocol 2: Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow into or out of a sample as a function of temperature. Phase transitions in liquid crystals are accompanied by a change in enthalpy, which is detected as a peak in the DSC thermogram. This technique provides quantitative data on the transition temperatures and the enthalpy changes associated with each transition.
Experimental Choices & Causality:
-
Hermetically Sealed Pans: Aluminum pans are used to contain the sample. They are hermetically sealed to prevent any loss of sample due to sublimation at elevated temperatures, ensuring accurate measurements.
-
Inert Atmosphere: The measurements are carried out under an inert nitrogen atmosphere to prevent oxidative degradation of the organic terphenyl sample at high temperatures.
-
Heating and Cooling Cycles: Performing both heating and cooling cycles is crucial. This helps to identify enantiotropic (observed on both heating and cooling) and monotropic (observed only on cooling) phase transitions. The second heating run is often used for data analysis as it provides information on a sample with a well-defined thermal history.
Step-by-Step Methodology:
-
Accurately weigh 2-5 mg of the terphenyl sample into a clean aluminum DSC pan.
-
Hermetically seal the pan with an aluminum lid.
-
Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
-
Purge the DSC cell with dry nitrogen gas.
-
Equilibrate the sample at a temperature below its lowest expected transition.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.
-
Hold the sample in the isotropic phase for a few minutes to erase any previous thermal history.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
Perform a second heating scan.
-
Analyze the thermogram to determine the peak temperatures (transition temperatures) and the integrated peak areas (enthalpy of transition).
Protocol 3: X-ray Diffraction (XRD)
Principle: XRD is used to determine the molecular arrangement and structural parameters of liquid crystal phases. The ordered arrangement of molecules in a mesophase diffracts X-rays in a characteristic pattern. For example, in a smectic phase, the layered structure gives rise to a sharp diffraction peak at a small angle, from which the layer spacing can be calculated.
Experimental Choices & Causality:
-
Aligned Samples: For detailed structural analysis, it is often necessary to align the liquid crystal sample. This can be achieved by applying an external magnetic or electric field, or by using surface-treated glass slides. Alignment simplifies the diffraction pattern and allows for a more straightforward interpretation.
-
Temperature Control: A variable-temperature sample stage is essential to perform XRD measurements within the temperature range of each mesophase, as identified by POM and DSC.
Step-by-Step Methodology:
-
Load the terphenyl sample into a thin-walled glass capillary tube or prepare an aligned sample between two glass slides.
-
Mount the sample on a goniometer equipped with a temperature-controlled stage.
-
Heat or cool the sample to the desired temperature within a specific mesophase.
-
Expose the sample to a monochromatic X-ray beam.
-
Collect the diffracted X-rays using a 2D detector.
-
Analyze the diffraction pattern to determine the phase symmetry, layer spacing (for smectic phases), and correlation lengths.
Structure-Property Relationships Summarized
The following diagram illustrates the key molecular modifications and their resulting impact on the liquid crystal properties of terphenyls.
Caption: Correlation of molecular structure modifications with the liquid crystal properties of terphenyls.
Conclusion
The p-terphenyl scaffold provides a robust and versatile platform for the rational design of liquid crystalline materials with a wide range of properties. By carefully selecting and positioning terminal and lateral substituents, it is possible to exert precise control over the mesophase behavior, transition temperatures, and key physical parameters such as dielectric anisotropy and viscosity. A thorough understanding of these structure-property relationships, coupled with rigorous experimental characterization using techniques such as polarized optical microscopy, differential scanning calorimetry, and X-ray diffraction, is essential for the development of next-generation liquid crystal materials for advanced technologies.
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The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. ResearchGate. [Link]
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Synthesis and properties of terphenyl liquid crystals containing vinyl and multi fluorine. ResearchGate. [Link]
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The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. ACS Publications. [Link]
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A Comparative Guide to the Long-Term Stability and Reliability of Advanced Fluorinated Liquid Crystal Materials in High-Performance Displays
This guide provides an in-depth analysis of the long-term stability and reliability of electronic devices utilizing advanced fluorinated liquid crystal compounds, with a specific focus on materials from the 1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene family. This class of materials is integral to the performance of modern liquid crystal displays (LCDs), particularly in applications demanding high reliability and extended operational lifetimes. This document will delve into the inherent properties of these materials, compare their performance with alternative liquid crystal technologies, and provide detailed experimental protocols for evaluating their long-term stability. This information is intended for researchers, scientists, and drug development professionals who utilize high-performance displays in their work and require a deep understanding of the underlying technology.
The Critical Role of Fluorinated Liquid Crystals in Modern Electronics
The demand for high-resolution, low-power, and long-lasting displays has driven significant advancements in liquid crystal (LC) technology. Fluorinated liquid crystals, a class of molecules characterized by the presence of fluorine atoms on the benzene rings, have emerged as a cornerstone of modern LCDs. The specific compound this compound represents a sophisticated example of these materials, engineered to exhibit a unique combination of properties essential for high-performance displays.
The introduction of fluorine imparts several key advantages:
-
Optimized Dielectric Anisotropy: Fluorine's high electronegativity allows for precise tuning of the dielectric anisotropy of the LC molecule. This is crucial for achieving low threshold voltages, which translates to lower power consumption in the final device.
-
Reduced Viscosity: Fluorinated compounds often exhibit lower rotational viscosity, enabling faster switching speeds and improved response times, which are critical for displaying fast-moving images without motion blur.
-
Enhanced Chemical and Photochemical Stability: The strong carbon-fluorine bond contributes to the overall stability of the molecule, making it more resistant to degradation from environmental factors such as UV light and heat. This inherent stability is a primary contributor to the long operational lifetime of devices.
The following diagram illustrates the logical flow from material properties to device performance:
Caption: Relationship between material properties and device performance.
Comparative Analysis of Liquid Crystal Technologies
While fluorinated liquid crystals offer a compelling set of advantages, it is essential to understand their performance in the context of other available technologies. This section provides a comparative overview of different liquid crystal families and their impact on device reliability.
| Feature | Fluorinated Nematic LCs | Cyano-based Nematic LCs | Ferroelectric LCs (FLCs) |
| Switching Speed | Fast (ms) | Moderate (ms) | Very Fast (µs) |
| Operating Voltage | Low | Moderate | Low |
| Long-Term Stability | Excellent | Good, but susceptible to ionic impurities | Moderate, can be prone to alignment degradation |
| Key Advantage | Balanced performance and high reliability | High birefringence | Ultrafast switching |
| Common Application | High-performance monitors, mobile displays | Older generation displays | Specialized high-speed shutters, microdisplays |
In-depth Analysis:
The primary advantage of fluorinated nematic LCs, such as those based on the this compound structure, lies in their exceptional long-term stability. Unlike older cyano-based materials, they are less prone to degradation that can lead to an increase in ionic impurities and a subsequent decrease in the voltage holding ratio (VHR), a critical parameter for display quality. While ferroelectric LCs offer superior switching speeds, their more complex alignment requirements can make them more susceptible to mechanical shock and thermal stress-induced degradation over long operational periods.
Experimental Protocols for Assessing Long-Term Stability and Reliability
To ensure the long-term performance of devices utilizing advanced liquid crystal materials, a rigorous suite of reliability tests is essential. These tests are designed to accelerate the aging process and identify potential failure mechanisms.
Accelerated Lifetime Testing
Accelerated lifetime testing exposes the device to stresses beyond its normal operating conditions to predict its lifespan. Key stress factors include temperature, humidity, and voltage.[1][2]
Experimental Workflow:
Caption: Workflow for accelerated lifetime testing of LCDs.
Step-by-Step Protocol:
-
Sample Preparation: A statistically significant number of display devices are selected for testing.
-
Initial Characterization: Baseline measurements of key performance parameters, such as contrast ratio, response time, and voltage holding ratio (VHR), are recorded under standard operating conditions.
-
Stress Application: The devices are placed in environmental chambers and subjected to a combination of elevated temperature, humidity, and voltage. Typical stress conditions might be 60°C, 90% relative humidity, and 1.5 times the normal operating voltage.
-
Periodic Measurements: At predetermined intervals, the devices are temporarily returned to standard conditions, and the key performance parameters are re-measured.
-
Failure Analysis: A device is considered to have failed when one or more of its performance parameters fall outside of a predefined specification. Common failure modes in LCDs include misalignment of the liquid crystal molecules and degradation of the alignment layer.[2]
-
Data Analysis: The failure data is analyzed using statistical models, such as the Weibull distribution, to predict the mean time to failure (MTTF) under normal operating conditions.[1]
Environmental Stress Testing
This suite of tests evaluates the device's robustness against various environmental conditions it might encounter during its operational life.
| Test Type | Description | Purpose |
| High-Temperature Storage | Storage at a high temperature (e.g., 85°C) for an extended period (e.g., 1000 hours). | To assess the thermal stability of the liquid crystal material and other components. |
| Low-Temperature Storage | Storage at a low temperature (e.g., -40°C) for an extended period. | To evaluate the potential for liquid crystal crystallization and other low-temperature-induced failures. |
| Temperature Cycling | Rapidly cycling the device between high and low temperatures.[3] | To assess the device's resistance to thermal shock and fatigue.[3] |
| Humidity Testing | Exposure to high humidity at elevated temperatures. | To evaluate the device's resistance to moisture ingress, which can cause corrosion and degradation of the polarizers and alignment layers. |
| Mechanical Shock and Vibration | Subjecting the device to controlled shocks and vibrations. | To assess the mechanical integrity of the display assembly.[4] |
Failure Mechanisms in Devices with Fluorinated Liquid Crystals
While highly reliable, devices using fluorinated liquid crystals are not immune to failure. Understanding the potential failure mechanisms is crucial for designing robust devices and interpreting reliability data.
-
Alignment Layer Degradation: The thin polymer layers that align the liquid crystal molecules can degrade over time due to heat, UV exposure, or electrochemical reactions. This can lead to a loss of contrast and the appearance of visual defects.
-
Sealant Failure: The seal that contains the liquid crystal material can fail, allowing moisture and other contaminants to enter the display, leading to degradation of the LC material and internal components.
-
Electrode Corrosion: In the presence of moisture and ionic impurities, the transparent electrodes can corrode, leading to line defects and other display artifacts.
-
UV Degradation: Although more stable than other materials, prolonged exposure to high-intensity UV light can eventually cause some degradation of the liquid crystal molecules and polarizers.[5]
Conclusion
The long-term stability and reliability of electronic devices are critically dependent on the quality and robustness of the constituent materials. Advanced fluorinated liquid crystals, exemplified by the this compound family, offer a superior combination of low power consumption, fast response times, and exceptional stability, making them the material of choice for high-performance displays. A thorough understanding of their properties, coupled with rigorous experimental validation through accelerated lifetime and environmental stress testing, is essential for developing the next generation of reliable and long-lasting electronic devices. The protocols and comparative data presented in this guide provide a framework for researchers and engineers to assess and select the most appropriate materials for their specific applications.
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Kitagawa, K., Toriyama, K., & Kanuma, Y. (1984). Reliability of Liquid Crystal Display. IEEE Transactions on Reliability, R-33(3), 213-218. [Link]
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Krasniak, M. A., & Binda, P. (2015). The (un)suitability of modern liquid crystal displays (LCDs) for vision research. Frontiers in Psychology, 6, 337. [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for Fluorinated Biphenyl Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of fluorinated biphenyls represents a critical step in the creation of novel therapeutics and advanced materials. The strategic incorporation of fluorine atoms into a biphenyl scaffold can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the crucial carbon-carbon bond that defines these structures. However, the success of this reaction is profoundly dependent on the choice of the palladium catalyst. This guide provides an in-depth, objective comparison of various palladium catalyst systems for the synthesis of fluorinated biphenyls, supported by experimental data to inform your selection and optimize your synthetic strategies.
The Crucial Role of the Palladium Catalyst in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organic halide or pseudohalide in the presence of a base.[1][2] The catalytic cycle, a cornerstone of this transformation, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The palladium catalyst is central to each of these steps, and its nature dictates the efficiency and scope of the reaction, particularly when dealing with the electronically demanding synthesis of fluorinated biphenyls.
The presence of electron-withdrawing fluorine atoms on the aryl halide can render the oxidative addition step more facile. Conversely, fluorinated arylboronic acids can be less nucleophilic, potentially slowing down the transmetalation step.[4] Therefore, the choice of an appropriate palladium catalyst and ligand system is paramount to navigate these electronic effects and achieve high yields.
Comparative Analysis of Palladium Catalyst Systems
We will now delve into a comparative analysis of three major classes of palladium catalysts employed in the synthesis of fluorinated biphenyls: the traditional Tetrakis(triphenylphosphine)palladium(0), modern Buchwald phosphine ligand systems, and heterogeneous palladium on carbon catalysts.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: The Workhorse Catalyst
For decades, Pd(PPh₃)₄ has been a widely used, commercially available, and relatively inexpensive catalyst for a plethora of cross-coupling reactions.[5] It is a pre-formed Pd(0) complex, meaning it can directly enter the catalytic cycle without an in-situ reduction step.[3]
Performance Insights:
While effective for many standard Suzuki-Miyaura couplings, Pd(PPh₃)₄ can exhibit limitations when synthesizing more complex or sterically hindered biphenyls, including some fluorinated derivatives. The triphenylphosphine ligand, while versatile, is not as electron-rich or bulky as the ligands in more modern systems, which can lead to slower reaction rates and the need for higher catalyst loadings.[6] Furthermore, Pd(PPh₃)₄ is known to be air- and thermally sensitive, requiring careful handling and storage.
A study on the synthesis of novel difluorinated biphenyl compounds utilized Pd(PPh₃)₄, achieving an average yield of 78% for a range of substrates.[7] This demonstrates its utility, though often requiring elevated temperatures and longer reaction times.
Buchwald Phosphine Ligand Systems: The Modern Standard for High Performance
The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling reactions.[8] These ligands, when paired with a palladium source like Pd(OAc)₂ or as part of a pre-formed "precatalyst," create highly active and stable catalytic systems. Buchwald precatalysts are air- and moisture-stable Pd(II) complexes that are readily activated under reaction conditions to generate the active Pd(0) species.[9]
Performance Insights:
Buchwald ligands and precatalysts are renowned for their broad substrate scope, tolerance of functional groups, and ability to facilitate challenging couplings, including those involving electron-deficient substrates.[10] Ligands such as SPhos and XPhos are particularly effective for the synthesis of fluorinated biphenyls, often providing higher yields in shorter reaction times and at lower catalyst loadings compared to Pd(PPh₃)₄.[5] The third-generation (G3) and fourth-generation (G4) Buchwald precatalysts offer enhanced stability and solubility, further improving their practicality.[8] For instance, XPhos Pd G3 is an excellent reagent for Suzuki cross-coupling reactions involving unstable boronic acids, a common challenge in complex syntheses.[11]
Palladium on Carbon (Pd/C): The Heterogeneous and Recyclable Option
Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst that offers significant practical advantages, including ease of separation from the reaction mixture by simple filtration and the potential for recycling.[7] This makes it an attractive option for large-scale industrial applications where cost and metal contamination are major concerns.[12][13]
Performance Insights:
While offering operational simplicity, Pd/C typically requires more forcing reaction conditions (higher temperatures and longer reaction times) compared to its homogeneous counterparts.[7] Its catalytic activity can also be lower, necessitating higher catalyst loadings. However, recent advancements have led to the development of highly active Pd/C catalysts. For example, a protocol for the synthesis of fluorinated liquid-crystalline compounds using a Pd/C catalyst under mild reaction conditions has been reported.[7] A study on the synthesis of fluorinated biphenyl derivatives using Pd nanoparticles supported on COOH-modified graphene (a form of heterogeneous catalyst) reported high turnover frequencies (TOFs) and good reusability over five cycles.[14]
Quantitative Performance Comparison
The following table provides a comparative overview of the performance of different palladium catalysts for the synthesis of fluorinated biphenyls, with data collated from various literature sources. It is important to note that direct comparison is challenging due to variations in substrates and reaction conditions across different studies.
| Catalyst System | Fluorinated Biphenyl Product | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4,4'-Difluorobiphenyl | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 85 | [15] (representative) |
| Pd(OAc)₂ / SPhos | 4,4'-Difluorobiphenyl | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 | [16] (analogous system) |
| Pd/C (Graphene-COOH supported) | 4,4'-Difluorobiphenyl | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | K₂CO₃ | H₂O | 110 | 3 | ~90 (conversion) | [14] |
Note: The data for Pd(OAc)₂/SPhos is based on a highly analogous system for aryl bromides and is expected to be representative for the synthesis of 4,4'-difluorobiphenyl.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling using a Homogeneous Catalyst (Pd(OAc)₂/SPhos)
This protocol is adapted for the synthesis of 4,4'-difluorobiphenyl and can be modified for other fluorinated biphenyls.
Materials:
-
1-Bromo-4-fluorobenzene (1.0 mmol, 1.0 equiv)
-
4-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-fluorobenzene, 4-fluorophenylboronic acid, and potassium phosphate.
-
Add Pd(OAc)₂ and SPhos to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4,4'-difluorobiphenyl.
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Conclusion and Recommendations
The synthesis of fluorinated biphenyls via the Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method. The choice of the palladium catalyst system is a critical parameter that significantly influences the reaction's outcome.
-
For routine syntheses and cost-sensitive applications , Pd(PPh₃)₄ remains a viable option, though it may require optimization of reaction conditions and careful handling due to its air sensitivity.
-
For challenging couplings, broad substrate scope, and high efficiency , Buchwald phosphine ligand systems , particularly the air- and moisture-stable G3 and G4 precatalysts, are the current gold standard. The higher initial cost of the ligands is often offset by lower catalyst loadings, shorter reaction times, and higher yields.
-
For large-scale industrial processes where catalyst removal and recycling are paramount , heterogeneous Pd/C catalysts offer a compelling "green chemistry" advantage. While they may require more forcing conditions, advancements in catalyst design are continually improving their activity and efficiency.
Ultimately, the optimal catalyst choice will depend on the specific substrates, desired scale, and economic considerations of your project. The information and protocols provided in this guide serve as a robust starting point for your endeavors in the synthesis of these valuable fluorinated biphenyl compounds.
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Espíritu, R. S., et al. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts2017 , 7(3), 76. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Bruno, N. C., & Buchwald, S. L. Palladium Precatalysts For Cross-Coupling Reactions. CiteSeerX. [Link]
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Newman, L. M., et al. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics2018 , 37(11), 1645-1653. [Link]
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Fors, B. P., et al. A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. J. Am. Chem. Soc.2008 , 130(41), 13552-13554. [Link]
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Kinzel, T., et al. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. J. Am. Chem. Soc.2010 , 132(40), 14073-14075. [Link]
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Molecules. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Molecules2021 , 26(12), 3507. [Link]
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National Institutes of Health. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. [Link]
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Miyaura, N., & Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. J. Chem. Soc., Chem. Commun.1979 , (19), 866-867. [Link]
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Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]
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Jaman, Z., et al. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Org. Process Res. Dev.2023 , 27(10), 1764-1777. [Link]
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MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
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National Institutes of Health. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. [Link]
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The Decisive Role of Fluorine Position in Fine-Tuning the Mesomorphic Properties of Terphenyl Liquid Crystals: A Comparative Guide
In the relentless pursuit of advanced liquid crystal (LC) materials for high-performance displays and photonic devices, the strategic fluorination of mesogenic cores has emerged as a cornerstone of molecular design. Among the various scaffolds, terphenyls stand out for their inherent high birefringence and thermal stability.[1] However, the precise placement of fluorine atoms on the terphenyl backbone is not a matter of trivial substitution; it is a powerful tool that dictates the delicate balance of intermolecular forces, ultimately shaping the material's mesomorphic behavior. This guide provides an in-depth evaluation of how the position of fluorine substituents on the terphenyl core profoundly impacts its liquid crystalline properties, offering a comparative analysis supported by experimental data for researchers and professionals in materials science and drug development.
The Causality Behind Fluorination: More Than Just an Electron-Withdrawing Group
The introduction of fluorine into a terphenyl molecule leverages the unique characteristics of this halogen.[2] Its high electronegativity and small van der Waals radius allow for significant alterations in molecular properties without introducing excessive steric hindrance.[3][4] The primary effects of fluorination can be categorized as follows:
-
Dipole Moment Modification: The strong C-F bond dipole moment significantly alters the molecule's overall dipole moment. Lateral fluorination, in particular, can induce or enhance a transverse dipole moment, leading to negative dielectric anisotropy (Δε), a critical property for vertically aligned (VA) mode displays.[5][6]
-
Intermolecular Interaction Tuning: Fluorine substitution modifies the electronic distribution within the aromatic rings, influencing π-π stacking and other non-covalent interactions. This can disrupt crystal packing, leading to lower melting points and a suppression of smectic phases in favor of the desired nematic phase.[7]
-
Steric Effects: While small, the fluorine atom can introduce subtle steric hindrance that affects the planarity of the terphenyl core. This can influence the molecule's aspect ratio and, consequently, its clearing point and birefringence.
The strategic placement of fluorine atoms allows for the fine-tuning of these effects to achieve the desired balance of properties for specific applications.
Comparative Analysis of Fluorine Positional Isomers on Mesomorphic Properties
The impact of fluorine substitution is highly dependent on its position on the terphenyl core. We will consider three primary scenarios: lateral substitution on the central ring, lateral substitution on the terminal rings, and multi-fluorination.
Lateral Fluorination of the Central Phenyl Ring
Placing one or more fluorine atoms on the central phenyl ring of the terphenyl moiety has been shown to be a highly effective strategy for modulating mesomorphic properties.
A study on fluorinated terphenyl LCs with a 3-alkylcyclopentane end group revealed that substitution on the central benzene ring provides the widest nematic temperature range.[8] This is attributed to a significant depression of the melting point while maintaining a relatively high clearing point. The lateral fluorine atom disrupts the co-planarity of the phenyl rings, hindering efficient crystal packing and thereby lowering the energy required to transition into the mesophase.[7]
Lateral Fluorination of Terminal Phenyl Rings
When fluorine atoms are introduced onto the terminal phenyl rings, the effect on mesomorphic properties is also significant, though it can differ from central substitution. These substitutions can also lead to a decrease in melting point. However, the impact on the clearing point and the type of mesophase can be more varied.
For instance, difluoro-substitution on a terminal ring can enhance the molecule's polarity, which may favor the formation of smectic phases in some cases, particularly with longer alkyl chains.[9] However, strategic placement can still yield materials with broad nematic ranges.
The Effect of the Number of Fluorine Substituents
Increasing the number of fluorine substituents generally leads to a more pronounced effect on the mesomorphic properties.
-
Melting and Clearing Points: As the number of fluorine atoms increases, the clearing temperature tends to decrease.[2] This is due to the increasing disruption of the molecular shape and intermolecular attractions that stabilize the mesophase. Similarly, the melting point is often lowered, although this trend can be less predictable and is highly dependent on the substitution pattern.[9]
-
Phase Behavior: A higher degree of fluorination, such as in tetrafluoroterphenyls, can effectively suppress smectic phases, resulting in materials that exhibit a nematic phase over a wide temperature range.[10] Conversely, compounds with fewer fluorine atoms may exhibit more complex phase behavior, including the formation of multiple crystalline phases.[2]
Quantitative Data Summary
The following table summarizes the mesomorphic properties of representative fluorinated terphenyls, illustrating the impact of fluorine position and number.
| Compound ID | Fluorine Position | Alkyl Chains | Phase Transitions (°C) | Nematic Range (°C) | Δε (Dielectric Anisotropy) | Reference |
| 2F5T3 | 2'-fluoro | C5H11, C3H7 | Cr ↔ N 65; N ↔ I 70 | 5 | - | [2] |
| 3F5T3 | 2',3'-difluoro | C5H11, C3H7 | Cr ↔ N ~50; N ↔ I ~60 | ~10 | Negative | [2][6] |
| 4F5T3 | 2',3',5',6'-tetrafluoro | C5H11, C3H7 | Cr ↔ N 33; N ↔ I 69 | 36 | Negative | [9] |
| Compound A | 2-fluoro (central ring) | C3H7-cyclopentyl | Cr 58 N 215 I | 157 | - | [7] |
| Compound B | 3-fluoro (central ring) | C3H7-cyclopentyl | Cr 65 N 228 I | 163 | - | [7] |
Note: The data is compiled from different sources and experimental conditions may vary. "Cr" denotes the crystalline phase, "N" the nematic phase, and "I" the isotropic liquid phase.
Experimental Protocols for Characterization
The evaluation of the mesomorphic properties of novel terphenyl derivatives relies on a suite of standard analytical techniques.
Synthesis of Fluorinated Terphenyls
The synthesis of fluorinated terphenyls typically involves multi-step organic reactions. A common approach is the Suzuki cross-coupling reaction, which allows for the versatile connection of appropriately substituted boronic acids and haloarenes to construct the terphenyl core.
Step-by-Step Protocol for a Typical Suzuki Coupling:
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the brominated biphenyl derivative (1.0 eq.), the fluorinated phenylboronic acid (1.1-1.5 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Base Addition: Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous work-up to remove inorganic salts. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure fluorinated terphenyl.
Characterization of Mesomorphic Properties
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the phase transition temperatures (e.g., melting and clearing points) and their associated enthalpy changes. A small sample (typically 1-5 mg) is heated and cooled at a controlled rate (e.g., 5-10 °C/min) under a nitrogen atmosphere. The transition temperatures are identified as the onset or peak of the endothermic or exothermic events in the DSC thermogram.
-
Polarized Optical Microscopy (POM): POM is used to visually identify the liquid crystalline phases by observing their characteristic textures. The sample is placed on a hot stage between two crossed polarizers. As the temperature is varied, the different mesophases will exhibit unique birefringent textures (e.g., schlieren texture for the nematic phase).
-
Dielectric Spectroscopy: This technique is used to measure the dielectric anisotropy (Δε) of the liquid crystal material. The sample is placed in a cell with electrodes, and its capacitance is measured with the molecules aligned parallel and perpendicular to an applied electric field.
Conclusion and Future Outlook
The strategic placement of fluorine atoms on the terphenyl core is a powerful and versatile tool for the rational design of liquid crystal materials with tailored properties. Lateral fluorination, particularly on the central phenyl ring, has proven to be highly effective in widening the nematic temperature range by depressing the melting point. The number of fluorine substituents also plays a crucial role, with higher degrees of fluorination often leading to the suppression of smectic phases.
Future research in this area will likely focus on more complex fluorination patterns and the synergistic effects of combining fluorination with other structural modifications, such as the introduction of chiral centers or flexible linking groups. The continued exploration of these structure-property relationships will undoubtedly lead to the development of novel terphenyl-based liquid crystals with enhanced performance for next-generation display technologies and other advanced optical applications.
References
- Synthesis of fluorinated terphenyl liquid crystals with 3-propylcyclopentane end group. (2014). Source Not Available.
- Synthesis of fluorinated terphenyl liquid crystals with 3-propylcyclopentane end group. (2014). Source Not Available.
- The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (2025).
- Mesomorphic, dielectric, and optical properties of fluorosubstituted biphenyls, terphenyls, and qu
- Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nem
- Lateral fluoro substituted 4-alkyl-4″-chloro-1,1′:4′,1″-terphenyls and derivatives. Useful high birefringence, high stability liquid crystals. (1993). Liquid Crystals.
- The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC - NIH.
- Elastic and electro-optical properties of flexible fluorinated dimers with neg
- Synthesis and properties of terphenyl liquid crystals containing vinyl and multi fluorine. (2025).
- Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. (2024).
- Synthesis and mesomorphic properties of 1,1-difluoroalkyl-substituted biphenylthienyl and terphenyl liquid crystals. A comparative study of mesomorphic behavior relative to alkyl, alkoxy and alkanoyl analogs.
- The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Semantic Scholar.
- New Self-Organizing Optical Materials and Induced Polymorphic Phases of Their Mixtures Targeted for Energy Investig
- SANS study of partially fluorinated terphenyl liquid crystals under spatial confinement. (2025).
- Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core. (2022). Source Not Available.
- Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene deriv
- Mesomorphic Properties of the Laterally Fluorinated Terphenyl Compounds we Studied.
- Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. MDPI.
- Physical Properties Of Two Fluoro Substituted Alkyl Terphenyls.
- Liquid crystalline blue phase in mixtures of fluorinated compounds with positive and negative dielectric anisotropy and its electro-optic performance. (2025).
- Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. (2025). PMC.
- Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. (2025).
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- 4. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the properties of these new compounds are often not fully characterized, a proactive and rigorous approach to safety and waste management is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene, a complex fluorinated aromatic compound.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is built upon established principles for handling hazardous chemical waste, with a particular focus on the known challenges associated with fluorinated organic molecules. The procedures outlined below are designed to ensure the safety of laboratory personnel, minimize environmental impact, and maintain regulatory compliance.
Hazard Assessment: An Evidence-Based Approach
Lacking specific toxicological data, this compound must be treated as a hazardous substance. This assessment is based on the toxicological profiles of its structural analogues, such as trifluorobenzenes and other fluorinated aromatic compounds.
Anticipated Hazards:
-
Skin and Eye Irritation: Many fluorinated organic compounds are classified as skin and eye irritants.[1][2][3]
-
Respiratory Tract Irritation: Inhalation may cause irritation to the respiratory system.[2][3][4]
-
Environmental Persistence: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds highly resistant to natural degradation.[5][6] This persistence necessitates specialized disposal methods to prevent long-term environmental contamination.
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of highly toxic and corrosive gases, such as hydrogen fluoride (HF).[1]
Therefore, this compound must be managed as hazardous waste through its entire lifecycle in the laboratory, from synthesis to final disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The following table summarizes the minimum required PPE, grounded in best practices for handling hazardous and fluorinated chemicals.[1][7][8]
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Provides complete protection against splashes. Goggles are essential; a face shield offers an additional layer of protection for the entire face. |
| Hands | Double-Gloving: Nitrile or Neoprene Gloves | Fluorinated compounds can be aggressive towards certain materials. Double-gloving provides an extra barrier. Always consult a glove manufacturer's compatibility chart for specific solvents used. |
| Body | Flame-Resistant Laboratory Coat | Protects against splashes and provides a removable barrier in case of a significant spill. |
| Respiratory | Chemical Fume Hood | All handling and waste consolidation must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols. |
The Disposal Workflow: From Bench to Final Disposition
Proper disposal is a systematic process that begins the moment a material is designated as waste. The following workflow ensures safety and compliance at every stage.
Caption: The disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides the detailed actions corresponding to the workflow diagram above.
Part A: In-Laboratory Waste Management
-
Waste Identification and Minimization:
-
Any excess material, contaminated consumables (e.g., pipette tips, weighing paper), or solutions containing this compound must be designated as hazardous waste.
-
Employ microscale experimental techniques where possible to minimize the initial generation of waste.[9]
-
-
Waste Segregation:
-
Crucial Step: This compound is a halogenated organic. It MUST be collected in a waste container specifically designated for "Halogenated Organic Waste." [7][9]
-
Causality: Mixing halogenated and non-halogenated waste streams complicates the final disposal process and significantly increases costs. Furthermore, improper mixing can lead to dangerous chemical reactions.
-
-
Container Selection:
-
Use a chemically compatible, leak-proof container with a screw-top cap.[10][11][12] Suitable materials include High-Density Polyethylene (HDPE) or borosilicate glass.
-
The container must be in good condition, free of cracks or residue on the exterior.[12]
-
Do not fill the container beyond 80% capacity to allow for vapor expansion.[9]
-
-
Labeling:
-
Label the container clearly with the words "Hazardous Waste." [12]
-
List all chemical constituents by their full name—no formulas or abbreviations.[9][12] For example: "Waste this compound in Dichloromethane."
-
Include the approximate concentration of each component.
-
Add appropriate hazard pictograms (e.g., irritant, flammable if in a flammable solvent).
-
Note the date when the first waste was added.
-
-
Storage:
-
Keep the waste container securely closed at all times, except when adding waste.[11][12]
-
Store the container in a designated satellite accumulation area within the lab. This area should be clearly marked.
-
Always use secondary containment , such as a lab tray or plastic bin, to capture any potential leaks.[11][12] The secondary container must be able to hold 110% of the volume of the primary container.[11]
-
Part B: Institutional Handoff and Final Disposal
-
Requesting Pickup:
-
Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[12]
-
-
Recommended Final Disposal Method: High-Temperature Incineration:
-
The most effective and environmentally sound method for destroying persistent fluorinated organic compounds is high-temperature incineration (typically >1,400°C) in a facility specifically licensed to handle hazardous and halogenated waste.[5][13]
-
Scientific Rationale: The extreme stability of the carbon-fluorine bond requires immense energy input to break it apart.[6][13] Standard chemical or biological waste treatment methods are ineffective. High-temperature incineration ensures the complete destruction of the molecule, preventing its release into the environment.
-
Spill and Emergency Procedures
Small Spills (Inside a Fume Hood):
-
Alert colleagues in the immediate area.
-
Wearing your full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[1]
-
Wipe the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm if there is a fire or significant inhalation hazard.
-
Contact your institution's emergency response team or EHS office from a safe location.
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][14]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]
By adhering to this comprehensive guide, you can ensure the safe management and disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
Hazardous Waste Disposal Procedures. Central Washington University. [Link]
-
6 Steps for Proper Hazardous Waste Disposal. EnviroServe. [Link]
-
How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency. [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health. [Link]
-
1,2,4-Trifluorobenzene PubChem CID 67773. PubChem. [Link]
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A Researcher's Guide to the Safe Handling of 1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides essential, experience-driven protocols for the safe handling and disposal of 1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene, a complex fluorinated aromatic compound. Given the potential for this molecule to be a novel chemical entity, we will proceed with a conservative approach, treating it as a substance with unknown toxicological properties until proven otherwise. This guide is designed to be a living document, to be updated as more information about the compound's specific characteristics becomes available.
Hazard Assessment: Understanding the Risks of Fluorinated Aromatic Compounds
While a specific Safety Data Sheet (SDS) for this compound may not be publicly available, we can infer potential hazards from its chemical structure. This molecule is a polyfluorinated aromatic hydrocarbon. Such compounds can present several risks:
-
Dermal Absorption: Fluorinated compounds can sometimes penetrate the skin, leading to systemic toxicity.
-
Respiratory Irritation: If the compound is a powder or volatile, it can be inhaled, potentially causing irritation to the respiratory tract.
-
Ocular Damage: As with many research chemicals, contact with the eyes is likely to cause irritation or serious damage.
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects.
Therefore, our personal protective equipment (PPE) and handling protocols are designed to mitigate these potential routes of exposure.
Core Personal Protective Equipment (PPE) Recommendations
A multi-layered approach to PPE is crucial when handling compounds with unknown toxicity. The following recommendations should be considered the minimum requirement.
Hand Protection: The First Line of Defense
Standard nitrile gloves are a good starting point, but for extended work or in case of a splash, they may not offer sufficient protection.
-
Recommended: Double-gloving with a heavier-duty glove, such as a butyl rubber or Viton™ glove, as the outer layer.
-
Rationale: The inner nitrile glove provides a second barrier in case the outer glove is compromised. Butyl rubber and Viton™ offer superior resistance to a wide range of organic solvents and aromatic compounds.
-
Actionable Step: Always inspect your gloves for any signs of degradation or perforation before and during use. Change gloves immediately if you suspect any contamination.
Eye and Face Protection: Shielding Against Splashes and Aerosols
-
Recommended: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. For procedures with a higher risk of splashing, a full-face shield should be worn over the goggles.
-
Rationale: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against liquid splashes. A face shield offers an additional layer of protection for the entire face.
Protective Clothing: Minimizing Skin Exposure
-
Recommended: A flame-resistant lab coat is essential. For larger quantities or procedures with a high splash potential, a chemically resistant apron or a full-body suit may be necessary.
-
Rationale: The lab coat protects your personal clothing and skin from contamination. Flame-resistant material is a prudent choice when working with organic compounds, which are often flammable.
Respiratory Protection: Preventing Inhalation
The need for respiratory protection depends on the physical form of the compound and the procedure being performed.
-
Recommended: If the compound is a powder or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required. All work with the solid compound should be performed in a certified chemical fume hood.
-
Rationale: The combination cartridge provides protection against potentially volatile organic components, while the P100 filter removes fine particulates.
Operational Plan: A Step-by-Step Guide to Safe Handling
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for the handling of this compound.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Assemble all necessary equipment and PPE before handling the chemical.
-
Prepare a waste container specifically for this compound and its contaminated materials.
-
-
Handling:
-
Don your full PPE before entering the designated work area.
-
When weighing the solid compound, do so within the fume hood to minimize the risk of inhalation.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers with the compound tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate the work area thoroughly with an appropriate solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of all contaminated materials, including gloves and disposable labware, in the designated waste container.
-
Wash your hands thoroughly with soap and water after removing your PPE.
-
Disposal Plan: Responsible Stewardship
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a clearly labeled, sealed waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for halogenated organic waste.
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: Evacuate the area and alert your EHS office. Do not attempt to clean up a large spill without proper training and equipment.
Summary of Personal Protective Equipment
| Protection Type | Minimum Requirement | Recommended for Higher Risk |
| Hand | Nitrile Gloves (Double-Gloved) | Butyl Rubber or Viton™ Outer Glove |
| Eye | Chemical Splash Goggles (ANSI Z87.1) | Full-Face Shield over Goggles |
| Body | Flame-Resistant Lab Coat | Chemically Resistant Apron or Suit |
| Respiratory | Work in a Fume Hood | NIOSH-Approved Respirator with Organic Vapor/P100 Cartridge |
PPE Selection Workflow
Caption: A workflow diagram for selecting the appropriate PPE when handling this compound.
References
-
General Guidance on Handling Hazardous Chemicals
- Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
- Source: N
-
URL: [Link]
-
Information on Glove Selection
- Title: Glove Selection and Usage
- Source: University of California, Berkeley Environmental Health & Safety
-
URL: [Link]
-
Respiratory Protection Standards
- Title: NIOSH Guide to the Selection and Use of Particulate Respir
- Source: National Institute for Occup
-
URL: [Link]
- Safety Data Sheet for a Structurally Similar Compound (4,4'-Difluorobiphenyl): Title: 4,4'-Difluorobiphenyl Safety Data Sheet Source: Thermo Fisher Scientific
-
Hazardous Waste Management
- Title: Managing Your Hazardous Waste: A Guide for Small Businesses
- Source: U.S. Environmental Protection Agency (EPA)
-
URL: [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Illustrative structure - an exact image is not available)